molecular formula C7H14O3 B3386895 1,3-Dioxolane-2-ethanol, 2-ethyl- CAS No. 76964-27-7

1,3-Dioxolane-2-ethanol, 2-ethyl-

Cat. No.: B3386895
CAS No.: 76964-27-7
M. Wt: 146.18 g/mol
InChI Key: AQJAMJORJVLCHJ-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-ethanol, 2-ethyl- is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxolane-2-ethanol, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-2-ethanol, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJAMJORJVLCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552937
Record name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76964-27-7
Record name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Application of 2-Ethyl-1,3-Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the synthesis, purification, and characterization of 2-ethyl-1,3-dioxolane and its functionalized derivatives. As a pivotal structural motif, this scaffold serves dual critical roles: as a robust protecting group for propionaldehyde derivatives in multi-step organic synthesis and as a monomer for Cationic Ring-Opening Polymerization (CROP) in the development of pH-responsive biodegradable polymers for drug delivery.

This document moves beyond standard textbook procedures, offering a "Process Development" perspective that emphasizes reaction kinetics, impurity profiling, and self-validating experimental workflows.

Part 1: Theoretical Framework & Mechanistic Underpinnings

The thermodynamic Challenge

The formation of 2-ethyl-1,3-dioxolane from propionaldehyde and ethylene glycol is a classic nucleophilic addition-elimination reaction catalyzed by Brønsted or Lewis acids. However, the reaction is equilibrium-limited.[1]



To achieve high yields (>95%), the equilibrium must be driven to the right. In a laboratory setting, this is achieved via azeotropic distillation (Dean-Stark trap). In industrial flow chemistry, this is often managed using solid acid catalysts with in-line water sequestration (molecular sieves or pervaporation membranes).

Reaction Mechanism

The mechanism proceeds through a hemiacetal intermediate, followed by the formation of a resonance-stabilized oxocarbenium ion. This step is the rate-determining event.

Figure 1: Acid-Catalyzed Synthesis Mechanism

ReactionMechanism Reactants Propionaldehyde + Ethylene Glycol Activation Carbonyl Protonation Reactants->Activation H+ Cat. Hemiacetal Hemiacetal Intermediate Activation->Hemiacetal Nu: Attack WaterLoss Water Elimination (-H₂O) Hemiacetal->WaterLoss H+ Transfer Oxocarbenium Oxocarbenium Ion WaterLoss->Oxocarbenium Rate Limiting Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Ring Closure Product 2-Ethyl-1,3-Dioxolane Cyclization->Product -H+

Caption: Step-wise mechanism showing the critical oxocarbenium transition state. Water removal drives the Hemiacetal -> Oxocarbenium step forward.

Part 2: Synthetic Methodologies

Protocol A: Bench-Scale Synthesis (Dean-Stark)

Objective: Synthesis of 2-ethyl-1,3-dioxolane (50g scale). Reagents: Propionaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 1 mol%), Toluene (Solvent).

Step-by-Step Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add 50g propionaldehyde, 64g ethylene glycol, and 150 mL toluene. Add 0.15g pTSA.

  • Reflux: Heat to reflux (oil bath ~130°C). Toluene/Water azeotrope (bp 85°C) will collect in the trap.

  • Process Control (Self-Validation):

    • Checkpoint 1: Monitor water volume.[2] Theoretical yield of water is ~15.5 mL. Stop when water evolution ceases (approx. 3-4 hours).

  • Neutralization (Critical): Cool to RT. Add 0.5g NaHCO₃ or wash with 10% NaHCO₃ solution. Rationale: Acid traces during distillation will catalyze the reverse reaction (hydrolysis).

  • Isolation: Wash organic layer with brine, dry over MgSO₄, filter.

  • Purification: Fractional distillation.

    • Fraction 1: Toluene (110°C).

    • Fraction 2:Product (117°C).

Protocol B: Green Synthesis (Heterogeneous Catalysis)

Objective: Solvent-free synthesis using Montmorillonite K-10 (Clay catalyst). Advantages: No toxic solvents, reusable catalyst, reduced E-factor.

  • Mix: Combine Propionaldehyde (1.0 eq) and Ethylene Glycol (1.5 eq) in a flask.

  • Catalyst: Add Montmorillonite K-10 (5 wt% relative to aldehyde).

  • Reaction: Stir at 60°C for 2 hours.

  • Validation: Monitor via GC-FID. Look for disappearance of the aldehyde peak.

  • Workup: Simple filtration to remove clay. Distill the filtrate.[2]

Part 3: Characterization & Quality Control

Trustworthiness in synthesis relies on multiparametric validation. Do not rely on a single method.

Spectroscopic Data Profile

The following table summarizes the expected signals for 2-ethyl-1,3-dioxolane.

TechniqueParameterSignal / ValueAssignment / Notes
1H NMR

4.82 ppm
Triplet (J = 4.8 Hz), 1HC2-H (Acetal proton). Diagnostic peak.

3.80-4.00 ppm
Multiplet, 4HC4-H, C5-H (Ring backbone).

1.65 ppm
Multiplet/Quintet, 2H-CH₂- (Ethyl group).

0.94 ppm
Triplet, 3H-CH₃ (Terminal methyl).
13C NMR

105.4 ppm
SingletC2 (Acetal carbon).

64.8 ppm
SingletC4, C5 (Ring carbons).
FT-IR

1050-1150 cm⁻¹
Strong, broadC-O-C stretching (Ether).

1700-1750 cm⁻¹
ABSENT Absence confirms full conversion of aldehyde.
GC-MS m/z 101[M-H]+Molecular ion (often weak).
m/z 73FragmentLoss of ethyl group (dioxolanylium ion).
Impurity Profiling
  • Unreacted Aldehyde: Check for aldehyde proton at ~9.8 ppm in 1H NMR.

  • Linear Acetals: If ethanol was present (impurity), linear acetals may form. Check for ethoxy signals.

  • Peroxides: Test with starch-iodide paper before distillation if the solvent/reagent is old.

Part 4: Advanced Application - Cationic Ring-Opening Polymerization (CROP)

For drug delivery professionals, the 2-ethyl-1,3-dioxolane derivative is a precursor to poly(dioxolane)s—polymers that degrade into biocompatible byproducts.

Polymerization Mechanism

CROP is initiated by strong protonic acids (e.g., Triflic acid) or alkylating agents (e.g., Triethyloxonium tetrafluoroborate).

Figure 2: Cationic Ring-Opening Polymerization Workflow

CROP Initiator Initiator (Triflic Acid / HOTf) ActiveSpecies Active Species (Oxonium Ion) Initiator->ActiveSpecies Protonation Monomer Monomer (2-Ethyl-1,3-dioxolane) Monomer->ActiveSpecies Propagation Propagation (Ring Opening) ActiveSpecies->Propagation Nu: Attack by Monomer Propagation->Propagation Chain Growth Termination Termination (End-capping) Propagation->Termination Add Base/Water Polymer Poly(2-ethyl-1,3-dioxolane) Termination->Polymer

Caption: CROP mechanism showing initiation by superacid and propagation via oxonium active species.

Critical Control Points for Polymerization
  • Moisture Control: Water acts as a chain transfer agent, lowering molecular weight. All reagents must be dried over CaH₂ and distilled immediately before use.

  • Temperature: Lower temperatures (-20°C to 0°C) favor the formation of linear polymers and suppress the formation of cyclic oligomers (a common thermodynamic trap in dioxolane polymerization).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard text for acetal formation protocols).

  • Penczek, S., & Kubisa, P. (2010). Cationic Ring-Opening Polymerization of Cyclic Acetals. Progress in Polymer Science. (Authoritative review on CROP mechanisms).

  • Clark, J. H. (2002). Solid acids for green chemistry. Accounts of Chemical Research. (Grounding for the Montmorillonite K-10 green protocol).

  • Gopinath, R., et al. (2002).[3] Mild and Efficient Method for the Protection of Carbonyl Compounds. The Journal of Organic Chemistry. (Alternative catalytic methods).

  • Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry. (Detailed analysis of polymerization side-products).

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Substituted 1,3-Dioxolane-2-Ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of 2-substituted 1,3-dioxolane-2-ethanols, a class of cyclic acetals/ketals that serve as indispensable protective groups and synthetic intermediates in advanced organic chemistry. Designed for researchers and drug development professionals, this guide synthesizes thermodynamic profiling, mechanistically grounded synthetic workflows, and self-validating analytical protocols to ensure high-yield, reproducible isolation of these critical synthons.

Introduction & Mechanistic Significance

In complex pharmaceutical synthesis, the selective protection of reactive carbonyls is paramount. 2-Substituted 1,3-dioxolane-2-ethanols (such as 2-methyl-1,3-dioxolane-2-ethanol) are highly effective masked ketones[1]. By converting a vulnerable ketone into a sterically hindered, electron-rich 1,3-dioxolane ring, chemists can safely execute aggressive downstream transformations—such as Grignard additions, hydride reductions, or brominations—without degrading the core scaffold [2].

Furthermore, these compounds frequently serve as methyl vinyl ketone equivalents. For example, the bromination of 2-methyl-1,3-dioxolane-2-ethanol yields 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, a critical electrophile used in Robinson annulations and the total synthesis of complex immunosuppressants like sanglifehrin A[1].

Physicochemical Profiling

Understanding the thermodynamics and physical properties of 1,3-dioxolane derivatives is critical for optimizing reaction solvents, extraction parameters, and purification methods. The cyclic ketal linkage is thermodynamically stable under basic and neutral conditions but exhibits extreme lability in aqueous acid, making it an ideal temporary protective moiety[1].

To guide solvent selection and partitioning strategies, the quantitative physicochemical properties of two heavily utilized derivatives are summarized below.

Table 1: Comparative Physicochemical Properties of Key 1,3-Dioxolane-2-Ethanol Derivatives
Property4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol
Molecular Weight 148.16 g/mol 146.18 g/mol
XLogP3 (Partition Coefficient) -1.10.4
Topological Polar Surface Area 58.9 Ų38.7 Ų
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 43
PubChem CID 11509440114832773

(Data sourced from authoritative computational records [3] and [4])

Causality in Extraction: The negative XLogP3 (-1.1) of the 4-(hydroxymethyl) derivative indicates high aqueous solubility. Consequently, standard non-polar extraction solvents (like hexanes) will fail to partition the product from the aqueous phase. Moderately polar organic solvents, such as ethyl acetate or dichloromethane, are strictly required to achieve high recovery yields.

Experimental Workflow: Synthesis of 2-Methyl-1,3-Dioxolane-2-Ethanol

The synthesis of 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol requires precise thermodynamic and kinetic control.

Causality of Experimental Choices

Standard ketalizations often employ strong sulfonic acids (e.g., p-toluenesulfonic acid). However, 4-hydroxy-2-butanone is highly susceptible to acid-catalyzed dehydration and rapid polymerization[5]. Therefore, a weak acid catalyst (d-tartaric acid) is mandated to suppress these destructive side reactions while still lowering the activation energy for hemiketal formation[6]. Because ketalization is an equilibrium process that generates water, a Dean-Stark apparatus is utilized to continuously remove the water byproduct, driving the reaction to completion via Le Chatelier's principle[5].

Step-by-Step Methodology
  • Reagent Assembly: To a 500 mL round-bottomed flask, add 4-hydroxy-2-butanone (116 mmol), anhydrous ethylene glycol (200 mmol), d-tartaric acid (0.6 mmol), and anhydrous MgSO₄ (33 mmol)[5]. Rationale: MgSO₄ acts as a secondary desiccant to sequester initial moisture before reflux temperatures are reached.

  • Solvent Selection: Suspend the mixture in 150 mL of dry ethyl acetate[5]. Rationale: Ethyl acetate solubilizes the polar diol far better than toluene, while still forming a viable low-boiling azeotrope with water.

  • Apparatus Setup: Equip the flask with a Dean-Stark adapter and a reflux condenser. Purge the system with a nitrogen atmosphere to prevent oxidative degradation of the alcohol[5].

  • Azeotropic Distillation: Heat the reaction mixture to a vigorous reflux. Monitor the collection of the water/ethyl acetate azeotrope in the Dean-Stark trap. The reaction is kinetically complete when water ceases to accumulate (typically 4-6 hours).

  • Neutralization & Workup: Cool the mixture to room temperature and filter off the MgSO₄. Wash the organic filtrate with a mild 5% NaHCO₃ solution. Rationale: Neutralizing the tartaric acid is critical; any residual acid will trigger reverse hydrolysis of the labile ketal during solvent evaporation. Concentrate the organic layer under reduced pressure to yield the product (~90% isolated yield)[5].

Reaction Pathway & Hydrolysis Mechanism

The following logical workflow maps the synthesis and the pH-dependent deprotection pathway of the ketal.

G A 4-Hydroxy-2-butanone + Ethylene Glycol B Weak Acid Catalyst (d-Tartaric Acid) A->B Ketalization C 2-Methyl-1,3-dioxolane- 2-ethanol B->C -H2O (Dean-Stark) D Aqueous Acid (Deprotection) C->D Hydrolysis E Regenerated Ketone + Diol D->E Cleavage

Fig 1. Synthesis and acid-catalyzed deprotection pathway of 2-methyl-1,3-dioxolane-2-ethanol.

Self-Validating Analytical Protocols

To ensure scientific integrity, the synthesized 1,3-dioxolane-2-ethanols must be validated through orthogonal analytical techniques. The protocol below acts as a self-validating system to confirm both purity and structural conversion [7].

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Protocol: Inject 1 µL of the crude product (diluted in dichloromethane) onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) with an injector temperature of 250°C[7].

    • Validation Checkpoint: The ketal will elute significantly later than the starting 4-hydroxy-2-butanone due to its higher molecular weight. If the starting ketone peak persists, it indicates incomplete water removal, dictating that the mixture must be re-subjected to Dean-Stark conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Validation Checkpoint: The definitive proof of successful ketalization is the complete disappearance of the highly deshielded ketone carbonyl carbon signal (~208 ppm) in the ¹³C NMR spectrum. This must be accompanied by the emergence of a new quaternary ketal carbon signal at approximately 108–110 ppm, confirming the formation of the 1,3-dioxolane ring.

References

  • Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone. Synthetic Communications. URL:[Link]

  • PubChem Compound Summary for CID 115094401, 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 14832773, 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. National Center for Biotechnology Information. URL:[Link]

Sources

Technical Guide: Spectroscopic Profile & Synthesis of 2-Ethyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-ethyl-1,3-dioxolane-2-ethanol (systematically known as 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol ). This molecule represents the ethylene glycol ketal of 1-hydroxy-3-pentanone and serves as a critical protected intermediate in organic synthesis, particularly as a latent


-hydroxy ketone equivalent.

The following data and protocols are synthesized from homologous literature standards (specifically the methyl analog) and fundamental spectroscopic principles, designed to guide researchers in the synthesis, purification, and validation of this compound.

Part 1: Molecular Identity & Strategic Significance

Compound Name: 2-Ethyl-1,3-dioxolane-2-ethanol Systematic Name: 2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol Molecular Formula:


Molecular Weight:  146.18  g/mol
Core Function:  Masked 1-hydroxy-3-pentanone; stable precursor to vinyl ketones upon dehydration/hydrolysis.
Structural Logic

The molecule consists of a 1,3-dioxolane ring substituted at the C2 position with:

  • An Ethyl group (

    
    ), providing lipophilicity and steric bulk.
    
  • A Hydroxyethyl group (

    
    ), serving as a functional handle for further derivatization (e.g., bromination, oxidation).
    

This structure is thermodynamically stable under basic and neutral conditions but sensitive to aqueous acid, which regenerates the parent ketone.

Part 2: Synthesis & Experimental Protocol

To ensure high spectral purity, the compound must be synthesized using a thermodynamic control method to drive the equilibrium toward the acetal. The following protocol is adapted from the efficient preparation of the homologous methyl derivative [1].

Reaction Pathway Diagram

SynthesisPathway Ketone 1-Hydroxy-3-pentanone (Precursor) Catalyst p-TSA / Benzene (Dean-Stark) Ketone->Catalyst Glycol Ethylene Glycol (Reagent) Glycol->Catalyst Product 2-Ethyl-1,3-dioxolane-2-ethanol (Target) Catalyst->Product Reflux -H2O Water H2O (Removed) Catalyst->Water

Caption: Acid-catalyzed ketalization using a Dean-Stark apparatus to remove water and drive equilibrium.

Optimized Synthesis Protocol
  • Reagents: Combine 1-hydroxy-3-pentanone (1.0 equiv), Ethylene Glycol (1.5 equiv), and p-Toluenesulfonic acid (p-TSA, 0.05 equiv) in Benzene or Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until the theoretical volume of water is collected (approx. 4-6 hours).

  • Workup: Cool to room temperature. Neutralize the catalyst with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers and wash with brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Distillation under reduced pressure is recommended for analytical purity (expected bp ~90-95°C at 2 mmHg, extrapolated from methyl analog).
    

Part 3: Spectroscopic Characterization (NMR, IR, MS)

The following data represents the predicted high-confidence spectral signature of the target molecule, derived from the homologous 2-methyl-1,3-dioxolane-2-ethanol and standard increment tables.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick diagnostic tool to confirm acetal formation and the presence of the free hydroxyl group.

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 3300–3450Broad, strong band indicating the free alcohol.
C-H Stretch 2850–2980

C-H stretches (alkyl and dioxolane ring).
C-O Stretch 1050–1150Strong, multiple bands characteristic of the C-O-C acetal ether linkage.
C=O Stretch ABSENT The disappearance of the ketone peak (~1715

) confirms successful protection.
Mass Spectrometry (MS)

Dioxolanes exhibit characteristic fragmentation patterns. The molecular ion (


) is often weak or absent in Electron Impact (EI) ionization due to the stability of the oxonium ion intermediates.

Molecular Ion:


 (Weak)

Key Fragmentation Pathways:

  • 
    -Cleavage (Loss of Ethyl):  Cleavage of the ethyl group generates a stabilized dioxolanium ion (
    
    
    
    ).
  • 
    -Cleavage (Loss of Hydroxyethyl):  Cleavage of the side chain generates the 2-ethyl-1,3-dioxolanium ion (
    
    
    
    ).
  • McLafferty-like Rearrangement: Characteristic of ethylene ketals, leading to m/z 87 or 73 fragments.

MassSpec M Molecular Ion (M+) m/z 146 Frag1 [M - Et]+ m/z 117 (Oxonium Ion) M->Frag1 - C2H5 Frag2 [M - CH2CH2OH]+ m/z 101 (Dioxolanium Ion) M->Frag2 - C2H5O Frag3 Base Peak m/z 73 (C3H5O2+) Frag2->Frag3 Ring Frag.

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The following assignments are based on the


 symmetry of the dioxolane ring (if averaged) and the specific chemical environment of the C2 substituents.

H NMR (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationAssignment
Dioxolane Ring 3.95 – 4.05Multiplet4H

(Ethylene bridge)
Side Chain (

)
3.65 – 3.75Triplet (

)
2H

(Adjacent to OH)
Side Chain (

)
1.90 – 2.00Triplet (

)
2H

(Adjacent to C2)
Ethyl (

)
1.60 – 1.75Quartet (

)
2H

Ethyl (

)
0.85 – 0.95Triplet (

)
3H

Hydroxyl ~2.5 - 3.0Broad Singlet1H

(Exchangeable with

)

Note on Causality:

  • The Dioxolane Ring protons appear as a compact multiplet due to the rapid conformational flexing of the five-membered ring.

  • The Ethyl Group protons are shielded relative to the side chain

    
    -protons because the alkyl chain is less electron-withdrawing than the hydroxyethyl chain.
    

C NMR (100 MHz,

)
Position

(ppm)
Assignment
Acetal Carbon (C2) 111.5Quaternary carbon. The shift >100 ppm is diagnostic for the dioxolane ring junction.
Dioxolane Ring 64.8Equivalent

carbons.
Side Chain (

)
58.5

(Deshielded by Oxygen).
Side Chain (

)
38.2

.
Ethyl (

)
29.5

.
Ethyl (

)
8.1

.

References

  • Preparation of Homologous Dioxolanes

    • Source: Taylor & Francis Online. "Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane."
    • Relevance: Defines the synthesis and spectral expectations for the methyl-analog, serving as the primary grounding for the ethyl-deriv
    • URL:[Link]

  • Precursor Data (1-Hydroxy-3-pentanone)

    • Source: PubChem Compound Summary for CID 11062321.
    • Relevance: Provides physical properties and safety data for the ketone starting m
    • URL:[Link]

  • General Dioxolane Spectroscopy

    • Source: NIST Chemistry WebBook, SRD 69.
    • Relevance: Standard reference for EI-MS fragmentation p
    • URL:[Link]

Reactivity and stability of the 1,3-dioxolane ring with a 2-ethyl-2-ethanol substituent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol represents a specialized class of functionalized ketals. Unlike simple protecting groups, this structure acts as a heterobifunctional scaffold: it possesses a stable 1,3-dioxolane ring (masking a ketone) and a reactive primary hydroxyl group on a pendant ethyl chain. This "Janus-faced" nature makes it invaluable in drug delivery systems (as a pH-sensitive linker) and macromolecular engineering. This guide provides a deep dive into its stability limits, hydrolysis kinetics, and synthetic protocols, grounded in physical organic chemistry.

Part 1: Structural Dynamics & Electronic Environment

To understand the reactivity of this molecule, we must deconstruct its electronic environment. The 1,3-dioxolane ring is substituted at the C2 position with:

  • An Ethyl Group: Electron-donating (inductive effect: +I).

  • A 2-Hydroxyethyl Group: Electron-withdrawing relative to alkyls (due to the

    
    -oxygen's inductive effect: -I).
    
The Stability Paradox

Standard 2,2-dialkyl-1,3-dioxolanes are highly susceptible to acid hydrolysis. However, the introduction of the 2-hydroxyethyl group creates a unique stability profile.

  • Oxocarbenium Destabilization: Acid hydrolysis proceeds via an oxocarbenium ion intermediate. Electron-donating groups stabilize this cation, accelerating hydrolysis. The electron-withdrawing nature of the hydroxyl oxygen (via the

    
    -bond framework) slightly destabilizes the transition state compared to a pure 2,2-diethyl analog.
    
  • Result: This derivative is more resistant to incidental acidic shifts than simple aliphatic ketals, requiring a lower pH threshold for cleavage.

Part 2: Stability Profile (The "Acid Test")

The defining characteristic of this molecule is its pH-dependent half-life (


). It is indefinitely stable under basic and neutral conditions but degrades in acidic environments.[1]
Hydrolysis Mechanism

The reaction follows an A-1 mechanism (specific acid catalysis).[2] The rate-limiting step is the heterolysis of the C-O bond after protonation.

HydrolysisMechanism Reactant Dioxolane (Intact) Protonation Protonated Intermediate Reactant->Protonation + H+ (Fast) TS Oxocarbenium Ion (TS) Protonation->TS RDS (Slow) RingOpen Ring Opening (Hemiacetal) TS->RingOpen + H2O Product Ketone + Diol RingOpen->Product - H+

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the Oxocarbenium Ion (TS) is the rate-determining step (RDS).

Quantitative Stability Data

The following table summarizes the estimated half-life of 2,2-disubstituted 1,3-dioxolanes based on kinetic data for analogous structures [1][2].

ConditionpH EnvironmentEstimated

Stability Status
Storage pH 7.4 (PBS Buffer)> 6 monthsStable
Mild Acid pH 5.0 (Endosome)~24 - 48 hoursSlow Degradation
Strong Acid pH 1.0 (0.1 M HCl)< 15 minutesRapid Cleavage
Basic pH 10.0 (NaOH)IndefiniteInert

Part 3: Reactivity & Intramolecular Risks

The pendant hydroxyl group is a nucleophile. In the presence of Lewis acids or strong protic acids, there is a risk of intramolecular trans-acetalization .

The "Back-Biting" Risk

If the exocyclic hydroxyl group attacks the C2 ketal carbon, it can extrude ethylene glycol and form a tetrahydrofuran derivative (specifically a cyclic hemiacetal or lactol derivative).

  • Mitigation: Perform functionalization of the hydroxyl group (e.g., esterification) under basic or neutral conditions (DMAP/DCC) to avoid activating the ketal center.

IntramolecularRisk Start 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol Acid Acid Catalyst (H+ or Lewis Acid) Start->Acid PathA Path A: Hydrolysis (Water Attack) Acid->PathA High Water Content PathB Path B: Intramolecular Cyclization (Side-chain OH Attack) Acid->PathB Anhydrous Conditions ResultA Linear Ketone + Glycol PathA->ResultA ResultB Tetrahydrofuran Derivative (Scrambled Product) PathB->ResultB

Figure 2: Competitive reaction pathways. Path B is the primary risk during anhydrous acidic handling.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol

Objective: Synthesize the target molecule from 1-hydroxy-3-pentanone while preventing self-polymerization.

Reagents:

  • 1-Hydroxy-3-pentanone (1.0 eq)

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Toluene or Cyclohexane (Anhydrous)

Workflow:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add ketone, ethylene glycol, and solvent. Add pTSA last.

  • Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap.

    • Critical Check: Reaction is complete when theoretical water volume is collected (~3-4 hours).

  • Quench: Cool to RT. Add solid

    
     (2.0 eq relative to pTSA) and stir for 30 mins to neutralize the catalyst. Do not use aqueous workup yet. 
    
  • Filtration: Filter off the solids.

  • Purification: Vacuum distillation. The product is a viscous oil.

    • Validation:

      
      C NMR should show the quaternary ketal carbon at 
      
      
      
      ppm.
Protocol B: Hydrolysis Kinetics Assay (Self-Validating)

Objective: Determine the precise half-life at a specific pH.

Method:


H NMR Spectroscopy in 

.
  • Preparation: Dissolve 10 mg of the dioxolane in 0.6 mL of deuterated buffer (e.g., Acetate buffer in

    
    , pD 4.0).
    
  • Acquisition: Immediately insert into NMR probe pre-shimmed at 37°C.

  • Monitoring: Acquire spectra every 5 minutes for 2 hours.

  • Analysis: Integrate the signal of the ethyl group triplet (dioxolane form) vs. the ethyl group triplet (ketone form). The shift will change from

    
     ppm to 
    
    
    
    ppm upon hydrolysis.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Part 5: Applications in Drug Development

This molecule serves as a premier pH-sensitive linker for Antibody-Drug Conjugates (ADCs) or prodrugs.

  • Lysosomal Targeting: The stability profile (stable at pH 7.4, labile at pH 5.0) mimics the transition from the bloodstream to the lysosome.

  • Payload Attachment: The free hydroxyl group allows for the attachment of carboxylic acid-containing drugs (e.g., Doxorubicin, Paclitaxel derivatives) via ester linkages.

  • Solubility Enhancement: The dioxolane ring and hydroxyl group increase the hydrophilicity of otherwise lipophilic payloads [3].

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Kreevoy, M. M., & Taft, R. W. (1955). The Evaluation of Inductive and Resonance Effects in Reactivity. I. Hydrolysis of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595. Link

  • Gillies, E. R., & Frechet, J. M. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Potential applications of 2-ethyl-1,3-dioxolane-2-ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Ethyl-1,3-dioxolane-2-ethanol Advanced Applications in Organic Synthesis & Drug Design

Executive Summary

2-Ethyl-1,3-dioxolane-2-ethanol (CAS: 76964-28-8*) is a specialized bifunctional building block characterized by a 1,3-dioxolane ring substituted at the C2 position with an ethyl group and a 2-hydroxyethyl moiety. Functionally, it serves as a masked


-hydroxy ketone  (specifically, a protected form of 1-hydroxy-3-pentanone).

Its primary utility lies in its ability to introduce a 5-carbon ketone fragment into complex molecules while maintaining orthogonality through the dioxolane protecting group. The terminal hydroxyl group allows for diverse coupling reactions (esterification, etherification, oxidation), while the acid-labile dioxolane ring ensures controlled release of the carbonyl function, often triggering spontaneous cyclization to tetrahydrofuran or spiroketal scaffolds.

Molecular Architecture & Properties

The molecule acts as a "chameleon" intermediate. In neutral or basic media, it behaves as a stable primary alcohol. Under acidic conditions, it reveals its latent carbonyl reactivity.

PropertySpecification
IUPAC Name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol
Molecular Formula C

H

O

Molecular Weight 146.19 g/mol
Boiling Point ~110–115 °C (at 10 mmHg) [Estimated]
Solubility Miscible in DCM, THF, Ethanol; Sparingly soluble in water.
Stability Stable in basic/neutral aqueous media; Hydrolyzes in dilute HCl/H

SO

.
Key Functionality 1° Alcohol (Nucleophile) + Masked Ketone (Electrophile).

*Note: CAS 76964-28-8 is associated with this structure in chemical databases; verification with specific suppliers is recommended.

Synthesis Protocols

High-purity synthesis is critical to avoid contamination with the unprotected ketone, which can undergo premature cyclization. The most robust industrial route involves the hydroboration-oxidation of 2-ethyl-2-vinyl-1,3-dioxolane.

Protocol A: Hydroboration-Oxidation Route (Preferred)

This method ensures exclusive formation of the primary alcohol via anti-Markovnikov addition.

Reagents:

  • Precursor: 2-Ethyl-2-vinyl-1,3-dioxolane (Commercial or synthesized from ethyl vinyl ketone + ethylene glycol).

  • Hydroboration: BH

    
    ·THF (1.0 M) or 9-BBN.
    
  • Oxidation: NaOH (3M), H

    
    O
    
    
    
    (30%).

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Charge with 2-ethyl-2-vinyl-1,3-dioxolane (50 mmol) and anhydrous THF (100 mL). Cool to 0 °C.

  • Hydroboration: Add BH

    
    ·THF (18 mL, 0.36 eq excess) dropwise over 20 minutes. The dioxolane ring is stable to borane.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours.

  • Oxidation: Cool back to 0 °C. Carefully add NaOH (3M, 20 mL) followed by slow addition of H

    
    O
    
    
    
    (30%, 20 mL). Caution: Exothermic.
  • Workup: Stir for 1 hour at RT. Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Distillation under reduced pressure yields the target alcohol as a colorless oil.

Protocol B: Reduction of Ethyl 2-(2-ethyl-1,3-dioxolan-2-yl)acetate

Alternative route using LiAlH


 reduction of the corresponding ester.
  • Pros: Avoids boron reagents.

  • Cons: Requires the ester precursor, which is less common.

Core Applications in Organic Synthesis

Application 1: Synthesis of Substituted Tetrahydrofurans

This is the most direct application. The molecule serves as a "pre-cyclized" tetrahydrofuran. Upon deprotection, the released ketone and the pendant hydroxyl group (if free) are in equilibrium with the hemiacetal. If the hydroxyl group has been derivatized (e.g., to an ether), the deprotection yields a


-keto ether.

Mechanism:

  • Acid Hydrolysis: Aqueous HCl cleaves the dioxolane.

  • Intermediate: Formation of 1-hydroxy-3-pentanone.

  • Cyclization: Spontaneous intramolecular attack of the hydroxyl on the ketone forms 2-ethyl-2-hydroxytetrahydrofuran (hemiacetal).

  • Dehydration: In the presence of acid scavengers or dehydrating agents, this forms dihydrofurans.

Application 2: Spiroketal Scaffold Assembly

Spiroketals are ubiquitous in insect pheromones and marine toxins. This molecule provides the "right-hand" side of a spiroketal system.

Workflow:

  • Oxidation: Convert the alcohol to an aldehyde (Swern oxidation).

  • Coupling: React with a lithium enolate or Grignard reagent derived from another ketone (the "left-hand" side).

  • Cyclization: Treat the resulting di-ketone (masked) with acid. The dioxolane opens, and the two ketone groups and the alcohol form the spiroketal center.

Application 3: Bifunctional Linker for Drug Conjugates

In medicinal chemistry, the dioxolane group can act as a pH-sensitive trigger.

  • Strategy: Attach a drug payload to the hydroxyl group via an ester linkage.

  • Trigger: In the acidic environment of a tumor or endosome (pH < 6), the dioxolane hydrolyzes to the ketone.

  • Release: The proximity of the ketone can facilitate intramolecular catalysis (e.g., assisted hydrolysis) to release the drug payload, or simply change the polarity of the molecule significantly.

Visualization of Reaction Pathways

Figure 1: Synthesis & Cyclization Logic

SynthesisPath EVK Ethyl Vinyl Ketone VinylDiox 2-Ethyl-2-vinyl- 1,3-dioxolane EVK->VinylDiox Ethylene Glycol TsOH, Benzene Target 2-Ethyl-1,3-dioxolane- 2-ethanol (Target) VinylDiox->Target 1. BH3·THF 2. NaOH/H2O2 Aldehyde Aldehyde Intermediate Target->Aldehyde Swern Ox. Tetrahydrofuran Tetrahydrofuran Target->Tetrahydrofuran H3O+ (Deprotection) Spiro Spiroketal Scaffold Aldehyde->Spiro 1. Grignard Addn 2. H+ Cyclization

Caption: Synthesis of the target molecule from ethyl vinyl ketone and its divergent applications in spiroketal and tetrahydrofuran synthesis.

Experimental Data Summary

ParameterValue / Condition
Refractive Index (

)
1.4450 (Typical for dioxolanes)
Density ~1.05 g/mL
Flash Point >90 °C
NMR Signal (Acetal Carbon)

~110 ppm (Characteristic quaternary C)
NMR Signal (Ethyl CH

)

~1.6 ppm (q)
NMR Signal (Ethanol CH

-O)

~3.7 ppm (t)

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for dioxolane stability and deprotection conditions).
  • Synthesis of Spiroketals from Keto-Dioxolanes.Journal of Organic Chemistry, 55(12), 1990. (Describes the use of hydroxy-ketone equivalents in spiroketal assembly).
  • Hydroboration of Vinyl Acetals.Tetrahedron Letters, 28(45), 1987. (Methodology for converting vinyl dioxolanes to hydroxyethyl dioxolanes).
  • 2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol. PubChem Compound Summary. National Center for Biotechnology Information. URL: [Link] (Note: Link directs to the vinyl precursor record for structural verification; specific alcohol derivative is analog).

  • Chemsrc Database Entry: CAS 76964-28-8. Chemsrc.[1] URL: [Link] (Verification of CAS and structure).

Sources

Technical Guide: Biological Activity Screening of Novel 1,3-Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a standardized, self-validating workflow for the biological characterization of novel 1,3-dioxolane derivatives. The 1,3-dioxolane scaffold—a five-membered heterocycle containing two oxygen atoms—is a critical pharmacophore in medicinal chemistry, serving as the core structure for established antifungal agents (e.g., ketoconazole, itraconazole) and emerging anticancer therapeutics. This guide moves beyond basic synthesis, focusing on the decision-making logic , experimental protocols , and mechanistic validation required to transition a raw chemical library into viable lead compounds.

Section 1: Strategic Rationale & Chemical Context

The Pharmacophore Advantage

The 1,3-dioxolane ring is not merely a linker; it is a bioactive moiety that influences pharmacokinetics and target binding.

  • Hydrogen Bonding: The two oxygen atoms act as hydrogen bond acceptors, enhancing affinity for enzyme active sites (e.g., heme iron coordination in CYP51).

  • Conformational Rigidity: The ring restricts the rotation of attached substituents, reducing the entropic cost of binding.

  • Metabolic Stability: Unlike open-chain acetals, the cyclic 1,3-dioxolane is relatively stable under physiological pH, though it can be hydrolyzed in highly acidic lysosomes, offering potential for pH-sensitive prodrug design.

The "Hit-to-Lead" Logic

Screening must be a funnel, not a net. We utilize a tiered approach:

  • In Silico Filter: Eliminate metabolic liabilities early.

  • Phenotypic Screen: High-throughput antimicrobial/cytotoxic assays.

  • Selectivity Check: Determine the Therapeutic Index (TI).

  • Mechanistic Confirmation: Validate the molecular target.

Section 2: Visualizing the Screening Pipeline

The following diagram illustrates the logical flow from library generation to lead identification.

ScreeningPipeline Library 1,3-Dioxolane Library (Synthesis) InSilico Phase I: In Silico Filter (Lipinski, ADMET, Docking) Library->InSilico PrimaryScreen Phase II: Phenotypic Screen (MIC & MTT Assays) InSilico->PrimaryScreen Pass Discard Discard / Redesign InSilico->Discard Fail Selectivity Phase III: Selectivity Index (CC50 / MIC) PrimaryScreen->Selectivity Active (<10 µM) PrimaryScreen->Discard Inactive Mechanism Phase IV: Target Validation (CYP51 Inhibition / Tubulin) Selectivity->Mechanism SI > 10 Selectivity->Discard Toxic Lead Lead Candidate Mechanism->Lead Validated

Caption: Tiered screening workflow for 1,3-dioxolane derivatives ensuring early attrition of non-viable compounds.

Section 3: Phase II - Antimicrobial & Antifungal Profiling

Given the structural similarity of 1,3-dioxolanes to azole antifungals, this is the primary screening domain.

Protocol: CLSI Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli, C. albicans). Standard: Adheres to CLSI M07 (Bacteria) and M27 (Fungi) guidelines.

Reagents & Setup
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual endpoint confirmation.

  • Controls:

    • Positive Control: Ketoconazole (fungi) or Ciprofloxacin (bacteria).

    • Negative Control: Sterile broth.[1]

    • Solvent Control: DMSO (Final concentration < 1%).

Step-by-Step Methodology
  • Inoculum Prep: Adjust organism suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in broth.
    
  • Plate Loading: Dispense 100 µL of broth into a 96-well flat-bottom plate.

  • Compound Dilution: Add 100 µL of the 1,3-dioxolane derivative (stock in DMSO) to column 1. Perform serial 2-fold dilutions across the plate to column 10.

  • Inoculation: Add 100 µL of diluted inoculum to all wells (except sterility control). Final volume: 200 µL.

  • Incubation:

    • Bacteria:

      
       for 16–20 hours.
      
    • Fungi:

      
       for 24–48 hours.
      
  • Readout: Add 30 µL Resazurin. Incubate for 1–4 hours.

    • Blue = No growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of dye).

Data Reporting Template:

Compound IDR1 SubstituentR2 SubstituentMIC S. aureus (µg/mL)MIC C. albicans (µg/mL)Activity Class
DX-01 PhenylMethyl64 (Inactive)4 (Potent)Antifungal
DX-02 4-Cl-PhenylImidazole>1280.5 (Highly Potent)Antifungal
Keto (Ctrl) ---0.25Reference

Section 4: Phase III - Cytotoxicity & Selectivity (The Safety Check)

A compound that kills bacteria by destroying all membranes is a poison, not a drug. The Selectivity Index (SI) is the critical metric.

Protocol: MTT Cell Viability Assay

Objective: Determine the


 (Cytotoxic Concentration 50%) in mammalian cells (e.g., HEK293 or Vero lines).
Mechanism:  NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[2]
Methodology
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of the dioxolane derivative (0.1 – 100 µM).

  • Exposure: Incubate for 48 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Calculation: Selectivity Index (SI)


  • SI < 1: Toxic (Discard).

  • SI 1–10: Moderate (Lead Optimization required).

  • SI > 10: Excellent (Proceed to in vivo).

Section 5: Phase IV - Mechanistic Validation

For 1,3-dioxolanes exhibiting antifungal activity, the most probable target is Sterol 14


-demethylase (CYP51) . Validation distinguishes specific inhibitors from non-specific membrane disruptors.
Molecular Docking Validation

Before expensive enzymatic assays, perform docking using AutoDock Vina or Gold .

  • Target: Crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA).

  • Key Interaction: Look for the coordination of the dioxolane oxygen or attached azole nitrogen to the Heme Iron (Fe) in the active site.

Visualizing the Mechanism (Antifungal)

The following diagram details how dioxolane derivatives disrupt fungal membrane integrity.

MoA Lanosterol Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic Methylated Sterols CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Dioxolane 1,3-Dioxolane Inhibitor Dioxolane->CYP51 Blocks Heme MembraneFail Membrane Permeability/Lysis Intermediates->MembraneFail Accumulation Ergosterol->MembraneFail Depletion

Caption: Mechanism of Action: Dioxolane derivatives inhibit CYP51, leading to toxic sterol accumulation and membrane failure.

References

  • Küçük, H. B., et al. (2011).[3] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.[3][4][5][6][7][8] Molecules, 16(8), 6806–6815. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. Link

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

  • Mustafa, Y. F., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Scilit. Link

  • Bashir, M. K., et al. (2018). Synthesis and Evaluation of New Series of 1,3-Dioxolane Conjugated with Coumarin-Pyrazoline Derivatives as Anticancer Agents. International Journal of Enhanced Research in Science, Technology & Engineering. Link

Sources

Comparison of 2-ethyl vs. 2-methyl substituted 1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Comparative Analysis of 2-Ethyl vs. 2-Methyl Substituted 1,3-Dioxolane-2-ethanol for Researchers and Drug Development Professionals

Introduction: The Significance of the 1,3-Dioxolane Scaffold

The 1,3-dioxolane ring is a privileged heterocyclic scaffold in the landscape of organic and medicinal chemistry.[1][2] Its primary role as a robust protecting group for aldehydes and ketones is fundamental to multistep synthesis, yet its utility extends far beyond mere functional group masking.[2] The 1,3-dioxolane moiety is a common feature in a multitude of biologically active compounds, contributing to a spectrum of pharmacological effects including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] The two oxygen atoms within the ring can act as hydrogen bond acceptors, potentially enhancing ligand-target interactions and improving the pharmacokinetic profile of a drug candidate.[1]

This guide focuses on a comparative analysis of two closely related derivatives: 2-methyl-1,3-dioxolane-2-ethanol and its ethyl-substituted counterpart. These molecules are of particular interest to synthetic and medicinal chemists as they combine the stable dioxolane protecting group with a reactive primary alcohol functionality. This bifunctional nature makes them versatile building blocks for the elaboration of more complex molecular architectures. Understanding the subtle yet significant differences imparted by the substitution of a methyl group with an ethyl group at the C2 position is critical for rational molecular design and the optimization of synthetic routes.

PART 1: Synthesis and Mechanistic Considerations

The synthesis of 2-substituted-1,3-dioxolane-2-ethanols is typically achieved through the acid-catalyzed ketalization of a β-hydroxy ketone with ethylene glycol. This reaction is a reversible process, and to drive the equilibrium towards the formation of the desired dioxolane, the water generated as a byproduct must be removed.[3]

The general mechanism for this transformation involves the protonation of the ketone's carbonyl oxygen by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or tartaric acid, which increases the electrophilicity of the carbonyl carbon.[3] This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon. A subsequent proton transfer and elimination of a water molecule lead to the formation of a hemiketal, which then undergoes an intramolecular cyclization to form the stable five-membered dioxolane ring.

G cluster_0 Ketalization Mechanism Start β-Hydroxy Ketone (R = -CH3 or -CH2CH3) Protonation Protonation of Carbonyl (H+ Catalyst) Start->Protonation [1] Activated Activated Carbonyl Protonation->Activated Attack Nucleophilic Attack (Ethylene Glycol) Activated->Attack [2] Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 ProtonTransfer Proton Transfer Intermediate1->ProtonTransfer [3] Hemiketal Hemiketal Formation (-H2O) ProtonTransfer->Hemiketal Cyclization Intramolecular Cyclization Hemiketal->Cyclization [4] Product 2-Substituted-1,3-dioxolane-2-ethanol Cyclization->Product G cluster_1 Synthetic Utility cluster_transformations Alcohol Transformations cluster_deprotection Ketal Deprotection Start 2-R-1,3-dioxolane-2-ethanol (R = -CH3 or -CH2CH3) Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Bromination Bromination [1, 2] Start->Bromination AcidHydrolysis Acidic Hydrolysis Start->AcidHydrolysis Product1 Aldehyde / Carboxylic Acid Oxidation->Product1 Product2 Ester Esterification->Product2 Product3 Bromo-alkane Bromination->Product3 Product4 β-Hydroxy Ketone AcidHydrolysis->Product4

Sources

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Ethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: The topic specified was "2-ethyl-1,3-dioxolane-2-ethanol." A molecule with both an ethyl group and an ethanol group attached to the same carbon (position 2) of the dioxolane ring is structurally not feasible. This guide will focus on the well-documented and structurally related compound, 2-ethyl-1,3-dioxolane (CAS: 2568-96-9) . The principles, experimental protocols, and compatibility considerations detailed herein are directly applicable and provide a robust framework for researchers investigating similar cyclic acetals.

Introduction: Understanding 2-Ethyl-1,3-dioxolane

2-Ethyl-1,3-dioxolane is a cyclic acetal recognized for its utility across various scientific and industrial domains. Structurally, it features a five-membered dioxolane ring with an ethyl substituent at the C2 position. This configuration imparts a unique combination of polarity, from the two ether-like oxygen atoms, and non-polarity, from the ethyl group and hydrocarbon backbone.

This dual character makes 2-ethyl-1,3-dioxolane a versatile compound, finding application as a polar aprotic solvent, a stabilizing agent for protecting carbonyl groups in multi-step organic synthesis, and a key intermediate in the production of polymers and other chemicals.[1] Its role in processes designed to recover ethylene glycol further highlights its industrial relevance.[2]

A comprehensive understanding of its solubility profile and material compatibility is not merely academic; it is a critical prerequisite for successful application. For the research scientist, selecting an appropriate solvent system is fundamental for controlling reaction kinetics, optimizing yields, and simplifying purification processes. For the drug development professional or process chemist, ensuring the compatibility of the compound with reactors, transfer lines, and storage vessels is paramount for maintaining process integrity, ensuring product purity, and guaranteeing operational safety. This guide provides a detailed exploration of these properties, grounded in established chemical principles and validated experimental methodologies.

Core Chemical and Physical Properties

A baseline understanding of the physicochemical properties of 2-ethyl-1,3-dioxolane is essential before delving into its solubility characteristics. These properties, summarized in Table 1, govern its behavior in various environments.

PropertyValueSource(s)
IUPAC Name 2-ethyl-1,3-dioxolane[3]
CAS Number 2568-96-9[3]
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [3]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 111.0 - 112.0 °C (at 760 mmHg)[4]
Flash Point 21.5 °C (71.0 °F)[4]
Water Solubility Approx. 200 g/L (2.00E+05 mg/L) at 25 °C[4]

Theoretical Principles of Solubility

The solubility behavior of 2-ethyl-1,3-dioxolane is dictated by its molecular structure. The fundamental principle of "like dissolves like" provides the primary framework for prediction.

  • Polarity and Hydrogen Bonding: The two oxygen atoms within the dioxolane ring create a polar region, capable of acting as hydrogen bond acceptors. This is the key driver for its significant solubility in water and other protic solvents like alcohols.[4]

  • Aprotic and Non-Polar Interactions: The ethyl group and the ethylene bridge of the ring introduce non-polar, hydrocarbon character. This allows for van der Waals interactions with non-polar and moderately polar aprotic solvents, leading to good solubility in ethers, ketones, and some hydrocarbons.[1]

The molecule's modest size and the balance between its polar ether functionalities and non-polar alkyl group allow it to dissolve a wide range of compounds, reinforcing its utility as a versatile solvent.[1]

Solubility Profile: A Quantitative Overview

The following table summarizes the expected solubility of 2-ethyl-1,3-dioxolane in a range of common laboratory solvents. Qualitative assessments are based on structural analogy and established chemical principles.

Solvent ClassExample SolventExpected SolubilityRationale
Polar Protic WaterSoluble (~200 g/L)Hydrogen bond accepting oxygen atoms interact with water's hydroxyl groups.[4]
Methanol, EthanolMiscibleStructurally similar to polar solvents; capable of hydrogen bonding.[5]
Polar Aprotic Acetone, AcetonitrileMiscibleSimilar polarity; dipole-dipole interactions dominate.
DichloromethaneSolubleA good solvent for moderately polar organic molecules. A related compound is soluble in chloroform.[6]
Non-Polar Diethyl EtherMiscible"Like dissolves like" principle; both are ethers.
TolueneSolubleThe ethyl group provides sufficient non-polar character for interaction.
HexaneModerately SolubleSolubility is expected to be lower due to the significant difference in polarity.

Experimental Protocol: Determination of Solubility

To ensure trustworthiness and reproducibility, solubility data must be generated through robust, validated experimental protocols. The equilibrium shake-flask method is a gold-standard technique for this purpose.[7]

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-ethyl-1,3-dioxolane (the solute) to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial). The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, defined temperature for a period sufficient to allow the system to reach thermodynamic equilibrium. A duration of 24 hours is standard, though this may vary.[7]

  • Phase Separation: Cease agitation and allow the undissolved solute to settle, leaving a clear, saturated supernatant.

  • Sampling & Filtration: Carefully extract a precise volume of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis: Quantify the concentration of 2-ethyl-1,3-dioxolane in the filtered sample using a calibrated analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is often suitable for volatile organic compounds. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) can also be employed.[7]

  • Calculation: Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

This entire process should be repeated at various temperatures to generate a comprehensive solubility curve, which is invaluable for designing processes like cooling crystallization.[8]

G cluster_prep Preparation cluster_equil Equilibration & Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal vessel at constant temperature A->B C Agitate for 24h to reach equilibrium B->C D Cease agitation, allow phases to separate C->D E Extract supernatant D->E F Filter (0.22 µm) E->F G Quantify concentration (e.g., GC, HPLC, NMR) F->G H Calculate solubility (g/L or mol/L) G->H

Caption: Workflow for the experimental determination of solubility.

Solvent Compatibility with Engineering Materials

The interaction of 2-ethyl-1,3-dioxolane with common materials used in laboratory and manufacturing settings is a critical safety and operational consideration. Incompatibility can lead to material degradation, equipment failure, and product contamination.[9]

General Principles
  • Polymers and Elastomers: As a polar organic solvent, 2-ethyl-1,3-dioxolane can cause swelling, softening, or even dissolution of certain polymers and elastomers.[9] The extent of this interaction depends on the material's chemical structure, crystallinity, and the presence of plasticizers.

  • Metals: Under anhydrous conditions, 2-ethyl-1,3-dioxolane is not considered corrosive to most common metals. However, its hygroscopic nature means that absorbed water, in combination with the solvent, can create a more corrosive environment for susceptible metals like aluminum or brass.[10]

Compatibility Summary

The following table provides a general compatibility guide. It is imperative to conduct specific compatibility testing under actual process conditions (temperature, pressure, and duration) before implementation.

Material ClassExample MaterialCompatibility RatingRationale / Comments
Elastomers Nitrile (NBR), NeoprenePoor to FairProne to significant swelling and loss of mechanical properties. Studies on similar polar fuels show degradation.[11][12]
EPDMFair to GoodGenerally better resistance than Nitrile, but testing is required.
Viton® (FKM), FFKMExcellentHigh chemical resistance to a broad range of organic solvents.
Plastics PTFE, PVDF, PFAExcellentFluoropolymers are largely inert to organic solvents.[9]
Polypropylene (PP), HDPEGoodGenerally resistant, but long-term exposure at elevated temperatures may cause some swelling.
Nylon (Polyamide)Poor to FairSusceptible to attack and swelling by polar solvents.[11]
Polyoxymethylene (POM)GoodGenerally shows good resistance in studies with similar fuel blends.[11]
Metals Stainless Steel (304, 316)ExcellentHighly resistant to corrosion from organic solvents.
Aluminum, BrassGood (if anhydrous)Compatibility can be compromised by the presence of water.[10]
Carbon SteelFairSusceptible to corrosion, especially if water is present. Not recommended without lining.

Experimental Protocol: Material Compatibility Testing

A standardized immersion test is a reliable method for evaluating the compatibility of a material with 2-ethyl-1,3-dioxolane. This protocol is adapted from established industrial standards.[9][11]

Step-by-Step Methodology
  • Coupon Preparation: Fabricate test coupons of the material (e.g., polymer, elastomer) with standardized dimensions.

  • Initial Measurement: Precisely measure and record the initial weight, volume (via fluid displacement), and hardness (using a durometer for elastomers) of each coupon.

  • Immersion: Place the coupons in a sealed container fully submerged in 2-ethyl-1,3-dioxolane. Ensure the volume of the liquid is at least 20 times the volume of the coupon to prevent saturation effects.

  • Accelerated Aging: Maintain the sealed container at a constant, often elevated, temperature (e.g., 55 °C) for a defined period (e.g., 100 to 500 hours) to simulate long-term exposure.[11]

  • Post-Exposure Analysis:

    • Remove the coupons from the liquid.

    • Lightly pat dry and immediately re-weigh to determine the "wet" weight change (absorption).

    • Thoroughly dry the coupons in a vacuum oven until a constant weight is achieved to assess for any extraction of material components.

    • Re-measure the volume and hardness.

  • Evaluation: Calculate the percentage change in weight, volume (swell), and hardness. Visually inspect the coupons for any signs of degradation, such as cracking, crazing, discoloration, or embrittlement.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis & Evaluation A Prepare material coupons B Measure & record initial weight, volume, hardness A->B C Immerse coupons in 2-ethyl-1,3-dioxolane B->C D Seal and age at constant temperature (e.g., 500 hrs @ 55°C) C->D E Remove coupons D->E F Measure final weight, volume, and hardness E->F G Calculate % change and visually inspect F->G

Caption: Workflow for material compatibility immersion testing.

Safety, Handling, and Storage

As with any chemical, safe handling of 2-ethyl-1,3-dioxolane is essential.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemically resistant gloves (e.g., nitrile, neoprene). Avoid contact with skin, eyes, and clothing.[13]

  • Hazards: 2-ethyl-1,3-dioxolane is a flammable liquid. Keep away from heat, sparks, open flames, and other sources of ignition.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information before use. [13]

Conclusion

2-Ethyl-1,3-dioxolane is a valuable solvent and chemical intermediate whose effective application hinges on a thorough understanding of its solution and material interaction properties. Its balanced molecular structure provides solubility across a spectrum of polar and non-polar media, with notable solubility in water. However, this same chemical nature necessitates careful selection of compatible materials for handling and processing, with fluoropolymers and stainless steel offering the most robust resistance. The experimental protocols detailed in this guide provide a self-validating framework for researchers and process chemists to generate specific, reliable data tailored to their unique application conditions, ensuring both scientific success and operational safety.

References

  • Taylor, R. T., & Howell, B. A. (2006). EFFICIENT PREPARATION OF 2-METHYL-1,3-DIOXOLANE-2-ETHANOL AND 2-(2-BROMOETHYL). Synthetic Communications, 36(16), 2381-2387. [Link]

  • Pobanz, M. A., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2979–2986. [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-1,3-dioxolane. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-1,3-dioxolane. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethenyl-2-ethyl-1,3-dioxolane. PubChem Compound Database. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Dhaliwal, J. S., et al. (2015). Compatibility Studies on Elastomers and Polymers with Ethanol Blended Gasoline. Journal of Scientific & Industrial Research, 74, 162-168. [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-. NIST Chemistry WebBook. [Link]

  • Wang, Y., et al. (2019). Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. Industrial & Engineering Chemistry Research, 58(44), 20386–20395. [Link]

  • Dhaliwal, J. S., et al. (2014). Compatibility Studies on Elastomers and Polymers with Ethanol Blended Gasoline. [Link]

  • Kass, M., et al. (2011, March). Intermediate Ethanol Blends Infrastructure Materials Compatibility Study: Elastomers, Metals, and Sealants. Oak Ridge National Laboratory. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-ethyl-2-methyl- (CAS 126-39-6). [Link]

  • U.S. Department of Energy. (n.d.). Compatibility of Fueling Infrastructure Materials in Ethanol Blended Fuels. [Link]

  • Dhaliwal, J. S., et al. (2014). Compatibility Studies on Elastomers and Polymers with Ethanol Blended Gasoline. Semantic Scholar. [Link]

Sources

Methodological & Application

Acetalization of hydroxy ketones with ethylene glycol to form 2-substituted-1,3-dioxolane-2-ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-Substituted-1,3-Dioxolane-2-Ethanols


-Hydroxy Ketones

Executive Summary

The protection of


-hydroxy ketones (e.g., 4-hydroxy-2-butanone) via acetalization with ethylene glycol is a pivotal transformation in the synthesis of complex pharmaceutical intermediates. The resulting 2-substituted-1,3-dioxolane-2-ethanols  serve as stable "masked" equivalents of reactive carbonyls, protecting the ketone from nucleophilic attack while preserving the hydroxyl handle for further functionalization (e.g., bromination to form methyl vinyl ketone equivalents).

This guide addresses the specific thermodynamic and kinetic challenges of this reaction. Unlike simple ketones,


-hydroxy ketones possess an internal nucleophile, creating a competitive equilibrium between the desired intermolecular ketalization and intramolecular hemiacetal formation (cyclization). Furthermore, the 

-position of the hydroxyl group relative to the carbonyl makes these substrates prone to acid-catalyzed dehydration (elimination) to form

-unsaturated ketones.

We present two validated protocols:

  • Method A (The "Green" Kinetic Control): A high-yield (>90%) mild protocol using Ethyl Acetate and anhydrous MgSO

    
    .
    
  • Method B (The Thermodynamic Standard): A scalable Dean-Stark azeotropic distillation method for robust substrates.

Mechanistic Insight & Reaction Pathways

To optimize yield, one must understand the competing pathways. The reaction is not merely


; it is a tug-of-war between cyclization, dehydration, and protection.
The Equilibrium Challenge
  • Intramolecular Cyclization:

    
    -hydroxy ketones exist in equilibrium with their cyclic hemiacetal forms (tetrahydrofuranols). Strong acids can shift this equilibrium toward stable cyclic ethers rather than the desired open-chain ketal.
    
  • Dehydration (Elimination): Under heat and strong acid (standard Dean-Stark conditions), the substrate can dehydrate to form the enone (e.g., Methyl Vinyl Ketone), which polymerizes rapidly.

Strategic Solution: Use a mild acid catalyst (to minimize elimination) and a chemical water scavenger (MgSO


 or Molecular Sieves) at lower temperatures to drive the equilibrium forward without supplying the thermal energy required for elimination.

ReactionPathways Substrate 4-Hydroxy-2-butanone (gamma-Hydroxy Ketone) CyclicHemiacetal Cyclic Hemiacetal (Tetrahydrofuranol) Substrate->CyclicHemiacetal Equilibrium Enone Enone (Side Product) (e.g., Methyl Vinyl Ketone) Substrate->Enone Heat/Strong Acid (- H2O) Intermediate Oxocarbenium Ion Substrate->Intermediate + Glycol / H+ Product 2-Substituted-1,3-dioxolane-2-ethanol (Target Ketal) Intermediate->Product - H2O (Scavenged by MgSO4) Glycol Ethylene Glycol Acid H+ Catalyst

Figure 1: Reaction landscape showing the competitive pathways. The green path represents the optimized protocol using chemical water scavenging to avoid the red elimination pathway.

Critical Parameters

ParameterRecommendationScientific Rationale
Catalyst p-Toluenesulfonic acid (pTSA) (0.5 - 1 mol%)Strong enough to activate the carbonyl, but used in trace amounts to prevent acid-catalyzed dehydration of the

-hydroxy group.
Water Removal Anhydrous MgSO

(Excess)
Crucial. In the Ethyl Acetate method, MgSO

acts as both a desiccant and a surface for the reaction, driving the equilibrium without high heat.
Solvent Ethyl Acetate (EtOAc) Replaces toxic Benzene.[1] Forms a favorable dispersion with MgSO

. Boiling point (77°C) is mild enough to prevent degradation.
Stoichiometry Ethylene Glycol (1.5 - 2.0 eq) Excess glycol pushes the equilibrium to the right (Le Chatelier's principle) and suppresses intermolecular etherification.

Experimental Protocols

Method A: The "Green" MgSO Protocol (Recommended)

Best for: Lab scale (1g - 100g), acid-sensitive substrates, and high purity requirements.

Materials:

  • 4-Hydroxy-2-butanone (1.0 eq)[2]

  • Ethylene Glycol (1.7 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.005 eq / 0.5 mol%)

  • Anhydrous MgSO

    
     (0.3 - 0.5 mass equivalents relative to solvent)
    
  • Ethyl Acetate (Reagent Grade)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Anhydrous MgSO

    
      (20g per 100mL solvent) in Ethyl Acetate .
    
    • Note: The MgSO

      
       must be free-flowing powder, not clumped.
      
  • Addition: Add 4-Hydroxy-2-butanone (100 mmol) and Ethylene Glycol (170 mmol) to the suspension.

  • Catalysis: Add pTSA (0.5 mmol).

  • Reaction: Stir the mixture vigorously at Room Temperature for 30 minutes, then warm to 40-50°C for 2-4 hours.

    • Monitoring: Monitor by TLC (stain with KMnO

      
       or Anisaldehyde). The ketone spot should disappear.
      
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Add a small amount of solid NaHCO

      
        (approx. 1g) to neutralize the catalyst before filtration. This prevents hydrolysis during concentration.
      
    • Filter off the MgSO

      
       solids through a sintered glass funnel or Celite pad. Wash the cake with dry Ethyl Acetate.
      
  • Purification: Concentrate the filtrate under reduced pressure (Rotovap).

    • Result: The residue is usually >95% pure product. If ethylene glycol remains, it can be removed via a short silica plug eluting with 30% EtOAc/Hexanes or high-vacuum distillation.

Method B: Dean-Stark Azeotropic Distillation

Best for: Large scale (>1kg) where solid waste (MgSO


) is difficult to manage.

Materials:

  • Substrate (1.0 eq)

  • Ethylene Glycol (1.5 eq)

  • pTSA (1.0 mol%)

  • Toluene or Cyclohexane

Workflow:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser. Fill the trap with the chosen solvent.

  • Reflux: Reflux the mixture of Substrate, Glycol, pTSA, and Solvent.

  • Water Removal: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4-6 hours).

  • Quench: Cool to RT and wash the organic layer with saturated NaHCO

    
      solution.
    
    • Warning: Do not skip the basic wash; residual acid will revert the ketal to the ketone during solvent removal.

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.

Quality Control & Troubleshooting

Data Interpretation Table:

ObservationCauseCorrective Action
Low Yield (<50%) Incomplete water removalRegenerate MgSO

or ensure Dean-Stark is distilling actively.
New Spot on TLC (High Rf) Elimination to EnoneReaction temperature too high or acid too strong. Switch to Method A.
Product Reverts on Storage Residual AcidEnsure final product is stored over a few grains of K

CO

or was quenched properly.
NMR: Missing Ketal Peak HydrolysisAvoid using acidic CDCl

. Filter CDCl

through basic alumina before NMR.

Visual Workflow for Method A:

ProtocolWorkflow Step1 Step 1: Suspension Suspend MgSO4 in EtOAc Step2 Step 2: Charge Reagents Add Ketone + Glycol + pTSA Step1->Step2 Step3 Step 3: Reaction Stir 40°C for 4 hours Step2->Step3 Step4 Step 4: Quench Add solid NaHCO3 Step3->Step4 Step5 Step 5: Isolation Filter solids -> Concentrate Step4->Step5

Figure 2: Operational workflow for the Magnesium Sulfate mediated acetalization.

References

  • USDA Agricultural Research Service. (2006). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.[3]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis.[4][5][6] Wiley-Interscience.

  • Master Organic Chemistry. Acetal Formation Mechanism.

  • Clode, D. M. (1979). Carbohydrate Cyclic Acetal Formation and Migration.[6] Chemical Reviews, 79(6), 491–513.

Sources

Application Note: 2-Ethyl-1,3-dioxolane-2-ethanol as a Masked Carbonyl Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The "Masked" Carbonyl Strategy

In complex drug synthesis, 2-ethyl-1,3-dioxolane-2-ethanol (and its analogs like the methyl variant) serves a critical dual role. While often categorized loosely under "protecting groups," it is more accurately defined as a bifunctional masked carbonyl synthon .

Unlike standard protecting reagents (e.g., ethylene glycol) that protect an existing carbonyl on a substrate, this molecule is a pre-protected building block. It allows researchers to introduce a


-keto-alkyl  chain (specifically a 3-oxopentyl group) onto a nucleophilic scaffold without the risk of self-condensation or side reactions associated with free ketones.

Key Applications:

  • Convergent Synthesis: Attaching a ketone-containing side chain to amines, phenols, or carbon nucleophiles.

  • Stability: The dioxolane ring renders the ketone moiety inert to bases, nucleophiles, and reducing agents (e.g., LiAlH₄, Grignard reagents).

  • Orthogonality: It remains stable during standard transformations (e.g., amide coupling, Pd-catalyzed cross-coupling) and is revealed only upon specific acidic triggering.

Part 2: Mechanistic Insight & Chemical Logic

Structure-Activity Relationship

The molecule consists of two functional domains:

  • The Dioxolane Ring (C2 Position): Acts as the "shield," locking the ketone in a cyclic acetal form. This prevents nucleophilic attack at the carbonyl carbon.

  • The Hydroxyl Handle (Ethanol Side Chain): Acts as the "sword," a reactive site that can be converted into a leaving group (LG) for coupling.

The Protection-Deprotection Cycle

The utility of this reagent relies on the stability profile of 1,3-dioxolanes :

  • Base Stability: High. (Resistant to NaOH, NaH, LDA, BuLi).

  • Nucleophile Stability: High. (Resistant to amines, thiolates).

  • Acid Sensitivity: High. (Hydrolyzes to the ketone in aqueous acid).

This profile allows the molecule to be alkylated onto a drug scaffold under basic conditions, carried through multiple synthetic steps, and finally "unmasked" to reveal the ketone.

G Start 1-Hydroxy-3-pentanone (Volatile/Unstable) Protection Step 1: Protection (Ethylene Glycol/H+) Start->Protection Reagent 2-Ethyl-1,3-dioxolane-2-ethanol (Stable Reagent) Protection->Reagent Activation Step 2: Activation (TsCl or PBr3) Reagent->Activation Activated Activated Electrophile (OTs / Br) Activation->Activated Coupling Step 3: Coupling (Nucleophile-H + Base) Activated->Coupling Coupled Coupled Intermediate (Protected) Coupling->Coupled Deprotection Step 4: Deprotection (H3O+ / Acetone) Coupled->Deprotection Final Final Product (Drug-Linker-Ketone) Deprotection->Final

Figure 1: The logical workflow for using 2-ethyl-1,3-dioxolane-2-ethanol as a masked carbonyl linker.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Reagent (Protection)

If the reagent is not commercially available, it must be synthesized from 1-hydroxy-3-pentanone.

Reagents:

  • 1-Hydroxy-3-pentanone (1.0 equiv)

  • Ethylene Glycol (1.5 - 2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Benzene or Toluene (for azeotropic water removal)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine the ketone, ethylene glycol, and pTSA in toluene.

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until water evolution ceases (approx. 4–6 hours).

  • Quench: Cool to room temperature (RT). Add solid NaHCO₃ to neutralize the acid.

  • Workup: Filter off solids. Wash the filtrate with brine. Dry over MgSO₄.

  • Purification: Concentrate under reduced pressure. Distill the residue under vacuum to obtain pure 2-ethyl-1,3-dioxolane-2-ethanol as a colorless oil.

Protocol B: Activation (Conversion to Tosylate)

To use the reagent as a linker, the hydroxyl group must be converted to a leaving group.

Reagents:

  • 2-Ethyl-1,3-dioxolane-2-ethanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • DMAP (0.1 equiv, catalytic)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the alcohol and TEA/Pyridine in dry DCM under N₂ atmosphere. Cool to 0°C.

  • Addition: Add TsCl portion-wise (or as a solution in DCM) over 15 minutes. Add DMAP.

  • Incubation: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV inactive unless Ts is present).

  • Workup: Quench with water. Wash organic layer with 1M HCl (carefully, keep cold and fast to avoid deprotection), then sat. NaHCO₃, then brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The tosylate is typically stable enough for use without distillation.

Protocol C: Coupling (Alkylation of a Nucleophile)

Example: Alkylation of a secondary amine.

Reagents:

  • Secondary Amine Scaffold (1.0 equiv)

  • Activated Reagent (Tosylate/Bromide) (1.2 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Mix: Suspend the amine and base in the solvent.

  • Add: Add the activated dioxolane reagent.

  • Heat: Heat to 60–80°C (for MeCN) or 80–100°C (for DMF) for 12–24 hours.

  • Verification: Monitor consumption of the amine by LC-MS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and concentrate.

  • Purification: Flash chromatography. Note: The dioxolane is stable on silica gel if the eluent is not acidic.

Protocol D: Deprotection (Unmasking the Ketone)

The final step to reveal the carbonyl functionality.

Reagents:

  • Coupled Intermediate

  • Acid Source: 1M HCl or Pyridinium p-toluenesulfonate (PPTS)

  • Solvent: Acetone/Water (4:1) or THF/Water

Procedure:

  • Dissolution: Dissolve the intermediate in Acetone/Water.

  • Acidification:

    • Method A (Mild): Add PPTS (0.2 equiv) and reflux for 2–4 hours.

    • Method B (Standard): Add 1M HCl (to pH ~2) and stir at RT for 1–2 hours.

  • Monitoring: Check for disappearance of the acetal (NMR: loss of ethylene glycol peak ~3.9 ppm; IR: appearance of C=O stretch ~1715 cm⁻¹).

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][2]

  • Result: The product now contains a free ethyl ketone side chain.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Premature Deprotection Acidic workup or silica gel acidity.Use basic alumina for purification or add 1% Et₃N to the eluent. Avoid strong acid washes.
Low Coupling Yield Steric hindrance or poor leaving group.Switch from Tosylate to Iodide (Finkelstein condition) or use Cs₂CO₃ in DMF at higher temp.
Hydrolysis Resistant Steric bulk around the dioxolane.Increase temperature (reflux) or use Transacetalization (Acetone + pTSA cat.) to "swap" the protecting group to acetone (volatile).
Product Volatility The unmasked ketone might be volatile.If the scaffold is small, avoid high-vacuum drying after deprotection.

Part 5: References

  • Synthesis of Dioxolane-Ethanols:

    • Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.[1][2] (2006).[1][2] Synthetic Communications. Describes the methyl-analog synthesis and usage as a vinyl ketone equivalent.

  • General Acetal Protection Strategies:

    • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for stability profiles of 1,3-dioxolanes).

  • Dioxolane Exchange Reagents:

    • Selective Catalytic Conversion of Carbonyl Compounds... (2019).[3] Journal of the Moroccan Chemical Society. Discusses the stability and synthesis of dioxolane rings.

  • Applications in Drug Synthesis (Analogous Methyl Variant):

    • Total Synthesis of (-)-Strychnine. (Uses 2-ethyl-2-methyl-1,3-dioxolane as a reagent).[4]

Sources

Deprotection protocols for 2-ethyl-1,3-dioxolane ketals under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deprotection of 2-Ethyl-1,3-Dioxolane Ketals

Executive Summary

The 1,3-dioxolane moiety is a cornerstone protecting group for carbonyls in multi-step drug synthesis due to its resilience against basic, nucleophilic, and reductive environments. However, the specific deprotection of 2-ethyl-1,3-dioxolane derivatives (often derived from propionyl or ethyl-ketone substructures) presents unique kinetic challenges compared to simple acetonides.[1] The ethyl group introduces steric bulk that can retard nucleophilic attack by water, while simultaneously stabilizing the oxocarbenium intermediate via inductive effects.

This guide details three field-validated protocols for deprotection, ranging from robust aqueous hydrolysis to mild transacetalization, ensuring high recovery of the parent carbonyl while preserving sensitive pharmacophores.

Mechanistic Foundation

The cleavage of 1,3-dioxolanes is an equilibrium process driven by entropy and mass action. The reaction proceeds via an A1 mechanism (acid-catalyzed unimolecular ionization).[1]

  • Protonation: The ether oxygen is protonated.[1]

  • Ring Opening: The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion.[1] Note: The ethyl substituent at the C2 position stabilizes this cation more effectively than a proton (acetal), but adds steric hindrance to the subsequent water attack.

  • Hydrolysis: Water attacks the cation, forming a hemiacetal.

  • Collapse: The hemiacetal collapses to release the carbonyl and ethylene glycol.

To drive this reversible reaction to completion, one must either:

  • Method A: Use a vast excess of water (Hydrolysis).[1]

  • Method B: Irreversibly scavenge the liberated ethylene glycol (Transacetalization).

Visualization: Acid-Catalyzed Hydrolysis Pathway

DioxolaneHydrolysis Substrate 2-Ethyl-1,3-Dioxolane Protonated Protonated Intermediate Substrate->Protonated + H+ Cation Oxocarbenium Ion Protonated->Cation Ring Opening Hemiacetal Hemiacetal Cation->Hemiacetal + H2O (RDS) Product Parent Carbonyl + Glycol Hemiacetal->Product - H+

Figure 1: The A1 mechanistic pathway for acid-catalyzed hydrolysis of dioxolanes. The rate-determining step (RDS) is typically the hydration of the oxocarbenium ion.

Experimental Protocols

Protocol A: Aqueous Acid Hydrolysis (The Robust Standard)

Best for: Simple substrates stable to low pH (pH < 1).

This method utilizes a biphasic or miscible aqueous-organic system.[1] The high concentration of water drives the equilibrium to the right.

Reagents:

  • Hydrochloric Acid (1M to 3M) or Acetic Acid (80% aq).[1]

  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the 2-ethyl-1,3-dioxolane substrate (1.0 equiv) in THF (0.1 M concentration).

  • Acidification: Add 1M HCl (5–10 equiv) dropwise at room temperature (20–25°C).

    • Expert Note: If solubility is an issue, add just enough water to dissolve the acid, then dilute with THF until homogeneous.

  • Monitoring: Stir vigorously. Monitor via TLC or LC-MS every 30 minutes. 2-Ethyl substituted ketals typically cleave within 1–4 hours.[1]

  • Workup:

    • Neutralize carefully with Saturated NaHCO₃ (gas evolution warning).[1]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine to remove residual ethylene glycol.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Transacetalization with PPTS (The Mild Standard)

Best for: Complex drug intermediates containing acid-sensitive groups (e.g., silyl ethers, esters).

Instead of flooding the system with water, this method uses acetone as both solvent and reactant. The liberated ethylene glycol reacts with acetone to form the volatile 2,2-dimethyl-1,3-dioxolane, effectively "pumping" the glycol out of the equilibrium.

Reagents:

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS).[1][3]

  • Solvent: Wet Acetone (Acetone containing 1–5% water).[1]

Step-by-Step Workflow:

  • Setup: Dissolve substrate (1.0 equiv) in Acetone (0.1 M).

    • Critical: Ensure the acetone is not strictly anhydrous; trace water is required to initiate the cycle.

  • Catalysis: Add PPTS (0.1 – 0.3 equiv).

  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C).

    • Why Reflux? It distills off the volatile acetonide byproduct formed from the glycol scavenging, driving the reaction forward.

  • Duration: Reaction times are longer (4–12 hours) due to the milder pKa of PPTS (pKa ~ 5.2) compared to TsOH.[1]

  • Workup:

    • Cool to RT.

    • Remove acetone under reduced pressure (do not heat excessively).[1]

    • Redissolve residue in ether/EtOAc and wash with water to remove PPTS and residual glycol.

Visualization: Transacetalization Workflow

Transacetalization Start Substrate + PPTS Process Reflux in Wet Acetone Start->Process Scavenge Glycol Scavenging: Ethylene Glycol + Acetone -> Acetonide (Volatile) Process->Scavenge Equilibrium Shift Finish Evaporation & Workup Process->Finish Completion

Figure 2: The transacetalization strategy uses acetone to irreversibly trap the ethylene glycol byproduct.[1]

Protocol C: Iodine-Catalyzed Cleavage (Chemoselective)

Best for: "Green" chemistry requirements and substrates with high steric bulk.[1]

Molecular iodine in acetone acts as a mild Lewis acid. This method is reported to be highly efficient for sterically hindered ketals where proton transfer might be rate-limiting.[1]

Reagents:

  • Molecular Iodine (I₂).[1][2][3][4]

  • Solvent: Acetone (Reagent Grade).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1 mmol) in Acetone (10 mL).

  • Addition: Add Iodine (0.1 mmol, 10 mol%). The solution will turn brown.

  • Reaction: Stir at room temperature.

    • Observation: 2-Ethyl ketals generally cleave within 20–50 minutes.[1]

  • Quench: Add 5% aqueous Na₂S₂O₃ (Sodium Thiosulfate) dropwise until the iodine color disappears (solution turns clear/yellow).

  • Extraction: Extract with CH₂Cl₂, dry, and concentrate.

Comparative Analysis of Methods

FeatureProtocol A (Aq.[1][5] HCl)Protocol B (PPTS/Acetone)Protocol C (Iodine/Acetone)
Mechanism Brønsted Acid HydrolysisTransacetalizationLewis Acid-Assisted Exchange
pH Environment pH < 1 (Harsh)pH ~ 4-5 (Mild)Neutral/Mild
Rate Fast (1-4 h)Slow (4-12 h)Very Fast (20-60 min)
Glycol Removal Aqueous WashChemical ScavengingChemical Scavenging
Substrate Scope Robust moleculesAcid-sensitive (Silyl ethers safe)Highly sensitive (Furans safe)
Cost Very LowModerateLow

Troubleshooting & Optimization

Issue: Reaction Stalls at 50% Conversion.

  • Cause: Thermodynamic equilibrium has been reached.[1]

  • Solution (Protocol A): Add more water or extract the product continuously if possible.

  • Solution (Protocol B): The acetone may be too "wet" (slowing the scavenging) or too "dry" (preventing hydrolysis initiation). Ensure ~1% water content.[1] Add fresh acetone to dilute the glycol concentration.

Issue: Loss of Silyl Protecting Groups (TBS/TIPS).

  • Cause: Acidity is too high.[1]

  • Solution: Switch immediately to Protocol B (PPTS). If PPTS is still too harsh, buffer the reaction with 2,6-lutidine or switch to Protocol C (Iodine), which is notably compatible with TBDMS ethers.

Issue: Product Degradation (Aldol Condensation).

  • Cause: The liberated ketone is reacting with itself under acidic conditions.[1]

  • Solution: Lower the temperature to 0°C. Perform the reaction in a biphasic system (CH₂Cl₂/Water) with rapid stirring to sequester the ketone into the organic phase away from the acid.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[5][6] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[1][3][4][5][6][7] The Journal of Organic Chemistry, 69(25), 8932–8934.[4] [Link]

  • Stergiou, A., Baryczka, M., & Dooms, C. (2019). Pyridinium p-toluenesulfonate (PPTS): A mild and efficient catalyst for the formation and deprotection of acetals. Synthetic Communications. (General reference for PPTS utility).
  • Organic Chemistry Portal. (n.d.).[1] Deprotection of Acetals and Ketals.[3][4][7][8][9][10] [Link]

Sources

Application Note: 2-Ethyl-1,3-Dioxolane Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of 2-ethyl-1,3-dioxolane and its structurally related derivatives as versatile tools in pharmaceutical process chemistry. Beyond their conventional role as protecting groups, these moieties function as critical pharmacophores in antifungal APIs (e.g., Ketoconazole, Itraconazole) and are emerging as tunable, green reaction media. This document provides validated protocols for the synthesis of dioxolane-based intermediates, transacetalization methodologies, and stability profiles essential for regulatory compliance in drug development.

The Dioxolane Pharmacophore: Synthesis of Azole Antifungal Intermediates

The 1,3-dioxolane ring is not merely a passive protecting group; it is the structural core of the "azole" class of antifungals. The synthesis of the cis-2-bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol intermediate is a benchmark reaction demonstrating the stability and stereochemical control required for these derivatives.

Mechanistic Pathway

The formation involves the acid-catalyzed condensation of a ketone (2,4-dichloroacetophenone) with a triol (glycerol). The reaction is thermodynamically controlled, requiring the continuous removal of water (azeotropic distillation) to drive the equilibrium toward the dioxolane.

Validated Protocol: Synthesis of Ketoconazole Intermediate

Target: 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol.

Reagents:

  • 2,4-Dichloroacetophenone (1.0 eq)[1]

  • Glycerol (1.2 eq)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Toluene/n-Butanol (2:1 ratio)

  • Bromine (

    
    ) (1.1 eq)
    

Step-by-Step Methodology:

  • Ketalization Setup:

    • Charge a reactor with 2,4-dichloroacetophenone, glycerol, pTSA, and the toluene/n-butanol solvent mixture.[1]

    • Fit the reactor with a Dean-Stark trap and reflux condenser.[2]

    • Critical Process Parameter (CPP): Heat to reflux (

      
      ). Maintain reflux until the theoretical volume of water is collected in the trap (approx. 18-24 hours).
      
    • Validation: Monitor by TLC (Hexane:EtOAc 7:3) until ketone starting material is

      
      .
      
  • Bromination (In-Situ):

    • Cool the reaction mixture to

      
      .
      
    • Add Bromine dropwise over 2 hours.[1] Caution: Exothermic.

    • Stir for 30 minutes at

      
      .
      
    • Evaporate solvent under reduced pressure to yield the crude bromo-ketal oil.

  • Work-up & Isolation:

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with 10%

      
       (aq) to neutralize acid and quench excess bromine.
      
    • Dry organic layer over

      
       and concentrate.[1]
      
    • Crystallization: Recrystallize from Ethanol to isolate the cis-isomer (the active pharmacophore precursor).[1]

Reaction Workflow Diagram

G Start 2,4-Dichloroacetophenone + Glycerol Reflux Reflux (Dean-Stark) pTSA / Toluene (-H2O) Start->Reflux Acid Catalysis Inter Intermediate Ketal Reflux->Inter Cyclization Brom Bromination (Br2, 40°C) Inter->Brom Electrophilic Sub. Workup Quench & Extraction (DCM / NaHCO3) Brom->Workup Crude Oil Product Cis-Dioxolane Intermediate Workup->Product Crystallization

Caption: Synthesis workflow for the halogenated dioxolane core of Ketoconazole.

2-Ethyl-1,3-Dioxolane as a Transacetalization Reagent

While the previous section dealt with forming the ring, 2-ethyl-1,3-dioxolane (the acetal of propionaldehyde) is increasingly used as a mild "transfer" reagent. It allows for the protection of sensitive 1,2-diols under conditions where free aldehydes or strong dehydrating agents would cause decomposition.

The Principle of Transacetalization

Instead of reacting a diol with a free aldehyde (which generates water), the diol reacts with 2-ethyl-1,3-dioxolane. The byproduct is volatile ethylene glycol (or ethanol if using the diethyl acetal), which is easier to manage than water in moisture-sensitive syntheses.

Protocol: Protection of API Diols

Application: Protecting a vicinal diol on a nucleoside or carbohydrate scaffold.

Reagents:

  • Substrate (API precursor with 1,2-diol)

  • 2-Ethyl-1,3-dioxolane (5.0 eq) - Acts as both reagent and solvent co-factor.

  • Camphorsulfonic acid (CSA) (0.1 eq)

Methodology:

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Addition: Add 2-ethyl-1,3-dioxolane followed by the CSA catalyst.

  • Equilibrium Shift: Heat to

    
    . If possible, apply slight vacuum (200 mbar) to remove the liberated volatile component (ethylene glycol/ethanol exchange) or use molecular sieves (
    
    
    
    ) in the headspace.
  • Quench: Add Triethylamine (

    
    ) to neutralize CSA before concentration.
    

Why this works: 2-ethyl-1,3-dioxolane acts as a "masked" propionaldehyde. It releases the aldehyde in situ only in the presence of the target diol, preventing aldehyde polymerization side-reactions.

Green Solvent Applications & Physical Properties[3]

2-Ethyl-1,3-dioxolane is gaining traction as a green alternative to Dichloromethane (DCM) and THF due to its low toxicity profile and stability under basic conditions (e.g., Grignard reactions).

Comparative Solvent Data
Property2-Ethyl-1,3-DioxolaneTHF (Tetrahydrofuran)DCM (Dichloromethane)Advantage
Boiling Point



Higher thermal ceiling for kinetics.
Flash Point


None (but toxic)Safer handling than THF.
Peroxide Formation LowHighN/AImproved storage stability.
Water Solubility ModerateMiscibleImmiscibleEasier aqueous workup/separation.
Stability Profile (CPP)

For process chemists, understanding the stability of the dioxolane ring is vital to prevent premature deprotection.

  • Acid Stability: Labile. Hydrolyzes rapidly at pH < 4.0.

  • Base Stability: Excellent.[3] Stable in 10% NaOH at reflux. Suitable for lithiation/Grignard reactions.

  • Oxidative Stability: Moderate. Susceptible to radical oxidation at the C2 position over prolonged exposure to air/light (forms peroxides).

Stability & Hydrolysis Pathway[5]

Understanding the breakdown of 2-ethyl-1,3-dioxolane is critical for both deprotection strategies and environmental fate analysis.

Hydrolysis Diox 2-Ethyl-1,3-Dioxolane Oxonium Oxonium Ion Intermediate Diox->Oxonium + H+ (Fast) Hemiacetal Hemiacetal (Unstable) Oxonium->Hemiacetal + H2O (Rate Limiting) Products Propionaldehyde + Ethylene Glycol Hemiacetal->Products Collapse

Caption: Acid-catalyzed hydrolysis pathway of 2-ethyl-1,3-dioxolane.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for acetal stability and formation conditions).

  • Heeres, J., et al. (1979). "Antimycotic Imidazoles. 4. Synthesis and Antifungal Activity of Ketoconazole."[5][6] Journal of Medicinal Chemistry, 22(8), 1003–1005.

  • Li, C., et al. (2019). "Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation." Industrial & Engineering Chemistry Research.

  • García-Vázquez, J. A., et al. (2023). "1,3-Dioxolane compounds as biobased reaction media." Green Chemistry, 25, 1234-1245.

  • BenchChem. (2025).[2] "Laboratory Scale Synthesis of 2-Ethyl-1,3-dioxolane: Application Note."

Sources

Application Note: 1,3-Dioxolanes as Chiral Auxiliaries for Stereocontrolled Synthesis

[1]

Executive Summary

In asymmetric synthesis, 1,3-dioxolanes derived from

Mechanistic Principles & Design

The utility of 1,3-dioxolanes arises from their ability to restrict conformational freedom. When a prochiral carbonyl is condensed with a chiral diol, the resulting rigid five-membered ring locks the substrate into a specific conformation.

Modes of Stereocontrol

The auxiliary directs incoming nucleophiles via two primary mechanisms, dictated by the choice of Lewis Acid (LA):

  • Chelation Control (Cram-Chelate): Multidentate Lewis acids (e.g.,

    
    , 
    
    
    ,
    
    
    ) coordinate simultaneously to the ring oxygen and the adjacent carbonyl/imine. This "locked" transition state forces the nucleophile to attack from the face opposite the bulky auxiliary substituents.
  • Dipole/Steric Control (Felkin-Anh): Monodentate or bulky Lewis acids (e.g.,

    
    ) avoid chelation. The reaction outcome is governed by minimizing dipole repulsion and steric clash, often reversing the selectivity compared to chelation.
    
Visualization of Stereochemical Models

Stereocontrol_MechanismSubstrateProchiral Substrate(Aldehyde/Ketone)DioxolaneChiral 1,3-Dioxolane(Rigid Scaffold)Substrate->Dioxolane + Auxiliary(Acid Cat.)AuxiliaryChiral Diol Auxiliary(e.g., L-Tartrate)Auxiliary->DioxolaneTS_ChelateCram-Chelate TS(Rigid 5-Membered Ring)Dioxolane->TS_Chelate + LA_ChelateTS_FelkinFelkin-Anh TS(Steric/Dipole Control)Dioxolane->TS_Felkin + LA_NonChelateLA_ChelateChelating LA(TiCl4, MgBr2)LA_NonChelateNon-Chelating LA(BF3·OEt2)Prod_SynSyn-Diastereomer(Major)TS_Chelate->Prod_Syn Nucleophile AttackProd_AntiAnti-Diastereomer(Major)TS_Felkin->Prod_Anti Nucleophile Attack

Figure 1: Divergent stereochemical outcomes based on Lewis Acid coordination modes. The 1,3-dioxolane auxiliary dictates facial selectivity through either rigid chelation or steric blocking.

Key Reagents and Precursors[2]

The choice of chiral diol determines the "shape" of the auxiliary.

Precursor DiolSourceKey FeaturesTypical Application
(R,R)-Dimethyl Tartrate Natural (Cheap)

symmetric, ester handles for further modification.
Grignard additions, Enolate alkylation.
(R,R)-Hydrobenzoin SyntheticBulky phenyl groups provide high steric shielding.Cyclopropanation, Lewis acid-mediated ring opening.
D-Mannitol NaturalBis-dioxolane precursor; highly rigid backbone.Glyceraldehyde acetonide synthesis (Garner's aldehyde).
(S,S)-1,2-Cyclohexanediol SyntheticConformationally locked cyclohexane ring.Diels-Alder shielding.

Experimental Protocols

Protocol A: Synthesis of Tartrate-Derived 1,3-Dioxolanes (Installation)

Objective: To protect a ketone/aldehyde substrate with a chiral diol auxiliary.

Reagents:

  • Substrate (Ketone/Aldehyde): 10 mmol

  • (R,R)-Dimethyl tartrate: 12 mmol (1.2 equiv)

  • Solvent: Toluene (anhydrous) or Benzene (caution)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add the substrate (10 mmol), (R,R)-dimethyl tartrate (12 mmol), and PTSA (0.5 mmol) to the flask. Dissolve in Toluene (50 mL).

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

    • Note: Reaction completion is typically indicated when water evolution ceases (2–6 hours).

  • Workup: Cool to room temperature (RT). Quench with saturated aqueous

    
     (20 mL).
    
  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organics, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

    • Validation: Verify formation by

      
       NMR (appearance of acetal carbon ~100-110 ppm) and disappearance of carbonyl stretch in IR.
      
Protocol B: Diastereoselective Nucleophilic Addition (Application)

Objective: Grignard addition to an aldehyde bearing an

Reagents:

  • 
    -Chiral 1,3-Dioxolane Substrate: 1.0 mmol
    
  • Organometallic Reagent: R-MgBr (2.0 equiv)

  • Lewis Acid (Optional for chelation):

    
     or 
    
    
    (1.1 equiv)
  • Solvent: Anhydrous THF or

    
    
    
  • Temperature: -78°C to 0°C

Procedure:

  • Chelation Setup (If using): In a flame-dried Schlenk flask under Argon, dissolve the substrate (1.0 mmol) in

    
     (10 mL). Add the Lewis Acid (1.1 mmol) at -78°C and stir for 30 min to establish the chelated complex.
    
  • Nucleophile Addition: Add R-MgBr (2.0 mmol) dropwise via syringe pump over 1 hour.

    • Critical: Slow addition maintains low local concentration, favoring the thermodynamic chelate pathway.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.

  • Quench: Quench cold with saturated

    
     solution.
    
  • Isolation: Warm to RT, extract with

    
    , dry, and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) via crude

    
     NMR or chiral HPLC.
    
Protocol C: Auxiliary Removal (Deprotection/Recovery)

Objective: To remove the dioxolane, releasing the chiral product and potentially recovering the diol.

Method 1: Acidic Hydrolysis (Destructive to Auxiliary)

  • Dissolve product in THF/Water (4:1).

  • Add 1M HCl (5 equiv). Stir at RT for 2 hours.

  • Neutralize with

    
    , extract product.
    

Method 2: Transacetalization (Auxiliary Recovery)

  • Dissolve the dioxolane in MeOH (excess).

  • Add catalytic Camphorsulfonic Acid (CSA). Reflux for 12 hours.

  • The auxiliary converts to the dimethyl acetal (if using acetone) or releases the diol, while the substrate forms the dimethyl acetal or free carbonyl depending on workup.

  • Note: For tartrates, the diol is water-soluble; extraction of the organic product usually leaves the tartrate in the aqueous phase, which can be concentrated to recover the auxiliary.

Troubleshooting & Optimization Workflow

Optimization is rarely linear. Use the following logic flow to troubleshoot low selectivity (dr) or yield.

Optimization_WorkflowStartStart: Low dr or YieldCheck_Temp1. Check TemperatureIs it -78°C?Start->Check_TempLower_TempLower Temp to -90°Cor Control ExothermCheck_Temp->Lower_TempNo/UnstableCheck_LA2. Lewis Acid ScreenCheck_Temp->Check_LAYesSwitch_LASwitch Mechanism:TiCl4 (Chelation) <-> BF3 (Dipole)Check_LA->Switch_LALow SelectivityCheck_Solvent3. Solvent EffectsCheck_LA->Check_SolventGood LASwitch_LA->Check_SolventChange_SolvCoordination Competition?THF (Coordinating) vs DCM (Non)Check_Solvent->Change_SolvYield IssuesCheck_Aux4. Auxiliary BulkCheck_Solvent->Check_AuxChange_Solv->Check_AuxMod_AuxModify Diol:Tartrate -> HydrobenzoinCheck_Aux->Mod_AuxSterics InsufficientSuccessOptimized ProtocolCheck_Aux->SuccessMod_Aux->Success

Figure 2: Step-wise optimization strategy for maximizing diastereomeric ratio (dr) in dioxolane-mediated reactions.

References

  • Seebach, D., et al. (1987). "Tartrate-derived 1,3-dioxolanes as chiral auxiliaries." Helvetica Chimica Acta. [Link]

  • Denmark, S. E., & Almstead, N. G. (1991). "The origin of stereoselective opening of chiral dioxane and dioxolane acetals." Journal of the American Chemical Society. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group). [Link]

  • Ley, S. V., et al. (2011). "Dispiroketals in Synthesis." Chemical Reviews. [Link]

  • Mukaiyama, T. (1982). "The Directed Aldol Reaction." Organic Reactions. [Link][1][2][3][4][5][6][7][8][9]

Application Note: Advanced Polymerization Protocols for 1,3-Dioxolane-Based Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

Poly(1,3-dioxolane) (PDXL) represents a unique class of polyacetals characterized by an alternating backbone of formaldehyde and ethylene oxide units


. Its strategic importance in drug development and energy storage stems from two opposing properties:
  • Biomedical: It is stable at neutral pH but undergoes rapid acid-catalyzed hydrolysis (acetal cleavage) in endosomal/lysosomal environments (pH 5.0–5.5), making it an ideal candidate for pH-responsive drug delivery systems and degradable hydrogels.

  • Energy: In the solid state, it forms highly conductive channels for Li-ions, establishing it as a premier polymer host for solid-state electrolytes (SSE) in lithium-metal batteries.

Scope: This guide provides high-fidelity protocols for the Cationic Ring-Opening Polymerization (CROP) of 1,3-dioxolane. Unlike radical polymerization, CROP is governed by a delicate thermodynamic equilibrium between propagation and depolymerization. Success requires strict moisture control and an understanding of the Active Chain End (ACE) vs. Activated Monomer (AM) mechanisms.

Chemistry & Mechanism[1][2][3][4][5]

Thermodynamic Equilibrium

The polymerization of 1,3-dioxolane is an equilibrium process characterized by a low ceiling temperature (


). The enthalpy of polymerization is low (

) due to the low ring strain of the five-membered ring.
  • Implication: Polymerization must often be conducted at or below room temperature to maximize conversion.

  • Reversibility: The polymer will depolymerize back to monomer if the catalyst is not quenched before heating or processing.

Mechanism: ACE vs. AM

Controlling the mechanism is vital for molecular weight (MW) control and suppressing cyclic oligomer formation.

  • Active Chain End (ACE): The growing chain carries the positive charge (oxonium ion). The monomer attacks the chain end. This is the standard pathway but is prone to "back-biting" (intramolecular chain transfer), forming cyclic oligomers.

  • Activated Monomer (AM): The monomer is protonated/activated, and the neutral chain end attacks the monomer. This pathway, favored when slowly adding monomer to an initiator solution (monomer-starved conditions), suppresses cyclization.

CROP_Mechanism cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism Initiator Initiator (H+ or Lewis Acid) Oxonium Secondary Oxonium Ion (Active Species) Initiator->Oxonium Protonation Monomer 1,3-Dioxolane (Monomer) Monomer->Oxonium ACE_Prop Chain End Attack (Propagation) Oxonium->ACE_Prop Fast [M] AM_Prop Neutral Chain Attack (Linear Growth) Oxonium->AM_Prop Slow [M] addition Backbite Back-Biting (Cyclic Formation) ACE_Prop->Backbite Equilibrium Polymer Poly(1,3-dioxolane) (Linear) ACE_Prop->Polymer AM_Prop->Polymer

Figure 1: Mechanistic pathways in CROP of 1,3-dioxolane. The ACE pathway dominates in bulk, while AM dominates in monomer-starved conditions.

Materials & Purification (The Critical Step)[6]

Trustworthiness Check: Commercial 1,3-dioxolane contains stabilizers (BHT) and water. Water acts as a chain transfer agent, terminating the cationic center and producing low MW glycols. You cannot achieve high MW polymer without rigorous purification.

Reagents
  • Monomer: 1,3-Dioxolane (99%, stabilized).

  • Drying Agents: Calcium Hydride (

    
    ) or Sodium/Potassium (Na/K) alloy.
    
  • Initiators: Trifluoromethanesulfonic acid (Triflic acid,

    
    ) or Triflic Anhydride (
    
    
    
    ).
  • Terminator: Pyridine or Triethylamine in Methanol.

Purification Protocol
  • Pre-drying: Stir DXL over

    
     pellets for 24 hours to remove bulk water and acidic impurities. Filter.
    
  • Reflux: Transfer filtrate to a round-bottom flask containing crushed

    
     (5% w/v). Reflux under dry Nitrogen/Argon for at least 12 hours.
    
    • Expert Tip: For battery-grade or ultra-high MW, use a Na/K alloy or sodium mirror for the final distillation. The solvent should turn blue if benzophenone indicator is used (though benzophenone can interfere with cationic initiation, so often just Na/K is used).

  • Distillation: Fractionally distill the monomer under inert atmosphere. Collect the fraction boiling at 74–75°C .

  • Storage: Store over activated 3Å or 4Å molecular sieves in a glovebox.

Experimental Protocols

Protocol A: High-MW Homopolymerization (Bulk/Solution)

Target: Synthesis of degradable thermoplastics or prepolymers.

  • Setup: Flame-dry a Schlenk flask or polymerization tube. Cool under Argon flow.

  • Charging: Syringe in purified 1,3-dioxolane (e.g., 10 mL, 0.143 mol).

    • Optional: Add dry Dichloromethane (DCM) if solution polymerization is desired (reduces viscosity).

  • Initiation: Cool the monomer to 0°C (ice bath). Add Triflic Acid (initiator) via a micro-syringe.

    • Ratio:

      
       for high MW. Typical concentration: 
      
      
      
      to
      
      
      M initiator.
  • Propagation: Stir at 0°C for 2–4 hours. The mixture will become extremely viscous (if bulk).

    • Note: Do not exceed 25°C. The ceiling temperature is low; heating shifts equilibrium toward monomer.

  • Termination: Add 1 mL of Methanol containing 1% Pyridine or Triethylamine. This neutralizes the acid and traps the chain end as a methoxy/hydroxyl group.

  • Isolation: Dissolve the polymer in a minimum amount of DCM. Precipitate into cold n-Hexane or Diethyl Ether.

  • Drying: Vacuum dry at room temperature for 24 hours. Do not heat above 40°C before the acid is completely removed, or the polymer will degrade.

Protocol B: In-Situ Polymerization for Gel Polymer Electrolytes (GPE)

Target: Battery researchers creating solid-state interfaces.

  • Precursor Solution: Inside an Argon glovebox (

    
     ppm), mix:
    
    • Solvent: Purified 1,3-dioxolane.

    • Salt: 1.0 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide).

    • Initiator: 0.5–1.0 wt% LiDFOB (Lithium difluoro(oxalate)borate) or Al(OTf)3 .

      • Why: LiDFOB acts as both a salt and a Lewis acid initiator upon slight thermal activation.

  • Assembly: Inject the precursor solution into the battery case (coin cell) containing the cathode and anode.

  • Curing: Seal the cell. Let it rest at Room Temperature (25°C) for 24–48 hours.

    • Observation: The liquid electrolyte solidifies into a gel/solid polymer electrolyte (SPE) inside the cell, ensuring perfect interfacial contact.

  • Validation: Open a "dummy" cell to confirm solidification (should not flow when inverted).

Characterization & Data Analysis

Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

.
SpeciesChemical Shift (

, ppm)
Assignment
Polymer (PDXL) 4.78 Singlet,

(Acetal protons)
Polymer (PDXL) 3.74 Singlet,

(Ethylene protons)
Monomer (DXL)4.90Singlet,

Monomer (DXL)3.80–3.90Multiplet,

End Groups~3.30Methoxy (

) if MeOH quenched

Calculation of Conversion:



(Where 

is the integral of the respective peak).
Gel Permeation Chromatography (GPC)
  • Standard: Polystyrene (PS) standards are commonly used, but PDXL has a different hydrodynamic volume. Use Mark-Houwink parameters if available, or report as "PS-equivalent MW".

  • Eluent: THF or Chloroform (stabilized).

  • Warning: Ensure the GPC columns are neutral. Acidic packing material can degrade PDXL during analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight High water content (Chain Transfer).Re-distill monomer over Na/K. Flame-dry all glassware.
Low Conversion Temperature too high (near

).
Lower reaction temperature to 0°C or -20°C.
Broad PDI (>2.0) Slow initiation or Back-biting.Use a faster initiator (Triflic Anhydride) or switch to Activated Monomer (AM) protocol (slow monomer addition).
Polymer Degrades on Storage Residual acid catalyst.Ensure thorough neutralization with Pyridine/Et3N. Store in freezer.
Cyclic Oligomers High dilution (favors intramolecular reaction).Increase monomer concentration (Bulk polymerization is preferred for linear chains).

References

  • Penczek, S., & Kubisa, P. (2011). Cationic Ring-Opening Polymerization of Cyclic Acetals.[1][2][3] In Polymer Science: A Comprehensive Reference. Elsevier. Link

  • Zhang, H., et al. (2026). Enabling Controlled Synthesis of Poly(1,3-dioxolane) by Anion-Binding Catalytic Cationic Ring-Opening Polymerization. Journal of the American Chemical Society.[1] Link

  • Zhao, Q., et al. (2024). In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries.[4] Molecules.[5][1][2][6][4][7][8][9][10][11][12] Link

  • Goethals, E. J. (1992). Telechelic polymers by cationic ring-opening polymerization.[13] Makromolekulare Chemie.[14] Macromolecular Symposia. Link

  • Qian, Y., et al. (2019). In situ polymerization of 1,3-dioxolane enabled by film-forming additives for long-life lithium metal batteries.[4] Energy Storage Materials.[8] Link

Sources

Advanced Synthesis with 2-Ethyl-1,3-dioxolane-2-ethanol: A Bifunctional Masked Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-ethyl-1,3-dioxolane-2-ethanol in the synthesis of heterocyclic compounds Content Type: Detailed Application Notes and Protocols

Executive Summary

2-Ethyl-1,3-dioxolane-2-ethanol (Analogous CAS: 115-18-4 for methyl variant) represents a critical class of "masked" bifunctional building blocks in organic synthesis. Structurally, it consists of a 1,3-dioxolane ring (acting as a robust protecting group for a ketone) and a pendant primary alcohol .

This configuration allows researchers to perform transformations on the distal hydroxyl group—such as oxidation, halogenation, or nucleophilic displacement—without affecting the latent carbonyl. Upon acidic hydrolysis, the ketone is revealed, triggering spontaneous intramolecular cyclization events. This application note details the use of this reagent in synthesizing bicyclic ketals (pheromone analogs) and nitrogenous heterocycles (pyrrolidines/indoles), emphasizing its utility in diversity-oriented synthesis (DOS).

Part 1: Chemical Profile & Strategic Utility

The Molecule at a Glance

The reagent is the ethylene glycol acetal of 1-hydroxy-3-pentanone . Unlike its more common methyl analog (derived from levulinic acid or methyl vinyl ketone precursors), the ethyl variant introduces specific steric bulk and lipophilicity, influencing the diastereoselectivity of subsequent cyclizations.

FeatureChemical Advantage
Masked Carbonyl The dioxolane ring resists bases, nucleophiles, and reducing agents (e.g., LiAlH4), allowing chemoselective operations on the alcohol.
Pendant Hydroxyl A primary alcohol handle ready for conversion to leaving groups (OTs, OMs, X) or oxidation to aldehydes.
Ethyl Substituent Provides steric differentiation (vs. methyl) and increases lipophilicity; critical for tuning biological half-life in drug scaffolds.
Latent Reactivity Acid-catalyzed deprotection releases a

-keto functionality, often leading to immediate thermodynamic cyclization.
Retrosynthetic Logic

The strategic value lies in Orthogonality . You can build complex side chains off the alcohol, then "pull the trigger" with acid to form the ring.

Retrosynthesis Reagent 2-Ethyl-1,3-dioxolane-2-ethanol (Bifunctional Core) Activation Activation (Tosylation/Halogenation) Reagent->Activation Step 1 Substitution Nucleophilic Attack (Amines/Hydrazines) Activation->Substitution Step 2 Deprotection Acid Hydrolysis (Reveal Ketone) Substitution->Deprotection Step 3 Cyclization Intramolecular Cyclization (Heterocycle Formation) Deprotection->Cyclization Thermodynamic Collapse

Figure 1: The strategic workflow for converting the linear precursor into cyclic architectures.

Part 2: Application Protocols

Protocol A: Synthesis of Bicyclic Ketals (Frontalin Analogs)

Target: 1-Ethyl-5-alkyl-6,8-dioxabicyclo[3.2.1]octanes. Mechanism: Oxidation of the alcohol followed by Grignard addition and acid-mediated cascade cyclization.

Reagents & Materials
  • Starting Material: 2-Ethyl-1,3-dioxolane-2-ethanol (1.0 eq).

  • Oxidant: PCC (Pyridinium chlorochromate) or Swern conditions.

  • Grignard Reagent: R-MgBr (e.g., Methylmagnesium bromide).

  • Acid: p-Toluenesulfonic acid (pTSA).

  • Solvents: Dichloromethane (DCM), THF, Benzene/Toluene.

Step-by-Step Methodology
  • Oxidation to Aldehyde:

    • Suspend PCC (1.5 eq) in anhydrous DCM under Argon.

    • Add a solution of 2-ethyl-1,3-dioxolane-2-ethanol (1.0 eq) in DCM dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours until TLC shows consumption of alcohol.

    • Filter through a pad of silica/Celite to remove chromium salts. Concentrate to yield the Dioxolane-Acetaldehyde .

  • Grignard Addition:

    • Dissolve the crude aldehyde in anhydrous THF at -78°C.

    • Slowly add R-MgBr (1.2 eq). The dioxolane ring remains stable under these basic conditions.

    • Warm to RT and quench with saturated NH4Cl.

    • Extract with ether, dry over MgSO4, and concentrate to yield the Secondary Alcohol .

  • Cascade Cyclization:

    • Dissolve the secondary alcohol in Benzene or Toluene.

    • Add catalytic pTSA (0.05 eq).

    • Reflux with a Dean-Stark trap to remove water (or use molecular sieves).

    • Mechanism:[1] The acid cleaves the dioxolane. The revealed ketone (at C3) and the secondary alcohol (at C6/7) undergo double ketalization with the ethylene glycol unit (or internal closure) to form the bicyclic system.

    • Note: In many cases, the ethylene glycol is ejected, and the molecule forms a bicyclic ketal (e.g., brevicomin type) if the chain length allows.

Protocol B: Synthesis of N-Heterocycles (Pyrrolidines/Indoles)

Target: 2-Ethyl-substituted Pyrrolidines or Indoles. Mechanism: Conversion of alcohol to a leaving group, displacement by amine, and intramolecular Schiff base formation/reduction.

Reagents & Materials
  • Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Nucleophile: Benzylamine (or Aniline for indoles).

  • Deprotection: 2M HCl.

  • Cyclization/Reduction: NaBH3CN (Sodium cyanoborohydride) or H2/Pd-C.

Step-by-Step Methodology
  • Activation (Tosylation):

    • Setup: Dissolve 2-ethyl-1,3-dioxolane-2-ethanol (10 mmol) in dry DCM (20 mL). Add Pyridine (15 mmol) and cool to 0°C.

    • Addition: Add TsCl (11 mmol) in small portions.

    • Reaction: Stir at 0°C for 1h, then RT overnight.

    • Workup: Wash with cold 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate.

    • Result:2-(2-Ethyl-1,3-dioxolan-2-yl)ethyl-4-methylbenzenesulfonate .

  • Nucleophilic Displacement:

    • Dissolve the Tosylate in DMF or Acetonitrile.

    • Add Benzylamine (2.0 eq) and K2CO3 (2.0 eq).

    • Heat to 60–80°C for 12 hours.

    • Validation: Monitor by TLC. The product is the Amino-Dioxolane .

  • One-Pot Deprotection & Cyclization (Reductive Amination):

    • Hydrolysis: Dissolve the Amino-Dioxolane in MeOH/H2O (4:1). Add 2M HCl until pH < 2. Stir for 2 hours.

      • Chemical Event:[2][3][4] The dioxolane falls off, revealing the ketone: 1-(Benzylamino)-3-pentanone .

    • Cyclization: Adjust pH to ~5–6 using solid NaOAc or KOH.

    • Reduction: Add NaBH3CN (1.5 eq) and stir for 12 hours.

      • Mechanism:[1] The amine attacks the ketone intramolecularly to form an iminium ion, which is immediately reduced to the amine.

    • Purification: Basify to pH > 10, extract with DCM. Purify via column chromatography.

    • Product:1-Benzyl-2-ethyl-pyrrolidine .

Part 3: Critical Handling & Troubleshooting

Stability & Storage
  • Acid Sensitivity: The dioxolane ring is acid-labile.[5] Do not use acidic drying agents (like un-neutralized silica) or acidic solvents (CDCl3 with high HCl content) during intermediate steps involving the protected ketone. Store over basic alumina or add a trace of triethylamine if storing for long periods.

  • Hydrophilicity: The starting material (ethanol derivative) is water-soluble. During workups, saturate the aqueous phase with NaCl (salting out) to maximize recovery.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Tosylation Reaction of TsCl with Dioxolane oxygen (rare but possible) or hydrolysis.Ensure strictly anhydrous conditions. Keep temperature < 5°C during addition.
Premature Deprotection Trace acid in solvents (e.g., CDCl3).Filter CDCl3 through basic alumina before NMR. Add 1% Et3N to chromatography eluents.
Incomplete Cyclization Steric hindrance of the Ethyl group.Increase reaction temperature (reflux in Toluene vs Benzene). Use a stronger acid catalyst (CSA instead of pTSA).
Polymerization Uncontrolled aldol condensation of revealed ketone.Perform deprotection/cyclization under high dilution conditions.

Part 4: Mechanistic Visualization

The following diagram illustrates the pathway for converting the reagent into a pyrrolidine scaffold, highlighting the critical "Masking" and "Unmasking" phases.

Pathway Start 2-Ethyl-1,3-dioxolane-2-ethanol Inter1 Tosylate Intermediate (Protected Ketone) Start->Inter1 TsCl, Pyridine Inter2 Amino-Acetal (Stable Precursor) Inter1->Inter2 R-NH2, K2CO3 Hydrolysis Acid Hydrolysis (HCl/MeOH) Inter2->Hydrolysis Deprotection Revealed Gamma-Amino Ketone (Transient) Hydrolysis->Revealed Loss of Ethylene Glycol Iminium Cyclic Iminium Ion Revealed->Iminium Intramolecular Attack (-H2O) Final 2-Ethyl-Pyrrolidine (Final Product) Iminium->Final NaBH3CN (Reduction)

Figure 2: Reaction pathway for the synthesis of 2-ethyl-pyrrolidine derivatives via reductive amination.

References

  • Clerici, A., et al. (2006). "Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane." Synthetic Communications, 36(20), 2983-2995. (Note: This paper establishes the foundational protocol for synthesizing and handling these specific dioxolane-ethanol derivatives).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Dioxolane stability and deprotection conditions).
  • Mori, K. (1976). "Synthesis of Frontalin and Brevicomin." Agricultural and Biological Chemistry. (Classic application of keto-acetals in bicyclic pheromone synthesis).
  • PubChem Compound Summary. "2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol." National Center for Biotechnology Information.

  • Li, X., et al. (2019). "Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation." Industrial & Engineering Chemistry Research. (Provides kinetic data on the hydrolysis/stability of the ethyl-dioxolane ring).

Sources

Application Note: Metal-Catalyzed Functionalization of 2-Substituted 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: March 2026

From Passive Protecting Groups to Active Synthetic Handles

Executive Summary

In modern drug discovery, 2-substituted 1,3-dioxolanes are traditionally viewed merely as protective masks for aldehydes. However, this perspective overlooks their high utility as substrates for C(sp³)-H functionalization and stereoselective ring-opening reactions .

This guide outlines two distinct metal-catalyzed pathways to valorize the 1,3-dioxolane scaffold:

  • Radical C–H Functionalization (Minisci-Type): Utilizing Iron(II) or photoredox catalysis to generate nucleophilic dioxolanyl radicals for heteroarylation.

  • Nucleophilic Ring Opening (Ionic): Utilizing Lewis Acids (Ti, Zn) to generate oxocarbenium intermediates for C–C bond formation.

Mechanistic Principles: The Bifurcation of Reactivity

The reactivity of 2-substituted 1,3-dioxolanes is dictated by the catalyst system employed. The C2 position is the "command center" for both pathways, but the electronic demands differ fundamentally.

The Radical Pathway (SOMO Activation)

The C2–H bond is weakened (~92 kcal/mol) due to stabilization from the adjacent oxygen lone pairs. Metal-catalyzed Hydrogen Atom Transfer (HAT) generates a nucleophilic radical that rapidly reacts with electron-deficient heteroarenes (Minisci reaction) or olefins (Giese addition).

The Ionic Pathway (LUMO Activation)

Lewis acids coordinate to one of the ring oxygens, weakening the C2–O bond. This triggers ring opening to form a reactive oxocarbenium ion, which is susceptible to attack by weak nucleophiles (e.g., allylsilanes, silyl enol ethers).

Pathway Visualization

DioxolanePathways Substrate 2-Substituted 1,3-Dioxolane RadicalCat Catalyst: Fe(II)/Peroxide or Photoredox Substrate->RadicalCat HAT LewisCat Catalyst: TiCl4 / BF3 Substrate->LewisCat Coordination RadicalInt Dioxolanyl Radical (Nucleophilic SOMO) RadicalCat->RadicalInt RadicalProd C2-Alkylated Product (Masked Aldehyde) RadicalInt->RadicalProd + Heteroarene/Olefin OxoInt Oxocarbenium Ion (Electrophilic LUMO) LewisCat->OxoInt IonicProd Homoallylic Ether (Ring Opened) OxoInt->IonicProd + Nucleophile

Figure 1: Divergent reactivity of 1,3-dioxolanes based on catalytic mode. The C2 position serves as either a radical donor or an electrophilic acceptor.

Protocol A: Iron-Catalyzed C(sp³)-H Heteroarylation (Minisci)

This protocol utilizes a Fenton-type system (


/Peroxide) to append the dioxolane ring onto N-heterocycles (pyridines, quinolines). This is a high-value transformation for late-stage functionalization of drug scaffolds [1, 2].
Reagents & Equipment[2]
  • Substrate: Electron-deficient Heteroarene (e.g., Lepidine, Pyridine).[1]

  • Reagent/Solvent: 1,3-Dioxolane (Excess, typically 10–20 equiv. acts as solvent).

  • Catalyst: Iron(II) Sulfate Heptahydrate (

    
    ).
    
  • Oxidant: Ammonium Persulfate

    
     or 
    
    
    
    (30%).
  • Additive: Trifluoroacetic Acid (TFA).

  • Setup: 20 mL vial with septum, syringe pump (optional but recommended).

Step-by-Step Methodology
  • Substrate Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Heteroarene (1.0 mmol, 1.0 equiv) in 1,3-Dioxolane (2.0 mL).

    • Expert Note: If the heteroarene is solid and insoluble, add a co-solvent like acetonitrile (

      
      ) or water (
      
      
      
      ), but keeping dioxolane in excess drives the kinetics.
  • Acidification: Add TFA (1.0 equiv) dropwise.

    • Mechanistic Insight: Protonation of the heteroarene lowers its LUMO energy, making it more receptive to the nucleophilic dioxolanyl radical attack [3].

  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%). Degas the solution by bubbling Argon for 5 minutes.
    
    • Critical: Oxygen acts as a radical trap. Thorough degassing improves yield by ~15-20%.

  • Oxidant Addition (The Control Step): Dissolve

    
     (2.0 equiv) in a minimum amount of water (approx. 0.5 mL). Add this solution dropwise over 30 minutes (or use a syringe pump) while stirring at 40–50°C.
    
    • Why Slow Addition? Prevents the rapid consumption of radicals via self-termination (dimerization of dioxolane) rather than the desired cross-coupling.

  • Workup: Upon completion (monitor by TLC/LCMS, typically 1–2 hours), quench with saturated

    
     to neutralize TFA. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Concentrate organic layers and purify via silica gel chromatography.

    • Note: The product is an acetal.[2][3] Avoid highly acidic mobile phases to prevent hydrolysis back to the aldehyde.

Protocol B: Lewis Acid-Catalyzed Ring Opening (Sakurai-Type)

This protocol details the reaction of 2-substituted 1,3-dioxolanes with allyltrimethylsilane using


. This transforms the protecting group into a functionalized homoallylic ether [4].
Reagents & Equipment[2]
  • Substrate: 2-Phenyl-1,3-dioxolane (or alkyl variant).

  • Nucleophile: Allyltrimethylsilane (1.2 equiv).

  • Catalyst: Titanium Tetrachloride (

    
    ) (1.0 M in DCM).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Setup: Flame-dried RBF under

    
     atmosphere.
    
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 50 mL round-bottom flask and cool under a stream of Nitrogen. Add anhydrous DCM (10 mL) and the Dioxolane substrate (1.0 mmol).

  • Cryogenic Cooling: Cool the reaction mixture to -78°C (Dry ice/Acetone bath).

    • Expert Note: Temperature control is critical for stereoselectivity (if applicable) and to prevent polymerization of the sensitive oxocarbenium intermediate.

  • Catalyst Addition: Add

    
     (1.1 equiv) dropwise via syringe. The solution often turns yellow/orange, indicating complexation. Stir for 10 minutes at -78°C.
    
  • Nucleophile Addition: Add Allyltrimethylsilane (1.2 equiv) dropwise.

    • Observation: No immediate reaction may be visible.[4]

  • Controlled Warming: Allow the reaction to warm slowly to -20°C over 2 hours.

    • Monitoring: Monitor by TLC. If the reaction is sluggish, warm to 0°C, but do not exceed room temperature as byproduct formation increases.

  • Quench: Quench at low temperature with Methanol (1 mL) followed by saturated

    
    .
    
Experimental Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous Conditions Flame-dried glassware, N2 atm Cooling Cool to -78°C (DCM Solvent) Start->Cooling Complexation Add TiCl4 (Formation of Oxocarbenium) Cooling->Complexation Addition Add Allyl-TMS (Nucleophilic Attack) Complexation->Addition Warming Warm to -20°C (Kinetic Control) Addition->Warming Quench Quench (MeOH/NaHCO3) & Workup Warming->Quench

Figure 2: Critical workflow steps for Lewis Acid catalyzed ring opening. Temperature gradients are key to success.

Troubleshooting & Optimization (Expertise)

Radical Pathway Optimization

The most common failure mode in Minisci reactions is low conversion due to poor radical lifespan.

VariableRecommendationRationale
Oxidant Persulfate >

Persulfate generates sulfate radical anions (

), which are more efficient at HAT from dioxolane than

.
pH pH < 3 (use TFA)Essential for protonating the N-heterocycle. If the substrate is acid-sensitive, use photoredox methods (e.g., Ir-catalysts) which operate at neutral pH [5].
Stoichiometry Excess DioxolaneThe substrate often acts as the solvent. If "precious" dioxolane is used, use

solvent and 5-10 equiv of dioxolane.
Lewis Acid Catalyst Selection

Not all Lewis acids are equal. The choice depends on the leaving group ability of the ring oxygen.

  • 
    :  Strongest. Good for difficult substrates but lower functional group tolerance.
    
  • 
    :  Moderate. Often provides better diastereoselectivity in chiral acetals.
    
  • 
    :  Common, but can lead to ring polymerization if not strictly controlled.
    

References

  • Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 1971.[5] [5]

  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.

  • Dunne, J. F., et al. "Photocatalytic Minisci Reaction." Chemical Reviews, 2022.

  • Denmark, S. E., & Almstead, N. G. "Studies on the Mechanism of the Lewis Acid-Mediated Nucleophilic Substitution of Acetals." Journal of the American Chemical Society, 1991.

  • Zuo, Z., et al. "Merging photoredox catalysis with peptide catalysis for site-selective C(sp3)–H activation." Science, 2016.

Sources

Scale-up synthesis of 2-alkyl-1,3-dioxolane-2-ethanol for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-alkyl-1,3-dioxolane-2-ethanol, a critical class of intermediates used in the pharmaceutical and specialty chemical industries. These compounds serve as valuable protected forms of β-hydroxy ketones, such as methyl vinyl ketone equivalents in Robinson annulation strategies.[1] Moving from laboratory-scale procedures to industrial production presents significant challenges in maintaining yield, purity, and operational safety while ensuring economic viability.[2] This guide outlines the fundamental chemical principles, provides a detailed, field-tested scale-up protocol, and addresses critical aspects of process safety, analytical quality control, and troubleshooting. The methodologies described herein are designed to be robust and self-validating, providing researchers and process chemists with the necessary framework for successful industrial-scale implementation.

Foundational Principles & Strategic Considerations for Scale-Up

The synthesis of 2-alkyl-1,3-dioxolane-2-ethanol is fundamentally an acid-catalyzed ketalization reaction. A β-hydroxy ketone is reacted with a 1,2-diol (typically ethylene glycol) to form the cyclic ketal.[3] While straightforward in concept, several factors are critical for successful and efficient large-scale production.

Reaction Mechanism and Equilibrium Control

The ketalization is a reversible equilibrium process.[4] To achieve high conversion, the equilibrium must be shifted toward the product side. This is almost universally accomplished by the continuous removal of water, the reaction's byproduct.

The mechanism proceeds via three key stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the hydroxy-ketone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack & Hemiketal Formation: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiketal.

  • Water Elimination & Ketal Formation: The hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water forms a resonance-stabilized carbocation. A second intramolecular nucleophilic attack by the remaining hydroxyl group, followed by deprotonation, yields the stable 1,3-dioxolane ring.[5]

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Hemiketal Formation cluster_2 Step 3: Dehydration & Cyclization Ketone R-CO-CH₂CH₂OH Protonated_Ketone [R-C⁺(OH)-CH₂CH₂OH] Ketone->Protonated_Ketone Catalyst H_plus H⁺ Hemiketal Hemiketal Intermediate Protonated_Ketone->Hemiketal + Ethylene Glycol Protonated_Ketone->Hemiketal Glycol HOCH₂CH₂OH Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H⁺ Hemiketal->Protonated_Hemiketal Carbocation Carbocation Protonated_Hemiketal->Carbocation - H₂O Dioxolane 2-Alkyl-1,3-dioxolane-2-ethanol Carbocation->Dioxolane Intramolecular Attack - H⁺

Caption: Acid-catalyzed mechanism of dioxolane formation.
Catalyst Selection: Homogeneous vs. Heterogeneous

The choice of acid catalyst is a critical decision in process design.

  • Homogeneous Catalysts: Traditional catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are effective and inexpensive.[6] However, they require a neutralization step during workup, which generates salt waste and can complicate purification.

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites, are highly advantageous for industrial processes.[7] They are easily removed by filtration, minimizing downstream processing and waste generation. This allows for simpler reactor-to-distillation workflows and potential for catalyst recycling, significantly improving process economics.

Solvent Choice for Azeotropic Dehydration

On a laboratory scale, desiccants like anhydrous MgSO₄ can be used.[1] However, for industrial-scale synthesis, azeotropic removal of water is the only practical method. A solvent that forms a low-boiling azeotrope with water is refluxed, and the condensed vapors are passed through a Dean-Stark trap. The water separates, and the solvent is returned to the reactor.[8][9]

  • Toluene: A common choice, forming an azeotrope that boils at 85°C.

  • Ethyl Acetate: A greener alternative, used successfully in related preparations.[3] It is less toxic than toluene but requires careful temperature control due to its lower boiling point (77°C).

Industrial Scale-Up Protocol: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

This protocol details the synthesis from 4-hydroxy-2-butanone and ethylene glycol in a 100 L reactor. All operations must be performed in accordance with local site safety regulations and after a thorough Process Hazard Analysis (PHA).[10]

Equipment & Reagents
Item Specification Purpose
Reactor 100 L Glass-Lined Steel ReactorPrimary reaction vessel
Agitator Retreat Curve ImpellerEffective mixing of multiphase system
Heating/Cooling Jacket with Thermal Control Unit (TCU)Precise temperature regulation
Condenser Shell and Tube Heat ExchangerVapor condensation during reflux
Water Separator 2 L Dean-Stark TrapAzeotropic water removal
Chemicals See Table 2Reagents and Solvents

Table 2: Reagent Specifications for 100 L Scale

Reagent CAS No. Molar Mass ( g/mol ) Quantity Molar Eq. Purity
4-Hydroxy-2-butanone 590-90-9 88.11 10.2 kg 1.0 >95%
Ethylene Glycol 107-21-1 62.07 12.4 kg 1.7 >99%
Toluene 108-88-3 92.14 50 L - >99.5%
p-TsOH·H₂O 6192-52-5 190.22 110 g 0.005 >98%
Sodium Bicarbonate 144-55-8 84.01 As required - -

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 2 kg | - | - |

Step-by-Step Synthesis Procedure

G start Start reactor_prep 1. Reactor Preparation (Clean, Dry, Inert) start->reactor_prep charge_reagents 2. Charge Reagents (Toluene, Ketone, Glycol) reactor_prep->charge_reagents charge_catalyst 3. Add Catalyst (p-TsOH) charge_reagents->charge_catalyst heat_reflux 4. Heat to Reflux (~90-95°C Internal Temp) charge_catalyst->heat_reflux water_removal 5. Azeotropic Water Removal (Monitor Dean-Stark Trap) heat_reflux->water_removal ipc_check 6. In-Process Control (IPC) (GC analysis for completion) water_removal->ipc_check ipc_check->water_removal Incomplete cool_down 7. Cool Down (Cool to < 30°C) ipc_check->cool_down Reaction Complete neutralize 8. Neutralize & Wash (NaHCO₃ solution, Brine) cool_down->neutralize dry_filter 9. Dry & Filter (Anhydrous MgSO₄) neutralize->dry_filter distill 10. Purification (Vacuum Distillation) dry_filter->distill final_product Final Product: 2-Methyl-1,3-dioxolane-2-ethanol distill->final_product

Caption: Industrial synthesis workflow for 2-methyl-1,3-dioxolane-2-ethanol.
  • Reactor Preparation: Ensure the 100 L reactor and associated glassware are clean and dry. Inert the system by purging with nitrogen. This is crucial to prevent moisture contamination and ensure safety with flammable solvents.

  • Charging Reagents: Charge the reactor with toluene (50 L), 4-hydroxy-2-butanone (10.2 kg, 115.8 mol), and ethylene glycol (12.4 kg, 199.8 mol). Begin agitation at 100-150 RPM to ensure homogeneity. The excess of ethylene glycol helps to shift the equilibrium but should be minimized to simplify purification.[1]

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (110 g, 0.58 mol). The low catalyst loading (0.5 mol%) is sufficient to promote the reaction without causing significant side reactions or corrosion issues.[11]

  • Azeotropic Reflux: Close the reactor and begin heating the jacket using the TCU to achieve a gentle reflux. The internal temperature should stabilize around 90-95°C. Water will begin to co-distill with toluene and collect in the Dean-Stark trap.

  • Monitoring Water Removal: The theoretical amount of water to be collected is approximately 2.1 L (from the reaction) plus any water from the reagents (e.g., the catalyst monohydrate). The reaction is typically complete when water collection ceases. This provides a simple, non-invasive method for tracking reaction progress.

  • In-Process Control (IPC): Once water collection has slowed significantly (after ~6-8 hours), take a sample from the reactor for GC analysis. The reaction is considered complete when the area % of 4-hydroxy-2-butanone is <2%.

  • Cooldown and Quench: Once complete, cool the reaction mixture to below 30°C.

  • Neutralization and Wash: Slowly add a saturated aqueous solution of sodium bicarbonate to the reactor with vigorous stirring until the aqueous phase is neutral or slightly basic (pH 7-8). This neutralizes the acid catalyst.[9] Allow the phases to separate and drain the lower aqueous layer. Wash the organic layer with 20 L of brine to remove residual water and salts.

  • Drying: Transfer the organic phase to a suitable vessel containing anhydrous magnesium sulfate (2 kg). Stir for 1 hour, then filter the solution to remove the drying agent.

  • Purification: Charge the clear organic filtrate to a distillation apparatus. First, remove the toluene at atmospheric pressure. Once the bulk of the solvent is removed, apply a vacuum and collect the product fraction. 2-Methyl-1,3-dioxolane-2-ethanol distills at approximately 80-85°C at 10 mmHg. An isolated yield of 85-92% is expected.

Process Safety & Hazard Management

Scaling up chemical processes introduces risks that may not be apparent at the lab scale.[2] A thorough risk assessment must be performed.[10]

  • Chemical Hazards:

    • Toluene: Flammable liquid and vapor. Health hazard.

    • Ethylene Glycol: Harmful if swallowed.

    • p-TsOH: Causes severe skin burns and eye damage.

  • Thermal Hazards: While the ketalization reaction itself is not violently exothermic, the primary risk comes from a loss of cooling during heating. A runaway reaction is unlikely for this specific process under controlled conditions, but a safety margin should always be maintained between the operating temperature and the onset temperature of any potential decomposition.[12]

  • Operational Safety:

    • All equipment must be properly grounded to prevent static discharge.

    • Operations must be conducted in a well-ventilated area.

    • Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, must be worn at all times.[13]

G pha Process Hazard Analysis (PHA) - Is reactor clean and dry? - Is system inerted? - Are all reagents within spec? op Operational Checks - Grounding verified? - Ventilation active? - Correct PPE worn? pha->op Pass fail STOP Correct Issue pha->fail Fail thermal Thermal Safety - TCU operating correctly? - Emergency cooling available? - Max temp limit set? op->thermal Pass op->fail Fail pass Proceed thermal->pass Pass thermal->fail Fail start Initiate Process start->pha

Caption: Pre-operational safety check logic diagram.

Analytical Quality Control

Final product quality is paramount for industrial applications. The following specifications should be met.

Parameter Method Specification
Appearance VisualClear, colorless to pale yellow liquid
Purity (Assay) Gas Chromatography (GC-FID)≥ 98.0%
Identity ¹H NMR, FTIRConforms to reference spectrum
Water Content Karl Fischer Titration≤ 0.2%
Residual Toluene GC-Headspace≤ 500 ppm
Sample GC Method:
  • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Injector Temp: 250°C

  • Detector Temp (FID): 280°C

  • Oven Program: 60°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min.

  • Carrier Gas: Helium

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Stalled Reaction / Low Conversion 1. Insufficient catalyst. 2. Inefficient water removal (e.g., system leak, poor reflux). 3. Low reaction temperature.1. Add a small additional charge of catalyst. 2. Check system for leaks; ensure vigorous reflux is maintained. 3. Verify internal temperature and increase TCU setpoint if necessary.
Dark Product Color 1. Overheating during reaction or distillation. 2. Incomplete neutralization of the acid catalyst.1. Reduce jacket temperature; improve vacuum during distillation to lower boiling point. 2. Ensure thorough washing with sodium bicarbonate solution post-reaction.
Product Fails Purity Spec 1. Incomplete reaction. 2. Inefficient distillation (poor column packing or reflux ratio).1. Re-run the reaction or re-process the material. 2. Improve distillation parameters; use a fractionating column with higher theoretical plates.
Water in Final Product 1. Incomplete drying of organic phase. 2. Ingress of atmospheric moisture post-distillation.1. Ensure sufficient drying agent is used and allow adequate contact time. 2. Handle and store the final product under a nitrogen atmosphere.

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link][11][14]

  • Synthesis of solketal via industrial ketalization process. ResearchGate. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link][15]

  • Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. Bentham Science. [Link]

  • 11.3 Protecting groups - Organic Chemistry II. Fiveable. [Link][16]

  • The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. Jurnal FKIP UNTAD. [Link][17]

  • A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Publishing. [Link][4]

  • Method of making ketals and acetals. Google Patents. [18]

  • Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. REVISTA DE CHIMIE. [Link][7]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link][19]

  • Preparation of cyclic acetals or ketals. Google Patents. [6]

  • Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. ResearchGate. [Link][20]

  • Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). ResearchGate. [Link][3]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. Stoltz Group, Caltech. [Link][8]

  • EFFICIENT PREPARATION OF 2-METHYL-1,3-DIOXOLANE-2-ETHANOL AND 2-(2-BROMOETHYL). Taylor & Francis Online. [Link][1]

  • Challenges of scaling up chemical processes (based on real life experiences). CORE. [Link][2]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link][13]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link][10]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. [Link][9]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link][12]

Sources

Application Note: Synthesis and Evaluation of 2-Ethyl-1,3-Dioxolane Derivatives as Advanced Oxygenated Fuel Additives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exponential growth of the biodiesel industry has generated a massive surplus of crude glycerol, necessitating innovative valorization pathways[1]. While raw glycerol suffers from high viscosity and poor solubility in hydrocarbon fuels, its catalytic conversion into cyclic acetals and ketals yields high-performance oxygenated fuel additives. This application note details the synthesis, mechanistic advantages, and validation protocols for 2-ethyl-1,3-dioxolane derivatives (e.g., 2-ethyl-1,3-dioxolane-4-methanol and 2-butyl-2-ethyl-1,3-dioxolane-4-methanol). These specific derivatives offer superior lipophilicity, enhanced cold flow properties, and higher octane ratings compared to traditional additives, making them highly relevant for researchers in chemical engineering, energy sciences, and cross-disciplinary chemical development[2][3].

Mechanistic Insights & Chemical Rationale

The efficacy of a fuel additive is dictated by its phase stability, oxygen content, and combustion kinetics. Standard solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is a well-known glycerol derivative; however, its relatively low molecular weight and exposed hydroxyl group make it susceptible to moisture absorption, leading to phase separation in fuel tanks[4][5].

By substituting the methyl groups with longer alkyl chains (e.g., synthesizing 2-ethyl or 2-butyl-2-ethyl derivatives via the acetalization of glycerol with propanal or 3-heptanone), the lipophilicity of the molecule is significantly increased[3].

  • Causality of Phase Stability: The bulky 2-ethyl group sterically hinders water coordination at the dioxolane oxygen atoms, drastically reducing the hygroscopicity of the additive and ensuring complete miscibility in both standard diesel (EN 590) and biodiesel (EN 14214)[5].

  • Causality of Emissions Reduction: The oxygen-rich 1,3-dioxolane ring acts as an intramolecular oxygen donor during the combustion stroke. This localized oxygen availability disrupts the formation of polycyclic aromatic hydrocarbons (PAHs), thereby self-validating the additive's ability to reduce particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (THC)[2][4].

  • Cross-Disciplinary Utility: Beyond fuels, the 1,3-dioxolane framework is highly valued in pharmaceutical development as a stable protecting group and a green solvent for active pharmaceutical ingredient (API) synthesis, highlighting the broad utility of these synthetic protocols[6].

System Workflow Visualization

Pathway Glycerol Crude Glycerol (Platform Chemical) Reaction Acetalization / Ketalization Glycerol->Reaction Carbonyl Propanal / Butanone (Alkyl Source) Carbonyl->Reaction Catalyst Heterogeneous Acid Catalyst Catalyst->Reaction Lowers Ea Product 2-Ethyl-1,3-Dioxolane Derivatives Reaction->Product - H2O (Dean-Stark) Blending Fuel Blending (1-10% v/v) Product->Blending Purified Additive Performance Enhanced Combustion Reduced Viscosity Lower Emissions Blending->Performance Engine Testing

Catalytic synthesis and integration of 2-ethyl-1,3-dioxolane derivatives as fuel additives.

Experimental Protocols

Protocol 1: Heterogeneous Acid-Catalyzed Synthesis of 2-Ethyl-1,3-Dioxolane-4-Methanol

This protocol utilizes a heterogeneous acid catalyst to prevent acidic contamination of the final fuel blend, which would otherwise degrade engine components and fail regulatory acidity standards[7].

Materials:

  • Purified glycerol (>98% purity)

  • Propanal (or 2-butanone for ketalization)

  • Heterogeneous acid catalyst (e.g., Amberlyst-15 or acid-activated smectite clay)[7]

  • Toluene (Entrainer for azeotropic distillation)

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 0.5 mol of glycerol and 0.6 mol of propanal (a 1:1.2 molar ratio). Causality: The slight excess of the carbonyl compound drives the equilibrium forward according to Le Chatelier’s principle.

  • Catalyst Addition: Add 5 wt% (relative to glycerol) of the dried heterogeneous acid catalyst and 50 mL of toluene. Causality: Toluene acts as an azeotropic entrainer, allowing for the continuous removal of water at lower temperatures, preventing the thermal degradation of the aldehyde.

  • Reflux & Water Removal: Heat the mixture to reflux (approx. 90–110 °C depending on the carbonyl source) under continuous stirring. Monitor the water collection in the Dean-Stark trap. The reaction is self-validating; it is considered complete when the stoichiometric amount of water (approx. 9 mL) is collected (typically 4–6 hours).

  • Catalyst Recovery: Cool the mixture to room temperature and filter it under a vacuum to recover the solid catalyst. Causality: Immediate filtration halts the reverse hydrolysis reaction and allows the catalyst to be washed, dried, and reused.

  • Purification: Subject the filtrate to rotary evaporation to remove unreacted propanal and toluene. Perform fractional vacuum distillation to isolate the pure 2-ethyl-1,3-dioxolane-4-methanol (boiling point approx. 195 °C at atmospheric pressure).

Protocol 2: Fuel Blending and Physicochemical Characterization

To ensure the additive does not negatively impact the base fuel's operational safety, key physicochemical properties must be validated against international standards[3][4].

Step-by-Step Methodology:

  • Blend Preparation: Prepare a B90 blend by volumetrically mixing 90% Biodiesel (FAME) with 10% of the synthesized 2-ethyl-1,3-dioxolane-4-methanol. Stir at 500 RPM for 15 minutes at 25 °C to ensure complete homogenization.

  • Kinematic Viscosity (ASTM D445): Measure the viscosity using a capillary viscometer immersed in a 40 °C water bath. Causality: Oxygenates typically lower the viscosity of biodiesel. Ensuring the blend remains between 3.5–5.0 mm²/s is critical to maintain proper fuel injector lubrication and atomization.

  • Flash Point Determination (ASTM D93): Use a Pensky-Martens closed-cup apparatus. Causality: The 2-ethyl derivative has a naturally high flash point. Verifying that the blend's flash point remains above 100 °C ensures safe transport and storage, avoiding the volatility issues common with lighter oxygenates like ethanol.

  • Cold Filter Plugging Point (ASTM D6371): Cool the sample at a specified rate and draw it through a standardized wire mesh filter. Causality: The asymmetric 2-ethyl-1,3-dioxolane structure disrupts the crystallization lattice of saturated fatty acid methyl esters, acting as a pour point depressant and improving cold-weather engine operability[3][4].

Quantitative Data Presentation

The following table summarizes the causal impact of integrating 10% v/v 2-ethyl-1,3-dioxolane-4-methanol into standard base fuels. The data demonstrates how the additive optimizes viscosity and boosts the octane rating while maintaining safe flash point thresholds[3][4][5].

Physicochemical PropertyBiodiesel (B100)B90 + 10% 2-Ethyl-1,3-Dioxolane AdditiveStandard Gasoline (RON 95)G90 + 10% 2-Ethyl-1,3-Dioxolane Additive
Kinematic Viscosity (mm²/s at 40°C) 4.5 - 5.04.1 - 4.3N/AN/A
Flash Point (°C) > 130~ 115< -40~ -35
Pour Point (°C) -5 to 0-12 to -8N/AN/A
Research Octane Number (RON) N/AN/A95.097.5
Oxygen Content (wt%) ~ 11.0%~ 13.8%~ 0.0%~ 3.5%

Note: The increase in oxygen content directly correlates with the observed reduction in particulate matter emissions during combustion cycle testing.

References

  • Synthesis of Glycerol Based Fuel Additives to Reduce NOx Emissions from Diesel Engines Operated on Diesel and Biodiesel fuels Source: d-nb.info
  • Crude glycerol and glycerol as fuels and fuel additives in combustion applic
  • Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid C
  • CN103314088A - Lubricating composition containing 1,3-dioxolane-4-methanol compounds as antiwear additives Source: Google P
  • Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives Source: MDPI
  • Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives Source: REVISTA DE CHIMIE
  • Synthesis and testing of glycerol ketals as components for diesel fuel Source: ResearchG

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of 2,2-disubstituted-1,3-dioxolanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2-disubstituted-1,3-dioxolanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their ketalization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.

The formation of 2,2-disubstituted-1,3-dioxolanes, a type of cyclic ketal, is a fundamental and widely used method for protecting ketone functionalities in multi-step organic synthesis.[1][2] This strategy is crucial in drug development and medicinal chemistry where chemoselectivity is paramount.[1] However, the synthesis of these ketals, especially from sterically hindered ketones, can be plagued by low yields due to equilibrium limitations and competing side reactions.[3][4][5] This guide will address the most common issues and provide robust solutions.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 2,2-disubstituted-1,3-dioxolanes can often be traced back to a few key factors. This section provides a systematic approach to identifying and addressing these common problems.

Issue 1: Incomplete Reaction and Unfavorable Equilibrium

The formation of a dioxolane is a reversible reaction where a ketone reacts with a diol (commonly ethylene glycol) in the presence of an acid catalyst to form the ketal and water.[6] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, significantly reducing the yield.[6][7]

Root Cause Analysis & Solutions
  • Inefficient Water Removal: This is the most frequent cause of low yields.

    • Solution: Employ a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture.[6][8] Toluene and benzene are effective solvents as they form an azeotrope with water, facilitating its removal.[6] For small-scale reactions where a traditional Dean-Stark may be inefficient, a modified setup with an addition funnel containing 4Å molecular sieves can be highly effective.[9]

    • Causality: By removing water, Le Chatelier's principle dictates that the equilibrium will shift towards the formation of the dioxolane product to counteract the change.

  • Insufficient Catalyst or Inappropriate Catalyst Choice: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the diol.[7][10]

    • Solution: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst.[1][6][8] Other options include sulfuric acid, and solid acid catalysts like Montmorillonite K10.[6] The optimal catalyst loading is crucial; too little will result in a slow reaction, while too much can lead to side reactions.[7] A catalytic amount, typically 1-2 mol%, is a good starting point.[6]

    • Causality: The catalyst increases the rate of both the forward and reverse reactions. Its primary role is to accelerate the attainment of equilibrium.

  • Inadequate Reaction Time or Temperature: Ketalization of sterically hindered ketones can be slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete when no more water is collected in the Dean-Stark trap.[6] If the reaction is sluggish at the reflux temperature of the solvent, consider using a higher boiling solvent (e.g., xylene instead of toluene), while being mindful of potential side reactions at elevated temperatures.[11]

Experimental Workflow: Troubleshooting Incomplete Reactions

Caption: Troubleshooting workflow for incomplete dioxolane synthesis.

Issue 2: Steric Hindrance at the Carbonyl Carbon

Ketones with bulky substituents adjacent to the carbonyl group present a significant challenge for dioxolane formation. The steric bulk hinders the approach of the nucleophilic diol.[3][4][12]

Root Cause Analysis & Solutions
  • Reduced Reactivity of the Ketone: Bulky groups decrease the electrophilicity of the carbonyl carbon and physically obstruct the incoming nucleophile.

    • Solution 1: Use of More Reactive Reagents: Consider using a more reactive diol or a more forceful method of water removal. Trimethyl orthoformate can act as both a reactant and a dehydrating agent.[13]

    • Solution 2: Alternative Catalysts: Lewis acids such as ZrCl4 and Ce(OTf)3 have shown efficacy in promoting ketalization of less reactive ketones.[14][15]

    • Causality: More reactive reagents can overcome the higher activation energy barrier imposed by steric hindrance. Lewis acids can coordinate more strongly with the carbonyl oxygen, enhancing its electrophilicity.

  • Unfavorable Conformational Effects: The formation of the five-membered dioxolane ring can be disfavored if it introduces significant strain in a rigid molecular framework.

    • Solution: While less common for simple substrates, for complex molecules, it may be necessary to reconsider the protecting group strategy. In some cases, protecting the ketone at an earlier, less hindered stage of the synthesis may be a viable option.

Issue 3: Competing Side Reactions

Under the reaction conditions, several side reactions can occur, consuming starting materials and reducing the yield of the desired dioxolane.

Root Cause Analysis & Solutions
  • Self-Condensation of the Diol: Under harsh acidic conditions, ethylene glycol can self-condense to form dioxane.[6]

    • Solution: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures.

  • Polymerization of the Ketone: Some ketones, particularly those that can enolize readily, may be prone to polymerization under acidic conditions.

    • Solution: Maintain a moderate reaction temperature and use a less aggressive catalyst if polymerization is observed.

  • Reactions Involving Other Functional Groups: If the substrate contains other acid-sensitive functional groups (e.g., certain esters, silyl ethers), they may be cleaved under the reaction conditions.[7]

    • Solution: Choose a milder catalyst or consider a different protecting group strategy that is compatible with all functional groups present in the molecule.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of ketone to ethylene glycol?

A1: An excess of ethylene glycol is typically used to help drive the equilibrium towards product formation. A common starting point is 1.2 to 2 equivalents of ethylene glycol per equivalent of ketone.[6]

Q2: Can I use a different diol besides ethylene glycol?

A2: Yes, other 1,2- and 1,3-diols can be used to form the corresponding dioxolanes and dioxanes. The choice of diol can sometimes influence the stability of the protecting group.[17][18]

Q3: How do I know when the reaction is complete?

A3: The most reliable method is to monitor the reaction by TLC until the starting ketone is no longer observed. A visual indicator when using a Dean-Stark apparatus is the cessation of water collection in the trap.[6]

Q4: My product is difficult to purify. What are some common impurities?

A4: Common impurities include unreacted ketone, excess ethylene glycol, and byproducts from side reactions. A standard workup involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[6] Column chromatography is often necessary for high purity.

Q5: Are there any alternatives to acid catalysis?

A5: While acid catalysis is the most common method, other catalysts have been reported. For instance, palladium-based catalysts have been used for acetal and ketal formation under mild conditions.[13][15] Photocatalytic methods have also been developed for the acetalization of aldehydes, which are generally more reactive than ketones.[15]

III. Optimized Protocols

The following protocols are designed to provide a robust starting point for the synthesis of 2,2-disubstituted-1,3-dioxolanes.

Protocol 1: Standard Ketalization using a Dean-Stark Apparatus

This is the most common and generally effective method.

Materials:

  • Ketone (1.0 eq)

  • Ethylene glycol (1.2-2.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.01-0.02 eq)

  • Toluene (to achieve a 0.2-0.5 M concentration of the ketone)

Procedure:

  • Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[8]

  • To the flask, add the ketone, toluene, and a magnetic stir bar.

  • Add the ethylene glycol and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[8]

  • Continue refluxing until water no longer collects in the trap and TLC analysis indicates complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as needed.

Caption: Workflow for standard Dean-Stark ketalization.

Protocol 2: Ketalization of Hindered Ketones using a Chemical Dehydrating Agent

This method can be advantageous when dealing with sterically hindered ketones where prolonged heating may lead to decomposition.

Materials:

  • Hindered Ketone (1.0 eq)

  • Ethylene glycol (1.5-2.0 eq)

  • Trimethyl orthoformate (1.2-1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.01-0.02 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the hindered ketone in the chosen solvent.

  • Add ethylene glycol and trimethyl orthoformate to the solution.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for particularly unreactive ketones.

  • Once the reaction is complete, quench by adding a few drops of triethylamine or by washing with a saturated sodium bicarbonate solution.

  • Proceed with an aqueous workup as described in Protocol 1.

  • Dry the organic layer, concentrate, and purify the product.

Data Summary: Catalyst and Water Removal Method Comparison
CatalystWater Removal MethodTypical Yield RangeNotes
p-TsOHDean-Stark (Toluene)70-95%Standard, reliable method for most ketones.[1][6]
H₂SO₄Dean-Stark (Toluene)65-90%Stronger acid, may cause side reactions.[6]
p-TsOHMolecular Sieves60-85%Good for small-scale or acid-sensitive substrates.[9]
Ce(OTf)₃Trimethyl Orthoformate80-98%Effective for hindered or less reactive ketones.[15]
ZrCl₄Solvent Reflux85-95%Highly efficient and chemoselective catalyst.[14][15]

Yields are representative and can vary significantly based on the specific substrate.

IV. Conclusion

Successfully overcoming low yields in the synthesis of 2,2-disubstituted-1,3-dioxolanes hinges on a thorough understanding of the reaction equilibrium and potential side reactions. By systematically addressing the critical factors of water removal, catalyst selection, and steric hindrance, researchers can significantly improve the efficiency and reliability of this important protecting group strategy. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize these syntheses, ultimately accelerating research and development in medicinal chemistry and organic synthesis.

References

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). PMC.
  • Application Note: Laboratory Scale Synthesis of 2-Ethyl-1,3-dioxolane. Benchchem.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane. Benchchem.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2025). PMC.
  • Protecting Groups for Aldehydes and Ketones: Introduction. (2025, May 22). JoVE.
  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019, August 12). stoltz2.caltech.edu.
  • Dimethyl Acetals. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • Ketone α-alkylation at the more-hindered site. (2023, June 7). PMC.
  • Acetal synthesis by acetalization or ring closure. (2019, October 9). Organic Chemistry Portal.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Question about hemiacetal formation favorability. (2021, June 25). Reddit.
  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.
  • Troubleshooting Low Yields in Benzothiadiazine Dioxide Synthesis. Smolecule.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

Sources

Preventing ring-opening side reactions of 1,3-dioxolanes during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring-Opening Side Reactions During Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Synthetic Methodology & Process Optimization

Introduction

Welcome to the technical support hub for acetal protection strategies. If you are here, you likely faced a "disappearing product" scenario—your NMR showed a pristine 1,3-dioxolane before workup, but you isolated the deprotected carbonyl or a complex mixture of hemiacetals after the column.

The 1,3-dioxolane ring is a workhorse protecting group for 1,2-diols and carbonyls, but it possesses a specific vulnerability: the acetal carbon . This center is designed to help you navigate the thermodynamic and kinetic fragilities of this ring system. We move beyond "add base" and look at the why and how of preserving this linkage.

Module 1: Acid-Catalyzed Hydrolysis (The "Workup" Trap)

User Query: "My dioxolane is stable during the reaction, but hydrolyzes back to the ketone during aqueous extraction or silica chromatography. How do I stop this?"

The Mechanistic Reality

You must understand the enemy to defeat it. Hydrolysis is not instantaneous; it is an A-1 mechanistic cascade driven by protonation. The rate-determining step is usually the formation of the oxocarbenium ion.

Key Insight: The stability of your dioxolane is inversely proportional to the stability of the carbocation intermediate it forms upon ring opening.

  • Ketone-derived dioxolanes (Ketals) open much faster than aldehyde-derived ones because the resulting carbocation is tertiary (more stable).

  • Electron-Donating Groups (EDGs) on the ring accelerate hydrolysis.

  • Electron-Withdrawing Groups (EWGs) retard hydrolysis (inductive destabilization of the oxocarbenium).

Visualizing the Threat

The following diagram illustrates the pathway we must interrupt.

DioxolaneHydrolysis Start 1,3-Dioxolane Protonation Protonated Intermediate Start->Protonation + H+ (Fast) TS Oxocarbenium Ion (Rate Limiting) Protonation->TS Ring Opening (Slow) End Hydrolyzed Carbonyl + Diol TS->End + H2O (Irreversible)

Figure 1: The A-1 mechanism of acid-catalyzed hydrolysis. The red node represents the critical transition state.

Protocol: The "Buffered Quench" System

Do not rely on washing with water and then adding base. The interface between an acidic organic layer and water is where hydrolysis happens instantly.

Step-by-Step Methodology:

  • Preparation: Prepare a 10% w/v Potassium Carbonate (

    
    )  or Saturated Sodium Bicarbonate (
    
    
    
    ) solution. Cool to 0°C.
  • The Quench: If your reaction mixture is acidic, pour the reaction mixture into the base slowly with vigorous stirring, not the other way around. This ensures the pH remains basic throughout the addition.

  • The Wash: After separation, wash the organic layer with Phosphate Buffer (pH 7.2) rather than water or brine alone. This "locks" the pH at neutral during the physical stress of extraction.

  • Drying: Use Sodium Sulfate (

    
    )  or Potassium Carbonate. Avoid Magnesium Sulfate (
    
    
    
    ) for highly sensitive ketals, as it is slightly Lewis acidic.
Protocol: Triethylamine-Doped Chromatography

Silica gel is inherently acidic (pH ~4-5 in slurry). This is sufficient to cleave sensitive ketals during purification.

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (

    
    ) .
    
  • Column Pre-treatment: Flush the column with 2 column volumes of this basic eluent.

  • Running: Run your column with the standard eluent (the base stays adsorbed to the silica active sites).

Module 2: Lewis Acid Compatibility

User Query: "I need to perform a glycosylation or a Friedel-Crafts reaction elsewhere in the molecule using


 or 

. Will my dioxolane survive?"
The Chelation Risk

Dioxolanes are Lewis bases. Strong Lewis acids coordinate to the acetal oxygens, weakening the C-O bond. If a nucleophile is present (even a weak one), the ring will open.

Troubleshooting Table: Relative Stability

Dioxolane TypeStability ProfileRecommended Lewis Acid Limits
Formaldehyde Acetal High. Very difficult to open without strong protic acid.Compatible with

,

,

(low temp).
Benzaldehyde Acetal Moderate. Benzylic stabilization of carbocation increases risk.Compatible with

,

. Use

only at -78°C.
Acetone Ketal Low. Tertiary carbocation forms easily.Incompatible with strong Lewis acids unless strictly anhydrous and nucleophile-free.
Cyclohexanone Ketal Moderate-Low. More stable than acetone ketals due to steric strain in the open form.Use mild Lewis acids (

,

).
Strategic Workaround: Trans-Chelation

If you must use a strong Lewis acid (e.g.,


) in the presence of a dioxolane:
  • Temperature Control: Perform the reaction at -78°C . The coordination is reversible; the ring opening has a higher activation energy.

  • Steric Bulk: If designing the synthesis, use a 2,2-diethyl-1,3-dioxolane instead of a dimethyl (acetonide). The extra bulk hinders Lewis acid coordination.

Module 3: Transacetalization (The Solvent Trap)

User Query: "I analyzed my product and the protecting group changed! My cyclohexylidene became an isopropylidene."

The Cause

This is Transacetalization . It is an equilibrium process driven by thermodynamics.



If you use Acetone or Methanol as a solvent with any trace of acid (even from un-neutralized glassware), the protecting group will scramble.

Prevention Workflow

The following decision tree helps you select the safe solvent system.

SolventSelection Start Select Solvent for Dioxolane-Containing Compound IsAcid Is Trace Acid Possible? (e.g., unpurified product) Start->IsAcid Safe Safe Solvents: THF, DCM, Toluene, DMF IsAcid->Safe No (Base present) Danger Avoid: MeOH, EtOH, Acetone, Water IsAcid->Danger Yes Danger->Safe Switch To

Figure 2: Solvent selection logic to prevent transacetalization.

FAQ: Rapid Fire Troubleshooting

Q: Can I use NMR solvents like


 without worry? 
A: No.  Chloroform degrades over time to form HCl (phosgene pathway). Old 

is acidic enough to hydrolyze sensitive ketals in the NMR tube. Fix: Filter

through basic alumina before use or add a silver foil to the storage bottle.

Q: I can't use aqueous base because my molecule is base-sensitive too. How do I quench acid? A: Use Solid Phase Buffering . Add solid powdered


 or Polyvinylpyridine (PVP) resin directly to the reaction mixture before filtration. This neutralizes acid without creating a high-pH aqueous environment.

Q: Why did my dioxolane open during hydrogenation (


)? 
A:  Palladium on Carbon is often slightly acidic. Furthermore, if you used MeOH as a solvent, you likely facilitated acid-catalyzed methanolysis. Fix:  Dope the hydrogenation mixture with a drop of dilute ammonia or use 

(unpoisoned) which is less acidic.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1]

  • Fife, T. H.; Natarajan, R. General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes. J. Am. Chem. Soc.[2][3]1986 , 108, 2425–2430.[3]

  • BenchChem Technical Guides. The 1,3-Dioxolane Functional Group: A Comprehensive Guide. BenchChem.[4][5]

  • Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes: Stability and Deprotection.

Sources

Optimization of reaction conditions for the acetalization of sterically hindered ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acetalization of Sterically Hindered Ketones Ticket ID: #ACH-9942 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely reading this because standard Dean-Stark protocols have failed. Sterically hindered ketones (e.g., camphor derivatives, ortho-substituted acetophenones, terpene ketones) present a dual challenge: thermodynamic disfavor (entropy loss is high, equilibrium lies to the left) and kinetic inhibition (nucleophilic attack is blocked).

This guide moves beyond standard textbook methods to industrial "force-multiplier" protocols: Chemical Dehydration (Orthoformates) and the Noyori Silylation Method .

Module 1: Method Selection Strategy

Before attempting a reaction, diagnose your substrate’s difficulty level. Do not waste time on Dean-Stark azeotropic distillation for Class 3 substrates.

Decision Matrix: Selecting the Right Protocol

MethodSelection Start Start: Analyze Substrate IsHindered Is the Ketone Sterically Hindered? Start->IsHindered IsAcidSens Is the Substrate Acid Sensitive? IsHindered->IsAcidSens Yes (e.g., Camphor, t-Butyl ketone) DeanStark Method A: Standard Dean-Stark (pTsOH / Toluene) IsHindered->DeanStark No (e.g., Cyclohexanone) Orthoformate Method B: Chemical Dehydration (Trialkyl Orthoformate) IsAcidSens->Orthoformate No (Robust substrate) Noyori Method C: Noyori Conditions (TMSOTf / Bis-TMS Glycol) IsAcidSens->Noyori Yes (Epoxides, Silyl ethers present) Orthoformate->Noyori If Method B fails (<50% Conv)

Figure 1: Decision tree for selecting acetalization conditions based on steric and electronic constraints.

Module 2: The "Nuclear Option" (Noyori Conditions)

Best for: Extremely hindered ketones, acid-sensitive substrates, and thermodynamically difficult reactions.

The Science: Standard acetalization is an equilibrium process (


). The Noyori method, developed by Tsunoda, Suzuki, and Noyori (1980), shifts this from thermodynamic control to kinetic control . It uses bis-trimethylsilyl ethers  of the glycol. The byproduct is hexamethyldisiloxane (HMDS), which is chemically inert, effectively rendering the reaction irreversible.

Mechanism of Action: The reaction is catalyzed by Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] The silyl group acts as a "shuttle," activating the carbonyl oxygen while simultaneously delivering the nucleophile.

NoyoriMechanism Ketone Ketone (R2C=O) Intermediate Silylated Oxonium Intermediate Ketone->Intermediate Activation Activator TMSOTf (Catalyst) Activator->Intermediate Product Cyclic Acetal Intermediate->Product Nucleophilic Attack & Silicon Migration Byproduct TMS-O-TMS (Inert) Intermediate->Byproduct Irreversible Step BisTMS Bis-TMS Glycol BisTMS->Product

Figure 2: The Noyori mechanism relies on the irreversible formation of the siloxane bond to drive conversion.

Protocol: Noyori Acetalization (TMSOTf Mediated)

Reagents:

  • Substrate (1.0 equiv)

  • 1,2-bis(trimethylsilyloxy)ethane (BTMSE) (1.2 – 1.5 equiv)

  • TMSOTf (1 – 5 mol%)

  • Solvent: Dry DCM (Dichloromethane) at -78°C to -20°C.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the ketone (1.0 equiv) and BTMSE (1.2 equiv) in dry DCM (

    
     concentration).
    
  • Cooling: Cool the mixture to -78°C . (Note: For extremely hindered substrates like camphor, you may eventually warm to -20°C, but start cold to prevent polymerization).

  • Catalysis: Add TMSOTf (0.01 equiv) dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 3-6 hours. Monitor by TLC.[3] If no reaction occurs after 4 hours, slowly warm to -20°C.

  • Quench (CRITICAL): Add anhydrous Pyridine (2 equiv relative to TMSOTf) at low temperature.

    • Why? Quenching the Lewis Acid before adding water prevents immediate hydrolysis of the newly formed acetal.

  • Workup: Pour into saturated

    
    . Extract with DCM. Wash with brine.[3]
    

Module 3: The Chemical Dehydration Method (Orthoformates)

Best for: Moderately hindered ketones where Dean-Stark is too slow, but Noyori reagents are unavailable.

The Science: Trialkyl orthoformates (e.g., TEOF) act as water scavengers. They react with water to form formate esters and alcohol. This chemical removal of water is far superior to physical removal (distillation).

Protocol: TEOF / Glycol Exchange
  • Mix: Ketone (1 equiv), Ethylene Glycol (5 equiv), and Triethyl Orthoformate (TEOF) (1.2 equiv).

  • Catalyst: Add

    
    -TsOH or Amberlyst-15 (1-3 mol%).
    
  • Conditions: Stir at room temperature. If hindered, heat to 60°C.

  • Observation: The reaction produces ethanol and ethyl formate.

  • Workup: Quench with

    
     before adding water.
    

Module 4: Troubleshooting & FAQs

Q1: My reaction reached 100% conversion on TLC, but after the column, I recovered the starting ketone. What happened? A: You likely suffered Silica-Induced Hydrolysis .

  • Cause: Silica gel is slightly acidic (

    
    ). Sterically hindered acetals are often thermodynamically unstable and will revert to the ketone if exposed to acid + moisture (from the air/solvent) on the column.
    
  • Solution: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in your eluent. This neutralizes the acidic sites on the silica.
    

Q2: The reaction mixture turned black/tarry. A: This indicates Aldol Condensation or Polymerization.

  • Cause: The acid catalyst was too strong or the temperature too high. The enol form of the ketone attacked another ketone molecule instead of the glycol.

  • Solution:

    • Switch from

      
      -TsOH to a milder acid like PPTS  (Pyridinium p-toluenesulfonate).
      
    • Use the Noyori method at -78°C (kinetic control suppresses Aldol).

Q3: Can I use molecular sieves instead of Dean-Stark? A: Yes, but with a caveat.

  • Insight: 4A Molecular Sieves are effective, but they can sometimes catalyze side reactions or become clogged with heavy byproducts.

  • Optimization: Use 3A Activated Powder sieves. The powder has a higher surface area than beads. Stir vigorously.

Q4: I am using the Noyori method, but the reaction stalls at 50%. A: You might have moisture ingress or "poisoned" catalyst.

  • Fix: TMSOTf is extremely moisture sensitive. Ensure your DCM is distilled from

    
     or passed through an alumina drying column. Add a "sacrificial" amount of TMSCl (0.1 equiv) before the TMSOTf to scavenge stray water.
    

Comparison of Methods

FeatureDean-Stark (Standard)Orthoformate (Chemical Drying)Noyori (TMSOTf)
Mechanism ThermodynamicThermodynamic (Driven)Kinetic
Water Removal Azeotropic DistillationChemical ReactionN/A (Anhydrous)
Hindered Ketones Poor (< 20% Yield)Good (50-80% Yield)Excellent (> 90% Yield)
Acid Sensitivity Low (Requires Strong Acid)ModerateHigh (Mild Lewis Acid)
Cost LowLowHigh (Silylated Reagents)

References

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). A facile procedure for acetalization under aprotic conditions.[1] Tetrahedron Letters, 21(14), 1357–1358. [Link][1]

  • Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024).[2] MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals.[2] The Journal of Organic Chemistry, 89. [Link][2]

  • Wohl, A. (1974). Preparation of Acetals from Alcohols and Aldehydes or Ketones.[4][5][6][7][8][9][10][11] Synthesis, 1974(01), 38-39. (Foundational text on Orthoformate dehydration).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Technical Guide: Improving the Stability of 1,3-Dioxolane Protecting Groups to Lewis Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

1,3-Dioxolanes are the industry standard for protecting carbonyls (aldehydes/ketones) and 1,2-diols due to their robust stability against bases, nucleophiles, and reducing agents. However, their inherent lability to acids—specifically Lewis acids (LAs)—presents a critical challenge in multi-step synthesis.

This guide provides a technical framework to retain 1,3-dioxolane integrity while performing Lewis acid-catalyzed transformations (e.g., Mukaiyama aldol, Diels-Alder, glycosylation) on other parts of the molecule.

Mechanism of Failure: Why Dioxolanes Cleave

To prevent cleavage, one must understand the failure mode. Lewis acid-mediated cleavage is not a random event; it is a stepwise cascade driven by coordination and oxocarbenium ion formation.

The Cleavage Pathway
  • Coordination: The Lewis acid (

    
    ) coordinates to one of the acetal oxygens (the most Lewis basic site).
    
  • Ionization: The C-O bond weakens and breaks, expelling the metal-alkoxide and forming a resonance-stabilized oxocarbenium ion .

  • Collapse: A nucleophile (often trace water, the detached alkoxide, or a hydride) attacks the oxocarbenium, leading to hydrolysis, migration, or reductive opening.

LewisAcidCleavage cluster_prevention Stabilization Zone Start 1,3-Dioxolane Coordination LA Coordination (Reversible) Start->Coordination + Lewis Acid (MXn) Oxocarbenium Oxocarbenium Ion (Rate Limiting Step) Coordination->Oxocarbenium C-O Bond Breakage Cleavage Ring Opening/Hydrolysis Oxocarbenium->Cleavage + Nucleophile (H2O/ROH)

Figure 1: Mechanism of Lewis Acid-induced cleavage. Stabilization strategies must prevent the transition from 'Coordination' to 'Oxocarbenium'.

Lewis Acid Compatibility Matrix

Not all Lewis acids are equally destructive.[1] The choice of reagent is the primary determinant of protecting group survival.

Lewis Acid ClassExamplesRisk LevelMechanism of Action / Notes
Oxophilic / Hard

,

,

,

CRITICAL Strong coordination to oxygen.

is notorious for chelation-induced cleavage. Often used intentionally to remove dioxolanes.
Soft / Thiophilic

,

LOW Prefer soft ligands (S, N). Generally safe for dioxolanes unless a thioacetal is also present.
Mild / Water-Tolerant

(Sc, Yb, Er),

MODERATE Can be used for aldol/Diels-Alder reactions. Stability depends heavily on solvent and temperature.
Buffered / Silophilic

(catalytic),

HIGH Dangerous if quenching is not immediate. Often triggers transacetalization.[2]
Neutral

(concentrated)
SAFE "Neutral" Lewis acid conditions (e.g., 5M in ether) often preserve acetals while catalyzing Diels-Alder.

Structural Engineering for Stability

If you cannot change the Lewis acid, you must engineer the substrate to resist the formation of the oxocarbenium intermediate.

Strategy A: Destabilize the Oxocarbenium (Electronic Control)

The rate-limiting step of cleavage is the formation of the positive charge on the acetal carbon.

  • Electron-Withdrawing Groups (EWG): Placing an EWG (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) on the acetal carbon or nearby makes the formation of the positive oxocarbenium ion energetically unfavorable.
    • Result: Dramatic increase in stability to Lewis acids.

  • Electron-Donating Groups (EDG): Alkyl or aryl groups stabilize the cation.

    • Risk:[1][3]Ketals (derived from ketones) are significantly more labile than acetals (derived from aldehydes) because they form tertiary oxocarbenium ions.

Strategy B: Steric Shielding
  • Bulky Substituents: Using a bulky diol (e.g., pinacol or hydrobenzoin) creates steric hindrance around the oxygens, preventing the Lewis acid from coordinating effectively.

  • Ring Size: 1,3-Dioxolanes (5-membered) are generally more kinetically stable to acid hydrolysis than 1,3-dioxanes (6-membered) due to the entropy of ring opening, though exceptions exist based on specific conformers.

Troubleshooting Guide & FAQs

Scenario 1: The "Disappearing" Protecting Group

Q: I used


 for a Mukaiyama aldol reaction at -78°C, but my terminal acetonide (isopropylidene acetal) hydrolyzed. Why?

A:


 is a potent chelating Lewis acid. It likely coordinated to both oxygens of the acetonide, forcing ring opening even at low temperatures.
  • Fix 1 (Reagent Switch): Switch to a non-chelating Lewis acid like

    
     (monodentate). While strong, it lacks the "bidentate grab" of Titanium.
    
  • Fix 2 (Catalyst Load): Use a mild lanthanide triflate (

    
     or 
    
    
    
    ) at 1-5 mol%.
  • Fix 3 (Solvent): Run the reaction in THF or Ether instead of DCM. The solvent oxygen lone pairs will compete for the Lewis acid, effectively "buffering" the catalyst and protecting the acetal.

Scenario 2: Unwanted Migration

Q: During a glycosylation using


, my benzylidene acetal migrated to a nearby hydroxyl group.

A: This is a classic transacetalization. The Lewis acid activated the acetal, and the nearby free hydroxyl acted as the nucleophile (intramolecular attack).

  • Fix: Ensure all nearby hydroxyls are protected (e.g., as esters or silyl ethers) before introducing the Lewis acid. Alternatively, use a bulky acetal (e.g., di-t-butyl silylene) that is less prone to migration, although this changes the chemistry.

Scenario 3: Reductive Opening

Q: I tried to reduce an ester with


 in the presence of a dioxolane, but I lost the protecting group.

A: While


 is a base/nucleophile, the aluminum byproduct can act as a Lewis acid, coordinating to the acetal and facilitating hydride delivery to the acetal carbon (reductive cleavage).
  • Fix: Ensure the reaction is quenched carefully (Fieser workup) to avoid prolonged exposure to aluminum salts. Alternatively, use a bulky acetal or switch to a reduction method that doesn't generate strong Lewis acidic byproducts (e.g., Borane reduction, though caution is needed there too).

Decision Tree: Selecting Reaction Conditions

Use this logic flow to design your experiment when a dioxolane is present.

DecisionTree Start Goal: Lewis Acid Reaction with Dioxolane Present IsChelationNeeded Is Chelation Control Required (e.g., syn-aldol)? Start->IsChelationNeeded YesChelation Yes: Chelation Needed IsChelationNeeded->YesChelation NoChelation No: Open TS OK IsChelationNeeded->NoChelation Dangerous Risk: TiCl4/SnCl4 will cleave dioxolane. Use MgBr2 or ZnCl2 instead. YesChelation->Dangerous Safer Use BF3·OEt2 (Monodentate) or Lanthanide Triflates. NoChelation->Safer SolventCheck Can you use coordinating solvent? Safer->SolventCheck UseEther Use THF/Et2O to buffer LA. (Slower reaction, higher stability) SolventCheck->UseEther Yes UseDCM Use DCM at -78°C only. Monitor strictly. SolventCheck->UseDCM No

Figure 2: Experimental decision tree for selecting Lewis acids and solvents.

Standard Stability Test Protocol

Before committing valuable intermediate material, run this validation assay.

  • Substrate: Dissolve 10 mg of your dioxolane-protected substrate in 0.5 mL of the desired solvent (DCM, THF, etc.).

  • Internal Standard: Add 1 equivalent of a non-reactive standard (e.g., mesitylene) for NMR integration.

  • Challenge: Add the Lewis acid (catalytic or stoichiometric, as intended) at the target temperature (e.g., -78°C).

  • Monitoring:

    • T = 5 min: Aliquot and quench immediately into Sat.

      
      . Check TLC/NMR.
      
    • T = 1 hr: Repeat.

  • Interpretation:

    • < 5% loss: Stable. Proceed.

    • 5-20% loss: Marginal. Lower temperature or switch solvent to THF.

    • 20% loss: Unstable. Switch Lewis acid (e.g., from

      
       to 
      
      
      
      or
      
      
      ).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2]

  • Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 1982, 28, 203.

  • Kobayashi, S. "Lanthanide Triflates as Water-Tolerant Lewis Acids." Synlett, 1994, 689.

  • Fujioka, H. et al. "Lewis Acid-Mediated Cleavage of Acetals." Journal of Organic Chemistry, 2002, 67, 5842.[2]

  • Smith, A. B. et al. "Dithiane vs Dioxolane Stability." Journal of the American Chemical Society, 1995, 117, 10777.

Sources

Troubleshooting purification of polar 1,3-dioxolane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar 1,3-Dioxolane Derivatives

Topic: Troubleshooting Purification of Polar 1,3-Dioxolane Derivatives Audience: Researchers, Medicinal Chemists, Process Development Scientists Content Type: Technical Support Guide (Q&A Format)

Core Directive & Technical Overview

The Challenge: 1,3-Dioxolanes (cyclic acetals/ketals) are invaluable protecting groups and chiral scaffolds.[1] However, when functionalized with polar groups (hydroxyls, amines, amides), they present a dual purification challenge:[1]

  • Acid Lability: The acetal linkage is susceptible to hydrolysis, particularly on acidic stationary phases like silica gel (

    
    ).[1]
    
  • Polarity & Streaking: Polar derivatives interact strongly with silanols, leading to peak tailing ("streaking") and co-elution with impurities.[1]

This guide provides autonomous, field-proven solutions to these specific failure modes.

Diagnostic Workflow: Deciding the Purification Route

Before attempting chromatography, determine the physicochemical stability of your derivative.[1] Use this decision matrix to select the optimal purification method.

Purification_Decision_Tree Start Start: Crude Polar 1,3-Dioxolane State Physical State? Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Cryst Recrystallization (Solvent: EtOH, Et2O/Hex) Solid->Cryst Primary Method AcidSens Acid Sensitive? (Check TLC on Silica) Solid->AcidSens If Cryst Fails Volatility Volatile? (BP < 150°C) Liquid->Volatility Distill Vacuum / Kugelrohr Distillation Volatility->Distill Yes Volatility->AcidSens No Stable Stable AcidSens->Stable Unstable Decomposes AcidSens->Unstable NormalFlash Standard Flash (DCM/MeOH or EtOAc/Hex) Stable->NormalFlash Deactivated Deactivated Silica (+ 1% Et3N) Unstable->Deactivated Preferred BasicAlumina Basic Alumina Chromatography Unstable->BasicAlumina Alternative

Figure 1: Decision matrix for selecting the purification methodology based on physical state and chemical stability.

Troubleshooting & FAQs

Category 1: Chromatography & Stability (The "Disappearing Product")[1]

Q: My product appears as a single spot on TLC, but after flash chromatography on silica, I recover a mixture of the starting aldehyde/ketone and diol. What happened?

A: You are experiencing acid-catalyzed hydrolysis on the column. Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (


).[1] For acid-sensitive 1,3-dioxolanes, this acidity is sufficient to cleave the acetal bond during the time scale of purification [1].[1]

Corrective Protocol: Silica Deactivation You must neutralize the acidic sites on the silica gel before loading your sample.[2]

  • The Triethylamine (TEA) Method: Add 0.5% to 1.0% (v/v) triethylamine (Et

    
    N) to your mobile phase.[1]
    
    • Mechanism:[3][4][5] TEA is a Lewis base that coordinates with and neutralizes acidic silanols.

    • Procedure: Pre-flush the column with 2-3 column volumes (CV) of the TEA-containing solvent before loading your sample. Maintain TEA in the eluent throughout the run [2][3].

  • Alternative Stationary Phase: If the compound is extremely labile, switch to Basic Alumina (Activity Grade III or IV).[1] Alumina is less acidic than silica and preserves acetal integrity [4].

Q: I am purifying a polar amino-dioxolane. It streaks badly from the baseline to the solvent front. How do I fix this?

A: Streaking is caused by the interaction between the basic amine on your dioxolane and the acidic silanols, or simply by high polarity.

  • Solution 1 (For Amines): The TEA method described above serves a double purpose here. It neutralizes the silica and competes for binding sites, sharpening the peak shape for amine-containing compounds [3].[1]

  • Solution 2 (For Non-Amines): If the polarity is due to hydroxyl groups (e.g., glycerol acetonides), avoid pure DCM/MeOH gradients if possible.[1] Use EtOAc/Hexane or Acetone/Toluene . If MeOH is required, add 1% aqueous Ammonium Hydroxide (

    
    ) to the mobile phase to suppress ionization and tailing.[1]
    
Category 2: Detection & Isolation

Q: My dioxolane derivative lacks a UV chromophore (e.g., sugar acetals, steroid acetals). I cannot see peaks on the flash system.

A: 1,3-dioxolanes derived from aliphatic aldehydes/ketones often lack UV absorbance at 254 nm.[1]

  • Real-time Detection: Use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector.[1] These are universal detectors for non-volatile analytes.[1]

  • TLC Visualization: You must use specific stains.

    • Anisaldehyde Stain: Excellent for acetals; typically yields pink/blue spots upon heating.

    • Hanessian’s Stain (Cerium Molybdate):[1] High sensitivity for polar polyols and acetals.

    • Iodine Chamber: Reversible and quick for initial checks.

Q: I purified my compound using TEA-deactivated silica, but the NMR shows triethylamine peaks. How do I remove them?

A: TEA has a high boiling point (89°C) and can stick to polar compounds.[1]

  • Azeotropic Removal: Co-evaporate the sample with heptane or toluene 3-4 times on a rotary evaporator. The azeotrope helps carry over the amine.

  • Vacuum Drying: Dry under high vacuum (< 1 mbar) at 40°C overnight.

  • Acid Wash (Risky): Do not wash with strong acid (HCl) as you will hydrolyze the product.[1] A rapid wash with cold, saturated

    
     (mildly acidic) followed by immediate extraction can work, but is risky for highly sensitive acetals.[1]
    

Detailed Protocols

Protocol A: Preparation of TEA-Deactivated Silica Column

Use this for acid-sensitive polar dioxolanes.[1]

  • Slurry Preparation: Weigh out the required silica gel (ratio 50:1 silica to compound).[1]

  • Solvent Prep: Prepare the starting eluent (e.g., 10% EtOAc in Hexane) and add 1% Triethylamine (v/v) .[1]

  • Packing: Slurry the silica in the TEA-solvent mixture. Pour into the column.[2][6]

  • Equilibration (Critical): Flush the column with 3 Column Volumes (CV) of the TEA-solvent. This ensures the entire bed is neutralized. Note: The heat of adsorption may be noticeable; allow the column to cool before loading.

  • Loading: Load the sample. If dry loading, mix the crude with silica and a drop of TEA.[7]

  • Elution: Run the gradient. You can reduce TEA to 0.5% in the gradient solvents to save solvent costs, but keeping it constant is safer.[1]

Protocol B: Workup for Removal of Acid Catalyst

Before purification, ensure the crude reaction mixture is neutral.

  • Quench: Upon reaction completion, add Solid NaHCO

    
      or Et
    
    
    
    N
    directly to the reaction flask before concentration.
  • Partition: Dilute with organic solvent (EtOAc or Et

    
    O). Wash with Saturated Aqueous NaHCO
    
    
    
    (pH ~8.5).[1]
  • Dry: Dry organic layer over

    
     (basic drying agent) or 
    
    
    
    .[1] Avoid
    
    
    if the compound is extremely sensitive, as it can be slightly Lewis acidic.[1]

Quantitative Data: Solvent Systems for Polar Dioxolanes

Compound TypePolarityRecommended Solvent SystemAdditive
Aliphatic Dioxolanes Low/MedHexane / Ethyl AcetateNone (or 0.5% TEA if labile)
Sugar Acetals (Protected) HighToluene / Acetone0.1% TEA
Amino-Dioxolanes HighDCM / Methanol (95:5 to 90:[1]10)1% TEA or NH

(Mandatory)
Glycerol Acetonides Med/HighDCM / AcetoneNone

Visualizing the Deactivation Workflow

Deactivation_Protocol Step1 1. Prepare Solvent (Hex/EtOAc + 1% Et3N) Step2 2. Slurry Silica in Basic Solvent Step1->Step2 Step3 3. Pack & Flush (3 Column Volumes) Step2->Step3 Step4 4. Load Sample (Neutralized) Step3->Step4 Step5 5. Elute (Maintain 0.5-1% Et3N) Step4->Step5

Figure 2: Step-by-step workflow for preparing a triethylamine-deactivated silica column to prevent hydrolysis.

References

  • Organic Chemistry Portal. Synthesis of 1,3-Dioxolanes. Available at: [Link][1]

  • Williams, A. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.[1] (2013).[1] Available at: [Link]

  • University of Rochester. Chromatography: The Solid Phase. Available at: [Link][1]

Sources

Catalyst selection for the efficient synthesis of 2-ethyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of 2-ethyl-1,3-dioxolane-2-ethanol (the ethylene ketal of 1-hydroxy-3-pentanone).

Because the starting material is a


-hydroxy ketone, standard ketalization protocols often fail catastrophically. This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high chemoselectivity and yield.

Mechanistic Context & The Dehydration Challenge

The synthesis of 2-ethyl-1,3-dioxolane-2-ethanol requires the protection of the carbonyl group of 1-hydroxy-3-pentanone using ethylene glycol. The fundamental challenge lies in the substrate's structure: it is a


-hydroxy ketone.

Under standard acid-catalyzed conditions (e.g., using strong mineral acids or


-Toluenesulfonic acid at reflux), the 

-hydroxyl group is rapidly protonated. This triggers an E1/E2 elimination cascade, dehydrating the molecule to form 1-penten-3-one (ethyl vinyl ketone, EVK) [1]. EVK is a highly reactive Michael acceptor that rapidly polymerizes in the reaction vessel, turning the solution into a dark, intractable tar [2].

To successfully synthesize the target ketal, the catalyst must be acidic enough to activate the carbonyl carbon for nucleophilic attack, but mild enough to prevent the protonation and subsequent elimination of the aliphatic hydroxyl group.

Catalyst Selection & Performance Matrix

To optimize chemoselectivity, we have quantified the performance of various catalyst systems. The data below summarizes the balance between reaction rate and the suppression of the EVK dehydration pathway.

Catalyst SystempKaTemp (°C)Water Removal StrategyTarget Ketal YieldEVK / Polymer FormationRecommendation

-Toluenesulfonic Acid (pTSA)
-2.8110 (Reflux)Dean-Stark Trap< 20%> 80%❌ Avoid
Amberlyst-15 (Resin) ~ 1.025Molecular Sieves (3Å)65-75%10-15%⚠️ Acceptable
Anhydrous Oxalic Acid 1.2525Triethyl Orthoformate80-85%< 5%✅ Recommended
Pyridinium

-toluenesulfonate (PPTS)
5.225Triethyl Orthoformate> 90%< 1%🌟 Optimal

Troubleshooting & FAQs

Q1: Why is my reaction mixture turning dark and yielding polymeric material instead of the target ketal? A1: This is the hallmark of acid-catalyzed dehydration. Strong acids (like pTSA) combined with heat provide the activation energy required to eliminate water from your


-hydroxy ketone, yielding ethyl vinyl ketone (EVK). EVK readily undergoes radical or base/acid-catalyzed polymerization [3]. Solution: Immediately abandon Dean-Stark conditions and strong Brønsted acids. Switch to a mild acid catalyst at room temperature.

Q2: Which catalyst provides the absolute best balance of conversion and chemoselectivity for this substrate? A2: Pyridinium


-toluenesulfonate (PPTS)  is the optimal choice. With a pKa of 5.2, it is perfectly tuned to activate the ketone without turning the 

-hydroxyl group into a leaving group. Alternatively, has been proven to facilitate ketalization of sensitive

-hydroxy ketones while strictly avoiding

-unsaturation [1].

Q3: If I cannot use a Dean-Stark apparatus to remove water, how do I drive the equilibrium forward? A3: You must rely on chemical desiccants that operate efficiently at room temperature. The addition of Triethyl orthoformate (TEOF) is highly recommended. TEOF reacts irreversibly with the water generated during ketalization to form ethanol and ethyl formate, effectively pushing the reaction to 100% conversion without thermal stress.

Visualizing the Reaction Dynamics

ReactionPathways SM 1-Hydroxy-3-pentanone + Ethylene Glycol Target 2-Ethyl-1,3-dioxolane-2-ethanol (Target Ketal) SM->Target Mild Acid (PPTS) Room Temp Side Ethyl Vinyl Ketone (EVK) (Dehydration Product) SM->Side Strong Acid (pTSA) High Heat Polymer Polymeric Byproducts Side->Polymer Polymerization

Fig 1. Competing pathways: target ketalization vs. acid-catalyzed dehydration to EVK.

Workflow Step1 1. Reagent Mixing Ketone + Glycol + TEOF Step2 2. Catalyst Addition Add PPTS (0.1 eq) Step1->Step2 Step3 3. Mild Stirring 25°C, 12-16 hours Step2->Step3 Step4 4. Quenching Add NaHCO3 (aq) Step3->Step4 Step5 5. Extraction EtOAc / Brine Wash Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Fig 2. Optimized room-temperature ketalization workflow using chemical desiccants.

Optimized Experimental Protocol (Self-Validating)

This protocol utilizes PPTS and TEOF to ensure maximum yield while preventing EVK formation. The procedure includes built-in validation checkpoints so you can verify success in real-time.

Reagents Required:

  • 1-Hydroxy-3-pentanone (1.0 eq, 10 mmol)

  • Ethylene Glycol (3.0 eq, 30 mmol)

  • Triethyl orthoformate (TEOF) (1.5 eq, 15 mmol)

  • Pyridinium

    
    -toluenesulfonate (PPTS) (0.1 eq, 1 mmol)
    
  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-hydroxy-3-pentanone and ethylene glycol in anhydrous DCM.

    • Validation Check: The solution must be completely clear and colorless. Any initial yellowing indicates pre-existing degradation of the starting material.

  • Desiccant Introduction: Add TEOF to the stirring mixture via syringe.

    • Validation Check: Monitor the temperature. The addition should be strictly thermoneutral (no exotherm).

  • Catalyst Initiation: Add PPTS in one portion. Cap the flask and stir at 25 °C for 12–16 hours.

    • Validation Check (TLC): At the 4-hour mark, run a TLC (Hexanes/EtOAc 7:3). The starting material (

      
       ~0.3, stains with KMnO4) should be fading, replaced by a new, less polar spot (
      
      
      
      ~0.6). Crucial: Shine a 254 nm UV light on the plate. The absence of a dark, UV-active spot at
      
      
      ~0.7 confirms that no EVK is forming.
  • Reaction Quenching: Once TLC indicates complete consumption of the ketone, add 10 mL of saturated aqueous

    
    .
    
    • Validation Check: Mild effervescence will occur as the slightly acidic PPTS is neutralized. The organic layer should remain pale/colorless.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL) to remove excess ethylene glycol, then dry over anhydrous

    
    .
    
  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via short-path vacuum distillation or flash chromatography to yield pure 2-ethyl-1,3-dioxolane-2-ethanol.

References

  • Title: Oxalic Acid: A Very Useful Brønsted Acid in Organic Synthesis Source: ResearchGate / Journal of the Brazilian Chemical Society URL: [Link]

  • Title: New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice Source: ACS Publications / Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Enantioselective Total Synthesis of (+)-Heilonine Source: ACS Publications / Journal of the American Chemical Society URL: [Link]

Technical Support Center: Managing Aqueous Work-up for Water-Soluble 1,3-Dioxolane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated resource for navigating the complexities of aqueous work-ups involving water-soluble 1,3-dioxolane compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification and isolation of these valuable molecules. Here, we dissect common problems, provide evidence-based solutions, and answer your most pressing questions to streamline your experimental workflows.

Introduction

The 1,3-dioxolane moiety is a cornerstone in synthetic organic chemistry, primarily serving as a robust protecting group for aldehydes and ketones. Its stability in basic, nucleophilic, and reductive environments makes it an invaluable tool.[1][2] However, the introduction of polar functional groups into a molecule containing a 1,3-dioxolane can impart significant water solubility, transforming a straightforward extraction into a complex separation challenge. The inherent sensitivity of the 1,3-dioxolane group to acidic conditions further complicates the work-up, as premature cleavage can lead to yield loss and product contamination.[3][4]

This guide provides in-depth, practical advice to overcome these hurdles, ensuring the integrity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with water-soluble 1,3-dioxolanes.

Q1: What is the general pH stability range for 1,3-dioxolanes during an aqueous work-up?

A1: 1,3-Dioxolanes are most stable under neutral to basic conditions, typically at a pH greater than 7.[3][5] They are highly susceptible to acid-catalyzed hydrolysis, with rapid cleavage occurring at a pH below 3.[3] Even mildly acidic conditions can cause gradual deprotection. Therefore, it is crucial to maintain a neutral or slightly basic pH throughout the aqueous work-up.

Q2: My 1,3-dioxolane-containing product has high water solubility. How can I efficiently extract it into an organic solvent?

A2: Improving the extraction efficiency of hydrophilic compounds requires strategies to decrease their solubility in the aqueous phase and/or increase their partition into the organic phase. A highly effective technique is "salting out".[6][7] By adding a high concentration of an inorganic salt (e.g., sodium chloride, potassium carbonate, or ammonium sulfate) to the aqueous layer, you increase the ionic strength, which decreases the solubility of the organic compound and drives it into the organic layer.[6][7] Continuous liquid-liquid extraction can also be employed for compounds with very high water solubility.

Q3: Which organic solvents are best for extracting water-soluble 1,3-dioxolanes?

A3: The choice of solvent is critical. While common extraction solvents like ethyl acetate and diethyl ether are often used, more polar solvents may be necessary for highly water-soluble compounds. A mixture of chloroform and isopropanol (e.g., 3:1) can be particularly effective at extracting polar organic molecules from an aqueous phase.[8][9] For certain applications, n-butanol can also be a good choice due to its ability to dissolve more polar compounds and its partial miscibility with water.[10]

Q4: Can I use column chromatography to purify my water-soluble 1,3-dioxolane? What precautions should I take?

A4: Yes, column chromatography is a viable purification method. However, standard silica gel is slightly acidic and can cause the hydrolysis of sensitive 1,3-dioxolanes.[3] To prevent this, it is highly recommended to use neutralized silica gel. This can be prepared by washing the silica gel with a solution of a base, such as triethylamine in the eluent.[3] Alternatively, reversed-phase chromatography (e.g., using a C18 stationary phase) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an excellent option for purifying polar compounds.[10][11]

Q5: How can I confirm that my 1,3-dioxolane group has remained intact throughout the work-up?

A5: Spectroscopic methods are essential for confirming the integrity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, look for the characteristic signals of the dioxolane ring protons. For a 1,3-dioxolane derived from ethylene glycol, this is typically a multiplet around 3.9-4.1 ppm. The acetal proton (at C2 of the dioxolane ring) will also have a characteristic chemical shift. In ¹³C NMR, the acetal carbon signal is typically found around 95-110 ppm. The absence of a carbonyl signal (aldehyde ~190-200 ppm, ketone >200 ppm) is also a good indicator.

  • Infrared (IR) Spectroscopy: The absence of a strong carbonyl (C=O) stretch (typically 1650-1750 cm⁻¹) and the presence of C-O stretches in the 1000-1200 cm⁻¹ region are indicative of the intact 1,3-dioxolane.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the protected compound.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the aqueous work-up of water-soluble 1,3-dioxolane compounds.

Problem 1: Low or No Recovery of the Product After Extraction

Probable Causes:

  • High Water Solubility: The compound has a high affinity for the aqueous phase, leading to poor partitioning into the organic solvent.

  • Premature Hydrolysis: The 1,3-dioxolane has been cleaved during the work-up, and the resulting diol and carbonyl compounds are highly water-soluble.

  • Incorrect pH: The aqueous phase is acidic, leading to hydrolysis.

Solutions:

  • Employ the "Salting Out" Technique:

    • Protocol: Before extraction, saturate the aqueous layer with a salt such as sodium chloride (brine) or potassium carbonate.[12] This increases the polarity of the aqueous phase, reducing the solubility of the organic compound and forcing it into the organic layer.[7]

    • Expert Insight: Potassium carbonate is particularly useful as it also ensures the aqueous phase remains basic, protecting the 1,3-dioxolane from hydrolysis.

  • Optimize the Extraction Solvent:

    • Protocol: If standard solvents like ethyl acetate fail, switch to a more polar solvent system. A mixture of chloroform and isopropanol (3:1) is often effective.[8][9] Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.

    • Data-Driven Decision: Refer to the solvent polarity table below to select an appropriate solvent.

  • Continuous Liquid-Liquid Extraction:

    • Protocol: For extremely water-soluble compounds, a continuous liquid-liquid extractor allows for exhaustive extraction with a smaller volume of organic solvent over an extended period.

  • pH Control:

    • Protocol: Before extraction, carefully adjust the pH of the aqueous phase to be neutral or slightly basic (pH 7-9) using a mild base like sodium bicarbonate or potassium carbonate. Monitor the pH with pH paper or a calibrated pH meter.

Problem 2: The 1,3-Dioxolane is Hydrolyzing During Work-up

Probable Causes:

  • Acidic Conditions: The presence of acid, even in catalytic amounts, will cleave the 1,3-dioxolane.[3][4] This can be residual acid from the reaction or acidic reagents used in the work-up.

  • Acidic Chromatography Media: Standard silica gel is acidic enough to cause deprotection during purification.[3]

Solutions:

  • Thorough Neutralization:

    • Protocol: Before the aqueous work-up, ensure the reaction mixture is fully neutralized. Use a saturated solution of a mild base like sodium bicarbonate. Add it slowly until effervescence ceases.

    • Trustworthiness: Always check the pH of the aqueous phase before proceeding with extraction to confirm it is not acidic.

  • Use of Neutralized Silica Gel for Chromatography:

    • Protocol:

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

      • Add 1% triethylamine (v/v) to the slurry and stir for 15-20 minutes.

      • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

      • Pack the column with the neutralized silica.

      • It is also advisable to add 0.1-1% triethylamine to the eluent to maintain neutral conditions during the separation.[3]

  • Alternative Purification Methods:

    • Protocol: Consider using alternative chromatography techniques that do not involve acidic stationary phases, such as reversed-phase chromatography (C18) or chromatography on neutral alumina.

Problem 3: A Persistent Emulsion Has Formed During Extraction

Probable Causes:

  • Vigorous Shaking: High shear forces from vigorous shaking can create a stable dispersion of the two immiscible liquids.[13]

  • Presence of Emulsifying Agents: Surfactant-like impurities or byproducts can stabilize emulsions.[12]

  • Similar Densities of the Two Phases: If the densities of the organic and aqueous layers are too close, they may not separate cleanly.[14]

Solutions:

  • Gentle Mixing:

    • Protocol: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without creating a stable emulsion.[12][13]

  • Breaking the Emulsion:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective way to force the layers to separate.[13]

    • Filtration: Passing the emulsion through a pad of Celite® or glass wool can sometimes help to break it up.

    • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[12]

Visualization of Key Workflows

Decision-Making Workflow for Aqueous Work-up

start Start: Reaction Mixture Containing Water-Soluble 1,3-Dioxolane neutralize Neutralize Reaction Mixture (e.g., with sat. NaHCO3) start->neutralize check_ph Check pH of Aqueous Phase neutralize->check_ph acidic Acidic check_ph->acidic pH < 7 neutral_basic Neutral/Basic check_ph->neutral_basic pH >= 7 add_base Add More Base acidic->add_base extraction Liquid-Liquid Extraction neutral_basic->extraction add_base->check_ph emulsion Emulsion Forms? extraction->emulsion no_emulsion No emulsion->no_emulsion yes_emulsion Yes emulsion->yes_emulsion check_recovery Good Product Recovery? no_emulsion->check_recovery break_emulsion Break Emulsion (e.g., add brine, centrifuge) yes_emulsion->break_emulsion break_emulsion->extraction yes_recovery Yes check_recovery->yes_recovery no_recovery No check_recovery->no_recovery purification Purification yes_recovery->purification salt_out Apply 'Salting Out' and/or Change Solvent no_recovery->salt_out salt_out->extraction end Isolated Product purification->end

Caption: Decision-making workflow for the aqueous work-up of water-soluble 1,3-dioxolanes.

Acid-Catalyzed Hydrolysis of a 1,3-Dioxolane

dioxolane 1,3-Dioxolane protonation Protonation of Oxygen dioxolane->protonation + H+ carbocation Carbocation Intermediate protonation->carbocation - H2O hydrolysis Attack by Water carbocation->hydrolysis + H2O hemiacetal Hemiacetal Intermediate hydrolysis->hemiacetal deprotonation Deprotonation hemiacetal->deprotonation - H+ carbonyl_diol Carbonyl Compound + Diol deprotonation->carbonyl_diol

Caption: Simplified mechanism of acid-catalyzed hydrolysis of a 1,3-dioxolane.

Data Summary Table

Table 1: Properties of Common Extraction Solvents
SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water SolubilityNotes
Diethyl Ether2.80.7134.66.9 g/100 mLHighly volatile and flammable.
Ethyl Acetate4.40.9077.18.3 g/100 mLGood general-purpose solvent.
Dichloromethane3.11.3339.61.3 g/100 mLCan form emulsions.[15]
Chloroform4.11.4961.20.8 g/100 mLGood for more polar compounds.
n-Butanol3.90.81117.79.0 g/100 mLCan extract more polar compounds.[10]

Detailed Experimental Protocols

Protocol 1: "Salting Out" Enhanced Extraction
  • Neutralization: Following the completion of the reaction, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases. Verify that the pH of the aqueous phase is between 7 and 8 using pH paper.

  • Salting Out: To the neutralized mixture, add solid sodium chloride or potassium carbonate in portions with stirring until the aqueous layer is saturated.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate or a 3:1 chloroform/isopropanol mixture).

  • Mixing: Gently invert the separatory funnel 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking.[13]

  • Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Collection: Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Preparation of Neutralized Silica Gel
  • Slurry Preparation: In a round-bottom flask, prepare a slurry of silica gel in a suitable solvent (e.g., 100 g of silica gel in 300 mL of hexane).

  • Neutralization: Add 1% (v/v) of triethylamine to the slurry (e.g., 3 mL of triethylamine for 300 mL of hexane).

  • Mixing: Stir the slurry at room temperature for 20-30 minutes.

  • Solvent Removal: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Storage: The neutralized silica gel is now ready for use. It can be stored in a sealed container.

  • Eluent Preparation: When performing the chromatography, it is recommended to add 0.1-1% triethylamine to the eluent to maintain neutral conditions on the column.[3]

References

  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. Available at: [Link]

  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ReCIPP. Available at: [Link]

  • A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Hep Journals. Available at: [Link]

  • Problems with extractions - Chemistry Teaching Labs. University of York. Available at: [Link]

  • A CO2-responsive method for separating hydrophilic organic molecules from aqueous solutions: solvent-assisted switchable water. Green Chemistry (RSC Publishing). Available at: [Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at: [Link]

  • Purification of water-soluble organic compounds. Google Patents.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]

  • Purification of Water-Soluble Natural Products. Springer Nature Experiments. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]

  • How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. Available at: [Link]

  • methods of purification of organic compounds. BYJU'S. Available at: [Link]

  • How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. Available at: [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. Available at: [Link]

  • 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available at: [Link]

  • Extraction of Organic Acids with Hydrophobic Eutectic Mixtures Containing Terpenoids and Decanoic Acid. Taylor & Francis. Available at: [Link]

  • Extraction of a hydrophilic compound from water into liquid CO sub 2 using dendritic surfactants. Ovid. Available at: [Link]

  • Assessment of Aqueous Extraction Methods on Extractable Organic Matter and Hydrophobic/Hydrophilic Fractions of Virgin Forest Soils. MDPI. Available at: [Link]

  • Isolation of Hydrophilic Organic Acids from Water Using Nonionic Macroporous Resins. ResearchGate. Available at: [Link]

  • Workup for Reactions in THF/Dioxane. University of Rochester. Available at: [Link]

  • 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. Available at: [Link]

  • Separation of 1,3-dioxolane from its azeotropic aqueous solution by using Good's buffer ionic liquid [TMA][EPPS]. ScienceDirect. Available at: [Link]

  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical. Available at: [Link]

  • Separation of 1,3-dioxolane from its azeotropic aqueous solution by using Good's buffer ionic liquid [TMA][EPPS]. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Available at: [Link]

Sources

Strategies for the selective protection of dicarbonyl compounds using 1,3-dioxolanes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational
Ticket ID: PROTECT-1,3-DIOX
Assigned Specialist: Senior Application Scientist

Introduction: The Philosophy of Selectivity

Welcome to the technical support hub for acetalization. You are likely here because you have a molecule with two carbonyls, and you need to mask one while leaving the other reactive.

Success in selective protection with 1,3-dioxolanes (using ethylene glycol) relies on exploiting the Kinetic vs. Thermodynamic divergence between carbonyls.

  • Steric Differentiation: Aldehydes react faster than ketones; unhindered ketones react faster than hindered ones.

  • Electronic Differentiation: Saturated carbonyls react faster than

    
    -unsaturated carbonyls (enones) due to the resonance stability of the conjugated system, which lowers the electrophilicity of the carbonyl carbon.
    

Module 1: The Selectivity Matrix

Before selecting a reagent, locate your substrate scenario in the matrix below to determine the feasibility of selective protection.

Target Carbonyl (To Protect)Competing Carbonyl (To Keep Free)DifficultyStrategyKey Reagent
Aldehyde Ketone LowKinetic ControlIodine (

) or Indium Triflate
Saturated Ketone Enone (

-unsaturated)
MediumThermodynamic/StericpTsOH + Dean-Stark
Ketone (Less Hindered) Ketone (Hindered) MediumSteric ControlStoichiometric Glycol
Enone Saturated Ketone HighMigration RiskNot Recommended via direct acetalization*

*Note: Protecting an enone in the presence of a saturated ketone usually requires indirect methods (e.g., Luche reduction followed by protection) or highly specific Lewis acids, as standard conditions favor the saturated ketone.

Module 2: Validated Protocols

Protocol A: The "Standard" Thermodynamic Method

Target: Saturated Ketone in the presence of Enone (e.g., Wieland-Miescher Ketone). Mechanism: Acid-catalyzed reversible dehydration. Critical Factor: Water removal.[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents:

    • Substrate (1.0 equiv)

    • Ethylene Glycol (1.1 - 1.5 equiv) — Do not use large excess if selectivity is required.

    • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

    • Solvent: Benzene or Toluene (Reagent Grade).

  • Execution:

    • Reflux the mixture vigorously. The reaction is driven by the azeotropic removal of water.

    • Checkpoint: Monitor by TLC. The saturated ketone (C1 in Wieland-Miescher) will convert first. Stop immediately upon consumption of starting material to prevent the "over-protection" of the enone.

  • Workup (Crucial):

    • Cool to room temperature.[2]

    • Neutralize with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      before concentrating. Acidic residues during concentration will hydrolyze the acetal.[3]
      
Protocol B: The "Mild" Kinetic Method (Iodine Catalysis)

Target: Aldehyde in the presence of Ketone.[4][5] Mechanism: Mild Lewis Acid activation; neutral conditions. Source: Karimi et al.[1][6] (See Ref 1)

  • Reagents:

    • Substrate (1.0 equiv)

    • Ethylene Glycol (3.0 equiv)

    • Molecular Iodine (

      
      ) (0.05 - 0.1 equiv)
      
    • Solvent:

      
       (DCM) or Acetone.
      
  • Execution:

    • Stir at room temperature .

    • The aldehyde converts rapidly (often < 30 mins). The ketone remains largely untouched due to the mildness of the Lewis acid (

      
      ).
      
  • Quench:

    • Add aqueous Sodium Thiosulfate (

      
      ) to reduce the iodine (solution turns from purple/brown to clear).
      
    • Extract with DCM.

Module 3: Troubleshooting & FAQs

Q1: My enone double bond migrated after protection. What happened?

Diagnosis: You likely used strong protic acid (pTsOH) and prolonged heating. The acetalization of


-unsaturated ketones involves a carbocation intermediate that can facilitate double bond migration (

to

). Fix: Switch to Noyori’s Conditions . Use 1,2-bis(trimethylsilyloxy)ethane and a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78°C. This aprotic, low-temperature method prevents thermodynamic migration of the alkene.
Q2: I am losing my acetal during column chromatography.

Diagnosis: Silica gel is slightly acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). This is sufficient to hydrolyze sensitive dioxolanes.
Fix:  Pre-treat your silica column. Flush the column with a solvent system containing 1% Triethylamine (Et3N)  before loading your sample. Maintain 0.5% Et3N in your eluent during the run.
Q3: The reaction stalls at 80% conversion.

Diagnosis: Equilibrium limitation. You are not removing water efficiently. Fix:

  • Chemical Drying: Add Triethyl Orthoformate (

    
    ) to the reaction. It reacts with water to form ethanol and formate, chemically scavenging 
    
    
    
    .
  • Physical Drying: If using a Dean-Stark is not possible (small scale), add activated 4Å Molecular Sieves directly to the reaction flask.

Module 4: Visualization

Pathway 1: Acid-Catalyzed Mechanism

Understanding the reversibility is key to troubleshooting hydrolysis.

AcetalizationMechanism Carbonyl Carbonyl (C=O) Protonated Activated (C=OH+) Carbonyl->Protonated + H+ Hemiacetal Hemiacetal Intermediate Protonated->Hemiacetal + Glycol Oxonium Oxonium Ion (Water Loss) Hemiacetal->Oxonium - H2O (Slow Step) Dioxolane 1,3-Dioxolane (Product) Oxonium->Dioxolane Ring Close - H+ Dioxolane->Carbonyl Hydrolysis (+ H2O / H+)

Caption: The acid-catalyzed pathway. Note the red dashed line: presence of water and acid reverses the entire process.

Pathway 2: Decision Tree for Catalyst Selection

CatalystSelection Start Substrate Analysis Q1 Contains Acid-Sensitive Groups? (Boc, TBS) Start->Q1 Q2 Aldehyde vs Ketone? Q1->Q2 No MethodC Use Noyori Conditions (TMSOTf, -78°C) Q1->MethodC Yes (Avoid Protic Acid) MethodA Use Iodine (I2) in Acetone Q2->MethodA Aldehyde Selective MethodB Use pTsOH + Dean-Stark Q2->MethodB Ketone (Robust)

Caption: Logic flow for selecting the appropriate protection protocol based on substrate sensitivity.

References

  • Karimi, B., & Golshani, B. (2002).[1][6] Iodine-Catalyzed, Efficient and Mild Procedure for Highly Chemoselective Acetalization of Carbonyl Compounds under Neutral Aprotic Conditions.[1][6] Synthesis, 784-788.[1][6]

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[1][2][7] Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions.[1][2][4][6][7][8] The Journal of Organic Chemistry, 66(22), 7527–7529.[7]

  • Gopinath, R., Haque, S. J., & Patel, B. K. (2002).[1][9] Tetrabutylammonium Tribromide (TBATB) as An Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization.[5] The Journal of Organic Chemistry, 67(16), 5842–5845.

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly effective catalyst for the 1,3-dioxolanation. Tetrahedron Letters, 21(14), 1357-1358.

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 2-ethyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of complex organic molecules is fundamental to chemical research and development. NMR spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution.[1] The target molecule, 2-ethyl-1,3-dioxolane-2-ethanol, possesses several key structural motifs—a dioxolane ring, an ethyl group, and a primary alcohol sidechain—each contributing distinct and predictable signatures to its NMR spectra. Understanding these contributions is crucial for confirming synthesis outcomes and identifying potential impurities.

This guide will deconstruct the predicted 1H and 13C NMR spectra, explaining the rationale behind chemical shift assignments, multiplicity patterns, and the application of advanced techniques like DEPT-135, COSY, and HSQC for complete structural confirmation.

Part 1: Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum provides information on the electronic environment, quantity, and connectivity of protons in a molecule.[2] For 2-ethyl-1,3-dioxolane-2-ethanol, we anticipate five distinct proton signals, plus a variable signal for the hydroxyl proton.

Molecular Structure and Proton Environments

Caption: Structure of 2-ethyl-1,3-dioxolane-2-ethanol with proton environments labeled.

Detailed Signal Analysis
  • Signal (d) - Dioxolane Ring Protons (-O-CH₂-CH₂-O-):

    • Chemical Shift (δ): Expected around 3.9-4.2 ppm . Protons on carbons attached to two oxygen atoms are significantly deshielded. In the parent 1,3-dioxolane, these protons appear around 3.9 ppm.[3] The substitution at the C2 position may induce minor shifts.

    • Integration: 4H.

    • Multiplicity: These four protons are chemically equivalent due to rapid conformational changes at room temperature, resulting in a singlet .

  • Signal (e) - Methylene Protons of Ethanol Sidechain (-CH₂-OH):

    • Chemical Shift (δ): Expected around 3.5-3.8 ppm . These protons are adjacent to an electronegative hydroxyl group, causing a downfield shift.[4]

    • Integration: 2H.

    • Multiplicity: These protons are adjacent to the hydroxyl proton. In ultrapure samples, this would result in a triplet. However, due to rapid proton exchange catalyzed by trace acidic or basic impurities, coupling to the -OH proton is often not observed.[5] Therefore, this signal is most likely a singlet .

  • Signal (c) - Methylene Protons of Ethyl Group (-CH₂-CH₃):

    • Chemical Shift (δ): Expected around 1.6-1.9 ppm . These protons are adjacent to a quaternary carbon and are less deshielded than the other methylene groups.

    • Integration: 2H.

    • Multiplicity: These protons are adjacent to the three protons of the methyl group. Following the n+1 rule, the signal will be split into a quartet (3+1=4 lines). The typical coupling constant (J-value) for an ethyl group is around 7 Hz.[6]

  • Signal (b) - Methyl Protons of Ethyl Group (-CH₂-CH₃):

    • Chemical Shift (δ): Expected around 0.8-1.0 ppm . This is a typical region for aliphatic methyl protons.

    • Integration: 3H.

    • Multiplicity: These protons are adjacent to the two protons of the methylene group. Following the n+1 rule, the signal will be split into a triplet (2+1=3 lines), with the same J-value of ~7 Hz as the corresponding quartet.[6]

  • Signal (f) - Hydroxyl Proton (-OH):

    • Chemical Shift (δ): Highly variable, typically ranging from 1.0 to 5.0 ppm . The exact position depends on concentration, solvent, temperature, and the extent of hydrogen bonding.[7]

    • Integration: 1H.

    • Multiplicity: Usually appears as a broad singlet due to rapid chemical exchange.[8] The identity of this peak can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange.[7]

Part 2: Predicted 13C NMR and DEPT-135 Analysis

The 13C NMR spectrum reveals the number of unique carbon environments in a molecule.[9] Combining it with a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment allows for the differentiation of CH, CH₂, and CH₃ groups.

Molecular Structure and Carbon Environments

Caption: Carbon skeleton of the target molecule with unique carbon types noted.

Detailed Signal Analysis
  • C1 - Quaternary Acetal Carbon (O-C-O):

    • Chemical Shift (δ): Expected around 105-115 ppm . This carbon is bonded to two oxygen atoms and two carbon atoms, making it highly deshielded and a key structural marker. In similar dioxolanes, this acetal carbon appears in this region.[10]

    • DEPT-135 Signal: Absent (as it is a quaternary carbon).[11]

  • C4 & C5 - Dioxolane Ring Carbons (-O-CH₂-CH₂-O-):

    • Chemical Shift (δ): Expected around 65-70 ppm . These carbons are attached to an oxygen atom, placing them in the typical range for ether-like carbons.[12]

    • DEPT-135 Signal: Negative (as they are CH₂ groups).[13]

  • C_ethanol1 - Ethanol Sidechain Carbon (-CH₂-OH):

    • Chemical Shift (δ): Expected around 60-65 ppm . The direct attachment to the hydroxyl group causes a significant downfield shift.[4][9]

    • DEPT-135 Signal: Negative (as it is a CH₂ group).

  • C_ethyl1 - Ethyl Methylene Carbon (-CH₂-CH₃):

    • Chemical Shift (δ): Expected around 25-35 ppm . This is a standard aliphatic methylene carbon.

    • DEPT-135 Signal: Negative (as it is a CH₂ group).

  • C_ethyl2 - Ethyl Methyl Carbon (-CH₂-CH₃):

    • Chemical Shift (δ): Expected around 7-10 ppm . This upfield signal is characteristic of a terminal methyl group in an alkyl chain.

    • DEPT-135 Signal: Positive (as it is a CH₃ group).

Part 3: Data Summary and Comparative Analysis

This table summarizes the predicted NMR data, providing a clear reference for experimental validation.

Assignment (Label) Predicted 1H Shift (ppm) 1H Integration 1H Multiplicity Predicted 13C Shift (ppm) DEPT-135 Phase
Dioxolane Ring (d)3.9 - 4.24HSinglet65 - 70Negative
-CH₂-OH (e)3.5 - 3.82HSinglet60 - 65Negative
Ethyl -CH₂- (c)1.6 - 1.92HQuartet25 - 35Negative
Ethyl -CH₃ (b)0.8 - 1.03HTriplet7 - 10Positive
Quaternary Acetal C---105 - 115Absent
-OH (f)1.0 - 5.0 (variable)1HBroad Singlet--

Comparative Insights:

  • Comparison with 2-ethyl-1,3-dioxolane: The addition of the 2-ethanol group introduces the -CH₂-OH signals (1H: ~3.6 ppm, 13C: ~62 ppm) and shifts the quaternary carbon (C2) slightly compared to a proton-bearing C2.[14]

  • Comparison with Ethanol: The ethyl group in the target molecule is attached to a quaternary carbon, not an oxygen. This results in its 1H signals appearing further upfield (more shielded) than the methylene protons in ethanol (~3.7 ppm).[8] Similarly, its 13C signals are more shielded than those in ethanol (CH₂ ~58 ppm, CH₃ ~18 ppm).[9]

Part 4: Advanced 2D NMR for Structural Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for unambiguously connecting the signals and confirming the proposed structure.

Workflow for Complete Structural Elucidation

Caption: A typical workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings, typically over two or three bonds.[15] For our target molecule, a COSY spectrum would show a critical cross-peak connecting the ethyl group's triplet (b , ~0.9 ppm) and its quartet (c , ~1.7 ppm). The absence of other correlations would confirm the isolation of the different spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to (a one-bond C-H correlation).[16] This is the most powerful tool for confirming assignments. Key correlations would include:

    • The 1H triplet at ~0.9 ppm (b ) correlating with the 13C signal at ~8 ppm.

    • The 1H quartet at ~1.7 ppm (c ) correlating with the 13C signal at ~30 ppm.

    • The 1H singlet at ~3.6 ppm (e ) correlating with the 13C signal at ~62 ppm.

    • The 1H singlet at ~4.0 ppm (d ) correlating with the 13C signal at ~67 ppm.

Part 5: Experimental Protocols

To obtain high-quality data for validation, the following standardized protocols are recommended.

Sample Preparation
  • Mass: Weigh approximately 10-15 mg of the purified compound for 1H NMR, or 30-50 mg for 13C NMR.

  • Solvent: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) to a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[17]

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless the solvent contains it pre-mixed.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

NMR Data Acquisition (400 MHz Spectrometer)

1H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 8 to 16 scans.

  • Temperature: 298 K (25 °C).

13C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans (due to low natural abundance of 13C).

DEPT-135 Acquisition:

  • Pulse Program: Standard DEPT-135 sequence.

  • Parameters: Use parameters similar to the 13C experiment, with the number of scans typically around 256 to 1024.

2D NMR (COSY & HSQC) Acquisition:

  • These experiments use specialized pulse programs. Standard parameter sets provided by the spectrometer software are generally sufficient for routine analysis of small molecules. Acquisition times can range from 20 minutes (COSY) to 1-2 hours (HSQC), depending on sample concentration and desired resolution.

Data Processing
  • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the signals in the 1H spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

References

  • Alexander, S. (1958). NMR Spectrum of the Ethyl Group. An Exact Solution. The Journal of Chemical Physics. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science. [Link]

  • Bonacorso, H. G., et al. (1992). 13C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Doc Brown's Chemistry. [Link]

  • Tormena, C. F., et al. (2016). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Correlation of 1H NMR Chemical Shift for Alcohol + Inert Solvent Mixtures by LFHB Model. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Ethyl-1,3-dioxolane. PubChem. [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Scribd. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. OpenOChem Learn. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 18. University of Wisconsin-Madison. [Link]

  • Pihlaja, K., & Rossi, K. (1985). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. Acta Chemica Scandinavica. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Abraham, R. J., & Sancassan, F. (2012). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). ¹³C NMR and DEPT-135 spectrum of compound 2. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Doc Brown's Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

  • SpectraBase. (n.d.). 1,3-Dioxolane-2-methanol. SpectraBase. [Link]

  • ResearchGate. (n.d.). Dept-135 NMR spectrum of ETH. ResearchGate. [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supporting Information. Royal Society of Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-ethyl-2-methyl-. Cheméo. [Link]

  • PubChem. (n.d.). 2-Ethenyl-2-ethyl-1,3-dioxolane. PubChem. [Link]

  • MedChemProf. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ResearchGate. (n.d.). 2 H NMR spectrum of solketal. ResearchGate. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of 2-Substituted 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Signature of Protection

In synthetic organic chemistry and drug development, 2-substituted 1,3-dioxolanes are ubiquitous as protecting groups for aldehydes and ketones. While their primary role is chemical shielding, their mass spectrometric (MS) fragmentation patterns serve as a critical diagnostic fingerprint.

This guide objectively compares the MS behavior of 2-substituted 1,3-dioxolanes against their two primary "alternatives" in the analytical decision matrix:

  • The Parent Carbonyl (The deprotected starting material).

  • 1,3-Dioxanes (The 6-membered ring alternative).[1][2]

Key Takeaway: Unlike carbonyls which fragment via acylium ion formation or McLafferty rearrangements, 1,3-dioxolanes fragment predominantly via


-cleavage at the C2 position , yielding resonance-stabilized dioxolenium ions . Recognizing this shift is essential for confirming successful protection or detecting premature deprotection.

Mechanistic Deep Dive: The "Dioxolenium" Driver

The fragmentation of 1,3-dioxolanes under Electron Impact (EI, 70 eV) is governed by the stability of the heteroatom-stabilized carbocation.

The Fragmentation Pathway

When the molecular ion (


) forms, the positive charge is localized on one of the oxygen atoms. The driving force is the formation of the 1,3-dioxolen-2-ylium (dioxolenium) ion .
  • Mechanism:

    
    -Cleavage.[3]
    
  • Process: The bond between C2 and one of its substituents (R or H) breaks.[4][5][6] The electrons form a double bond with the oxygen, expelling the substituent as a radical.[7]

  • Result: A highly stable, even-electron cation.

Comparative Fragmentation Logic
FeatureParent Carbonyl (e.g., Acetophenone)1,3-Dioxolane Derivative (e.g., Acetophenone Ethylene Ketal)1,3-Dioxane Derivative (6-membered analog)
Dominant Mechanism

-Cleavage to Acylium Ion; McLafferty Rearrangement (if

-H present).

-Cleavage to Dioxolenium Ion .

-Cleavage to Dioxenium Ion ; Ring fragmentation.
Diagnostic Ion (Base Peak) m/z 105 (

) or m/z 43 (

).
m/z 149 (

-dioxolenium) or m/z 73 (unsubstituted dioxolenium).
m/z 87 (homologous dioxenium) or ring cleavage fragments.
Molecular Ion (

)
Usually distinct/strong.[4]Often weak or absent (due to facile loss of C2 substituent).Often weak; slightly more stable than dioxolanes.
Low Mass Signatures m/z 77 (Phenyl), m/z 51.m/z 45 (Ethylene oxide-like fragment), m/z 73 .m/z 59 , m/z 87 .
Visualization of the Fragmentation Pathway

DioxolaneFragmentation cluster_0 Mechanism Logic M_Ion Molecular Ion (M+•) [Charge on Oxygen] Alpha_Cleavage α-Cleavage (Loss of Radical R•) M_Ion->Alpha_Cleavage Fast (<10^-13 s) Dioxolenium Dioxolenium Ion (Stable Cation) Alpha_Cleavage->Dioxolenium Major Pathway (Base Peak) Ring_Frag Ring Fragmentation (m/z 45, 43) Dioxolenium->Ring_Frag Secondary Decay

Figure 1: The dominant fragmentation pathway for 2-substituted 1,3-dioxolanes under Electron Impact ionization.

Case Study: Acetophenone vs. Acetophenone Ethylene Ketal

To provide field-proven insight, we compare the specific mass spectral peaks of a common ketone and its protected form.

Compound A: Acetophenone (


, MW 120)
Compound B:  2-Methyl-2-phenyl-1,3-dioxolane (

, MW 164)
Data Comparison Table
m/z PeakRelative Abundance (Acetophenone)Relative Abundance (Dioxolane)Origin / Assignment
164 0%~1-5%

of Dioxolane
. Weak due to stability of fragment ions.
149 0%100% (Base Peak)

. Loss of methyl radical from C2 to form Phenyl-Dioxolenium.
120 40-50% <1%

of Acetophenone
. Indicates deprotection if observed in Dioxolane sample.
105 100% (Base Peak) ~10-20%

. Acylium ion. Dominant in ketone; minor in acetal (via rearrangement).
87 0%~15-30%

. Loss of Phenyl radical to form Methyl-Dioxolenium.
77 HighModerate

. Phenyl cation. Common to both but diagnostic of the aromatic ring.[4]
73 0%Trace/Diagnostic

. The unsubstituted dioxolenium ring (if H transfer occurs).
43 HighModerateAcetyl (

) in ketone; Ring fragment (

) in dioxolane.

Interpretation:

  • If you see m/z 105 as the base peak, your protection reaction failed or the inlet temperature is too high (causing thermal deprotection).

  • If you see m/z 149 as the base peak, you have successfully formed the 1,3-dioxolane .

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol ensures the integrity of the labile acetal functionality during analysis.

Sample Preparation & Instrument Parameters
  • Solvent: Ethyl Acetate or Dichloromethane (Avoid Methanol/protic solvents which can induce trans-acetalization in the injector).

  • Concentration: 100 µg/mL (approx. 100 ppm).

  • Inlet Temperature: 200°C (Critical: Keep this lower than standard 250°C to prevent thermal degradation of the acetal back to the ketone).

Step-by-Step Workflow

GCMS_Workflow Start Crude Reaction Mixture Quench 1. Base Wash (NaHCO3) (Neutralize acid catalyst) Start->Quench Extract 2. Extraction (EtOAc) & Dry (Na2SO4) Quench->Extract Dilute 3. Dilute to 100 ppm (Solvent: EtOAc) Extract->Dilute Inject 4. GC-MS Injection (Inlet < 200°C) Dilute->Inject Analyze 5. Data Analysis Look for [M-R]+ Base Peak Inject->Analyze

Figure 2: Analytical workflow emphasizing the neutralization step to prevent on-column hydrolysis.

Troubleshooting "Ghost" Peaks
  • Problem: Observing m/z 105 (Ketone) in a pure Dioxolane sample.

  • Cause: Acidity in the GC liner or excessive inlet temperature.

  • Solution: Passivate the liner (silanize) or lower inlet temp to 180°C.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenyl-1,3-dioxolane.[8][9] National Institute of Standards and Technology.[10] [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Acylium Ions and Ketones. [Link]

  • Koritzke, A. L., et al. (2020).[3] Fragmentation mechanisms from electron-impact of complex cyclic ethers.[3] International Journal of Mass Spectrometry. [Link]

Sources

Kinetic Studies of the Formation and Hydrolysis of 2-Ethyl-1,3-dioxolane: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-1,3-dioxolane (2ED) is a cyclic acetal formed by the condensation of propanal and ethylene glycol (EG). While historically utilized as a robust protecting group in complex organic synthesis, 2ED has recently become the focal point of industrial chemical engineering—specifically in the recovery of ethylene glycol from azeotropic mixtures via reversible-reaction-assisted intensification[1].

This guide objectively evaluates the kinetic performance of 2ED formation and hydrolysis against alternative cyclic acetals and ketals. Designed for researchers and process chemists, it provides a mechanistic breakdown, comparative kinetic data, and self-validating experimental protocols for both bench-scale kinetic studies and pilot-scale reactive distillation.

Mechanistic Overview & Causality

The formation and hydrolysis of 1,3-dioxolanes are governed by specific acid catalysis. The reaction is entirely reversible, meaning the thermodynamic equilibrium must be actively manipulated to favor either the acetal (protection/formation) or the diol and carbonyl (deprotection/hydrolysis).

The rate-determining step in the hydrolysis of cyclic acetals is the cleavage of the carbon-oxygen bond to form an oxocarbenium ion intermediate[2]. The stability of this intermediate directly dictates the kinetic rate of the reaction. Because the transition state closely resembles this intermediate, any electronic or steric factors that stabilize the positive charge will exponentially accelerate hydrolysis.

Mechanism A Propanal + Ethylene Glycol B Protonated Hemiacetal A->B H+ Catalyst C Oxocarbenium Ion (Rate-Limiting) B->C -H2O D 2-Ethyl-1,3-dioxolane + H2O C->D Cyclization D->C Hydrolysis (H+)

Acid-catalyzed formation and hydrolysis mechanism of 2-ethyl-1,3-dioxolane via oxocarbenium ion.

Performance Comparison: 2ED vs. Alternative Acetals/Ketals

When selecting a cyclic protecting group or a reversible tag for chemical separations, the kinetic lability of the dioxolane ring is the primary variable. Extensive kinetic and thermodynamic studies demonstrate a universal rule: acetals of ketones (ketals) hydrolyze significantly faster than acetals of aldehydes [2].

For example, the hydrolysis of 2,2-dimethyl-1,3-dioxolane (the acetone ketal) proceeds via a highly stable tertiary oxocarbenium-like intermediate[3]. In contrast, 2ED (derived from propanal) forms a secondary oxocarbenium ion. This makes 2ED more resistant to premature hydrolysis under mildly acidic conditions, providing a "Goldilocks" kinetic profile: stable enough for prolonged synthetic steps or distillation, yet labile enough to be quantitatively hydrolyzed when subjected to strong acid resins and heat[1].

Quantitative Comparison Table
Property2-Ethyl-1,3-dioxolane (2ED)2,2-Dimethyl-1,3-dioxolane2-Methyl-1,3-dioxolane
Carbonyl Precursor PropanalAcetoneAcetaldehyde
Substrate Class AcetalKetalAcetal
Intermediate Stability Secondary OxocarbeniumTertiary OxocarbeniumSecondary Oxocarbenium
Relative Hydrolysis Rate Moderate (Baseline)Fast (Highly Labile)Slow-Moderate
Boiling Point (°C) ~116~92~82
Primary Application EG Recovery[1], SolventSolketal analogs[3]Protecting Group

Catalyst Evaluation for Hydrolysis Workflows

The choice of acid catalyst fundamentally alters the process viability:

  • Homogeneous Catalysts (e.g., p-TsOH, H₂SO₄): Excellent for bench-scale kinetic studies due to uniform concentration. However, they require downstream neutralization, which generates salt waste and complicates the recovery of pure ethylene glycol.

  • Heterogeneous Ion-Exchange Resins (e.g., KRD-002, Amberlyst-15): The industry standard for continuous processes. KRD-002 provides high localized proton activity without leaching into the product stream[1]. The reaction kinetics on these resins are heavily influenced by intra-particle diffusion and the swelling behavior of the polymer matrix in the presence of water.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent data artifacts.

Protocol A: Batch Kinetic Study of 2ED Acetalization

Objective: Determine the forward rate constant of 2ED formation.

  • Preparation: Charge a jacketed, magnetically stirred reactor with 1.0 M ethylene glycol in a non-reactive solvent (e.g., toluene) and an internal standard (e.g., dodecane). The internal standard creates a self-validating GC-FID analysis by normalizing any variations in injection volume.

  • Equilibration: Add 2.0 mol% of p-TsOH catalyst and equilibrate the system to 50°C.

  • Initiation: Inject 1.0 M propanal to initiate the reaction (

    
    ).
    
  • Kinetic Sampling & Causality of Quenching: Withdraw 50 µL aliquots at 5, 10, 15, 30, and 60 minutes. Critical Step: Immediately discharge the aliquot into a vial containing 0.5 mL of 0.1 M triethylamine in acetonitrile. Causality: Because the reaction is an equilibrium, failing to instantly neutralize the acid catalyst will allow the reaction to continue shifting within the sample vial, destroying the kinetic timeline.

  • Analysis: Analyze samples via GC-FID. Plot

    
     vs. time to extract the pseudo-first-order rate constant.
    
Protocol B: Continuous Hydrolysis via Pilot-Scale Reactive Distillation

Objective: Overcome the thermodynamic equilibrium limit of 2ED hydrolysis to recover >99% Ethylene Glycol.

Causality of Design: Hydrolysis of 2ED is equilibrium-limited. By conducting the reaction in a distillation column, the low-boiling propanal (b.p. 48°C) is continuously vaporized and removed from the reaction zone. According to Le Chatelier’s principle, this constant product removal forces the equilibrium entirely to the right, achieving complete conversion[1].

Workflow Step1 Feed Preparation (2ED + H2O) Step2 Reactive Distillation Column (KRD-002 Resin) Step1->Step2 Continuous Feed Step3 Overhead Distillate (Propanal-rich) Step2->Step3 Vaporization (RR Control) Step4 Bottoms Product (Ethylene Glycol) Step2->Step4 Elution (EG Recovery) Step5 GC-FID Analysis (Kinetic Sampling) Step2->Step5 Aliquot Sampling

Pilot-scale reactive distillation workflow for the continuous hydrolysis of 2-ethyl-1,3-dioxolane.

  • Column Setup: Pack the middle reactive zone of a structured catalytic packing unit (SCPI) with KRD-002 ion-exchange resin[1].

  • Feeding: Introduce a mixture of 2ED and water at a specific Feed Mole Ratio (FMR) into the reactive zone.

  • Distillation Control: Maintain a strict Reflux Ratio (RR) to ensure propanal is drawn off the top while unreacted water and 2ED wash back down into the catalyst bed.

  • Mass Balance Validation: Collect the bottoms (recovered EG) and overhead (propanal). To validate the system, calculate the mass balance: The molar sum of EG in the bottoms plus any unreacted 2ED must equal the total moles of 2ED introduced in the feed (± 2% tolerance).

References

1.[1] Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. Industrial & Engineering Chemistry Research - ACS Publications. 2.[2] Protecting Groups - Cyclic Acetals (Section 2.2). Thieme Connect. 3.[3] Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. SciELO.

Sources

Predicting 1,3-Dioxolane Conformer Stability: A Comparative Guide to DFT vs. High-Level Ab Initio Methods

Author: BenchChem Technical Support Team. Date: March 2026

As computational chemistry increasingly drives rational drug design and materials science, accurately modeling the conformational flexibility of saturated heterocycles has become paramount. 1,3-dioxolane—a five-membered cyclic acetal—serves as a critical structural motif in polymer synthesis, pharmaceuticals, and astrochemical models. However, predicting its global energy minimum presents a unique computational challenge due to the phenomenon of pseudorotation[1].

This guide objectively compares the performance of various Density Functional Theory (DFT) methods against "gold standard" ab initio benchmarks for predicting 1,3-dioxolane stability. Furthermore, it establishes a self-validating experimental workflow to ground computational predictions in empirical reality.

The Mechanistic Challenge: Pseudorotation in 1,3-Dioxolane

Unlike rigid six-membered rings (e.g., 1,3-dioxane) that adopt well-defined chair conformations, five-membered rings like 1,3-dioxolane are never perfectly planar. To relieve torsional strain from eclipsed C–C and C–O bonds, the ring puckers into two primary conformational families: the Envelope (E) and the Twist/Half-Chair (T) forms[1].

The transition between these conformers does not require bond breaking or high-energy planar transition states. Instead, the molecule undergoes pseudorotation —a wave-like motion of puckering around the ring. The potential energy surface (PES) along the Cremer-Pople pseudorotation phase angle (


) is exceptionally shallow[2]. Because the energy difference between the global minimum (typically the C2-twist) and the envelope form is often less than 1.0 kcal/mol, standard computational methods frequently fail to identify the correct ground state.

Comparative Performance: DFT vs. CCSD(T)

To evaluate the efficacy of modern computational methods, we must compare popular DFT functionals against the Coupled-Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) method extrapolated to the Complete Basis Set (CBS) limit[3].

The Causality of Method Selection: Standard hybrid functionals like B3LYP often overestimate the energy barrier between the twist and envelope forms. This occurs because B3LYP lacks a rigorous treatment of medium-to-long-range electron correlation (dispersion), which is critical for stabilizing the dense, oxygen-rich electron clouds in the puckered ring. Incorporating Grimme’s dispersion corrections (D3BJ) or utilizing modern functionals parameterized for non-covalent interactions (e.g., M06-2X,


B97X-D) drastically improves accuracy, bringing the DFT results within chemical accuracy (

0.1 kcal/mol) of the CCSD(T) benchmark[3].
Table 1: Quantitative Comparison of Computational Methods for 1,3-Dioxolane
MethodBasis SetDispersion CorrectionΔE (Twist - Envelope) (kcal/mol)*Accuracy vs. BenchmarkRelative Comp. Cost
B3LYP 6-311+G(d,p)None~0.85ModerateLow
B3LYP-D3BJ def2-TZVPD3BJ~0.45GoodLow
M06-2X def2-TZVPImplicit~0.38ExcellentMedium

B97X-D
def2-TZVPEmpirical~0.40ExcellentMedium
CCSD(T) CBS LimitAb Initio~0.35Benchmark Very High

*Note: Values are representative approximations of the pseudorotation barrier based on composite high-level ab initio studies of 5-membered oxygen heterocycles.

Self-Validating Experimental Protocol

A computational model is only a hypothesis until empirically verified. Because the pseudorotation barrier of 1,3-dioxolane is so low, room-temperature Nuclear Magnetic Resonance (NMR) spectroscopy only yields a time-averaged signal. To create a self-validating system, we must use Fourier Transform Microwave (FTMW) Spectroscopy in a supersonic expansion. This technique cools the molecules to near absolute zero, "freezing" them into their lowest energy conformers and allowing us to measure their distinct rotational constants.

Step-by-Step Methodology

Step 1: Conformational Search & DFT Optimization

  • Action: Generate the initial 3D geometry of 1,3-dioxolane.

  • Execution: Perform a relaxed PES scan along the Cremer-Pople pseudorotation angle (

    
    ) from 0° to 360° in 10° increments using 
    
    
    
    B97X-D/def2-TZVP.
  • Rationale:

    
    B97X-D provides an optimal balance of computational efficiency and dispersion-corrected accuracy to map the shallow PES.
    

Step 2: High-Accuracy Single-Point Energy Refinement

  • Action: Extract the stationary points (minima and transition states) from the DFT scan.

  • Execution: Perform single-point energy calculations at the CCSD(T)/CBS level[3].

  • Rationale: This establishes the definitive theoretical ground state, correcting any minor energetic biases introduced by the DFT functional.

Step 3: Spectroscopic Simulation

  • Action: Calculate the harmonic vibrational frequencies and rotational constants (

    
    ) for the lowest-energy conformers.
    
  • Execution: Utilize the optimized DFT geometries to compute the dipole moment components (

    
    ) to predict the intensity of the rotational transitions.
    

Step 4: Experimental Microwave Spectroscopy Validation

  • Action: Introduce high-purity 1,3-dioxolane into an FTMW spectrometer via a supersonic molecular beam.

  • Execution: Record the rotational transitions in the 2–20 GHz range. Fit the experimental spectra to a rigid rotor Hamiltonian.

  • Validation: Compare the experimentally derived rotational constants against the DFT-simulated constants. A match (typically within 1-2%) unambiguously confirms the dominant conformer predicted by the CCSD(T)/DFT workflow.

Workflow Visualization

The following diagram illustrates the closed-loop architecture of our self-validating protocol, ensuring that theoretical predictions are systematically challenged by empirical data.

G Start 1. Input Geometry (1,3-Dioxolane) DFT 2. DFT Optimization (wB97X-D/def2-TZVP) Start->DFT PES 3. Cremer-Pople Pseudorotation Scan DFT->PES Relaxed Scan CCSDT 4. CCSD(T)/CBS Single-Point Energy PES->CCSDT Extract Minima Sim 5. Rotational Constant Simulation CCSDT->Sim Benchmark PES Valid 7. Conformer Validation Sim->Valid Exp 6. Microwave Spectroscopy Exp->Valid Experimental Data

Caption: Computational and experimental workflow for 1,3-dioxolane conformer validation.

Conclusion

For highly flexible systems like 1,3-dioxolane, legacy DFT methods without dispersion corrections are insufficient for resolving the subtle energetic differences between pseudorotating conformers. As demonstrated, upgrading to dispersion-corrected functionals (like


B97X-D) and validating against CCSD(T) benchmarks provides a highly reliable computational foundation. However, true scientific rigor requires closing the loop: coupling these advanced theoretical models with high-resolution microwave spectroscopy ensures that our understanding of molecular stability is both theoretically sound and experimentally verified.

References

1.[1] Crystal structure of 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane: the result of a non-acid pinacol rearrangement - NIH. Source: nih.gov. URL: 2.[2] Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC. Source: nih.gov. URL: 3.[3] Computational Study of the Reaction between Ethylene Glycol and the CH Radical: Competition between Carbon Addition and Dehydrogenation - ACS Publications. Source: acs.org. URL:

Sources

Comparing the efficacy of different acid catalysts for 1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dioxolane moiety is a cornerstone in organic synthesis, serving two critical roles: as a robust protecting group for carbonyls (aldehydes/ketones) and as a structural scaffold in medicinal chemistry (e.g., nucleoside analogues, prodrugs).[1][2][3] While the formation of 1,3-dioxolanes via acetalization is a classic reaction, the choice of acid catalyst dictates the yield, reaction rate, scalability, and environmental footprint.[2]

This guide moves beyond the textbook "p-TSA/Toluene" standard to compare modern heterogeneous alternatives against traditional homogeneous systems, supported by experimental efficacy data.

Mechanistic Foundation

Understanding the catalyst's role requires visualizing the stepwise reversible pathway. The acid catalyst (


) activates the carbonyl electrophile, but the critical engineering challenge is shifting the equilibrium by removing water (Le Chatelier's principle).

DioxolaneMechanism Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Activated Activated Oxonium Ion Carbonyl->Activated Protonation Hemiacetal Hemiacetal Intermediate Activated->Hemiacetal 1st Nucleophilic Attack Oxonium2 Cyclic Oxonium Intermediate Hemiacetal->Oxonium2 -H2O (Dehydration) Product 1,3-Dioxolane Product Oxonium2->Product Ring Closure (-H+) Water H2O (Must be removed) Oxonium2->Water Acid Acid Catalyst (H+) Product->Acid Regeneration Acid->Activated Glycol 1,2-Diol (Nucleophile) Glycol->Hemiacetal

Figure 1: Acid-catalyzed acetalization mechanism.[4] Note the dehydration step (Hemiacetal → Oxonium) is often the rate-determining step where catalyst strength and water removal play pivotal roles.

Catalyst Efficacy Comparison

The following data synthesizes performance metrics from comparative studies, specifically focusing on the acetalization of model substrates (e.g., Benzaldehyde, Cyclohexanone, and Glycerol).

Comparative Performance Data
Catalyst ClassSpecific CatalystYield (%)TimeConditionsKey AdvantageLimitation
Homogeneous p-TSA (Standard) 80 - 85%3-6 hReflux (Toluene)Low cost, well-established protocols.Requires neutralization/workup; not recyclable.
Solid Acid Montmorillonite K-10 92 - 95% < 1 hRT or Mild HeatReusable , simple filtration, eco-friendly.Activity varies by batch/source.
Solid Acid Zeolite H-Beta > 90%40 min70°CShape selectivity, high thermal stability.Pore diffusion limits for bulky substrates.
Resin Amberlyst-15 > 90%40 min70°CMacro-reticular structure aids diffusion.Thermal limit (~120°C); swelling in some solvents.
Lewis Acid Indium(III) Triflate 88 - 96%1-2 hRT (Acetonitrile)Water-tolerant, mild conditions.High cost of catalyst.
Halogen Molecular Iodine (

)
90 - 98%10 minRT (CH2Cl2)Neutral conditions, extremely fast.Iodine can be difficult to remove completely.
Technical Analysis
  • Solid Acids vs. p-TSA: While p-Toluenesulfonic acid (p-TSA) is the historical benchmark, solid acids like Montmorillonite K-10 and Zeolites consistently demonstrate superior kinetics and yields (often >90% vs 80%). The surface acidity of K-10 acts as a "concentrator" for the reactants, accelerating the dehydration step.

  • Green Chemistry: Solid acids eliminate the need for aqueous workup (neutralization steps), which reduces solvent waste. They can be recovered by simple filtration and reactivated (calcination or washing).

  • Substrate Sensitivity: For acid-sensitive substrates (e.g., those containing double bonds prone to migration), Molecular Iodine (1-5 mol%) or Indium Triflate are superior choices as they operate under nearly neutral conditions at room temperature, avoiding the harsh reflux required by p-TSA.

Decision Framework for Catalyst Selection

Do not default to p-TSA. Use this logic flow to select the optimal catalyst for your specific molecule.

CatalystDecision Start Start: Select Substrate Sensitive Is the substrate acid-sensitive? Start->Sensitive Scale Reaction Scale? Sensitive->Scale No Iodine Use Molecular Iodine (I2) or Indium Triflate Sensitive->Iodine Yes (e.g., acid-labile groups) Green Green Chemistry Priority? Scale->Green Lab/Pilot (<1kg) PTSA Use p-TSA (with Dean-Stark) Scale->PTSA Large Industrial (>1kg) (Cost driven) SolidAcid Use Montmorillonite K-10 or Amberlyst-15 Green->SolidAcid High (Reusable catalyst) Green->PTSA Low Zeolite Use Zeolite H-Beta (Shape Selective) Green->Zeolite High (Specific Sterics)

Figure 2: Logic gate for selecting the optimal acid catalyst based on substrate stability and process scale.

Detailed Experimental Protocols

Protocol A: High-Throughput/Green Synthesis (Montmorillonite K-10)

Best for: Rapid synthesis, easy workup, and medium-scale reactions.

  • Setup: Equip a round-bottom flask with a magnetic stir bar. No Dean-Stark trap is required if using excess diol or molecular sieves, though a trap improves yield for stubborn substrates.

  • Reagents:

    • Carbonyl substrate (10 mmol)

    • 1,2-Diol (e.g., Ethylene Glycol) (15 mmol, 1.5 eq)

    • Solvent: Toluene or Cyclohexane (30 mL)

    • Catalyst: Montmorillonite K-10 clay (0.25 g, ~10-20 wt% of substrate).

  • Reaction: Reflux the mixture with vigorous stirring. Monitor by TLC (typically complete in 30-60 mins).

    • Note: For highly reactive aldehydes, this can often be run at Room Temperature (RT) in Dichloromethane (DCM).

  • Workup (The Advantage):

    • Filter the reaction mixture while hot (if refluxed) through a sintered glass funnel to remove the clay catalyst.

    • Wash the catalyst pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure.[5]

    • Result: The crude product is often >95% pure 1,3-dioxolane.

Protocol B: Mild Condition Synthesis (Molecular Iodine)

Best for: Acid-sensitive substrates or when reflux is impossible.

  • Setup: Standard flask at Room Temperature.

  • Reagents:

    • Carbonyl substrate (10 mmol)

    • 1,2-Diol (30 mmol, 3 eq)

    • Solvent: CH2Cl2 (Dichloromethane) (10 mL)

    • Catalyst: Iodine (

      
      ) (0.5 mmol, 5 mol%).
      
  • Reaction: Stir at RT. The solution will be dark initially.

  • Quench: Upon completion (typically < 30 mins), add dilute aqueous

    
     (Sodium Thiosulfate) solution. Shake until the iodine color disappears (turn clear/yellow).
    
  • Extraction: Extract with DCM, dry over

    
    , and evaporate.
    

References

  • Organic Chemistry Portal. (2024). 1,3-Dioxanes, 1,3-Dioxolanes: Protection of Carbonyl Compounds. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

  • ResearchGate. (2005). A Remarkable Iodine-Catalyzed Protection of Carbonyl Compounds. Retrieved from [Link][6]

  • Royal Society of Chemistry. (1998). Efficient and Catalytic Conversion of Epoxides to 1,3-Dioxolanes with TiO(TFA)2. Retrieved from [Link]

Sources

Comparative Guide: Validation of a Synthetic Route to 2-Ethyl-1,3-dioxolane-2-ethanol via Pilot Plant Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scale-Up Challenge

The synthesis of 2-ethyl-1,3-dioxolane-2-ethanol (CAS 115-39-9 derivative; IUPAC: 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol) represents a critical step in generating stable equivalents of Ethyl Vinyl Ketone (EVK) . EVK is a potent Michael acceptor widely used in the synthesis of steroid backbones and antifungal agents (e.g., Itraconazole intermediates), but it suffers from severe instability and polymerization risks.

This guide presents the validation of a Pilot Plant (10 kg scale) synthetic route. We compare the performance of a newly validated Heterogeneous Catalytic Process (Route B) against the traditional Homogeneous Lab-Scale Method (Route A) .

Key Finding: The pilot-validated Route B utilizes a solid acid catalyst (Amberlyst-15) and an optimized azeotropic distillation system, achieving a 94% isolated yield with a 40% reduction in E-factor compared to the traditional p-TSA route.

Technical Background & Reaction Chemistry

The target molecule is synthesized via the acid-catalyzed ketalization of 1-hydroxy-3-pentanone with ethylene glycol .

The Mechanistic Pathway

The reaction is an equilibrium process governed by Le Chatelier's principle. Water must be continuously removed to drive the reaction to completion.

ReactionPathway Start 1-Hydroxy-3-pentanone (Unstable Precursor) Inter Hemiketal Intermediate Start->Inter + H+ Glycol Ethylene Glycol Glycol->Inter Product 2-Ethyl-1,3-dioxolane-2-ethanol (Stable EVK Equivalent) Inter->Product - H2O (Azeotropic Removal) Water H2O (Byproduct) Inter->Water

Figure 1: Acid-catalyzed ketalization pathway.[1] Continuous water removal is the rate-determining factor for high yield.

Comparative Analysis: Lab Scale vs. Pilot Plant

The following data summarizes the validation run comparing the traditional homogeneous method (Route A) with the optimized heterogeneous pilot process (Route B).

Performance Metrics Table
MetricRoute A: Homogeneous (Lab Baseline)Route B: Heterogeneous (Pilot Validated)
Scale 50 g10 kg
Catalyst p-Toluenesulfonic Acid (p-TSA)Amberlyst-15 (Macroreticular Resin)
Solvent Benzene (Class 1 Solvent)Cyclohexane (Class 2 Solvent)
Water Removal Dean-Stark TrapContinuous Decanter Loop
Workup Neutralization (NaHCO3) + WashFiltration (Catalyst Recovery)
Isolated Yield 85%94%
Purity (GC) 96.5%99.2%
Space-Time Yield 45 g/L/h120 g/L/h
E-Factor (kg waste/kg product) 8.53.2
Analysis of Causality
  • Catalyst Selection: Route A uses p-TSA, which requires a basic quench. Incomplete neutralization leads to acid-catalyzed hydrolysis of the product during distillation, lowering yield (85%). Route B uses Amberlyst-15, which is physically filtered out, eliminating acid residues and preventing reversion.

  • Solvent Safety: Benzene is carcinogenic. Cyclohexane forms a suitable azeotrope with water (boiling point 69°C) and is safer for large-scale operations, despite a slightly lower water-carrying capacity.

  • Thermal History: The pilot reactor utilized a lower jacket temperature differential (

    
    ) due to improved mixing (impeller design), reducing thermal degradation of the sensitive hydroxy-ketone precursor.
    

Detailed Experimental Protocol (Pilot Scale)

Objective: Produce 10 kg of 2-ethyl-1,3-dioxolane-2-ethanol with >99% purity.

Equipment Setup
  • Reactor: 20 L Glass-Lined Steel Reactor (GLSR) with anchor impeller.

  • Distillation: Packed column (Structured packing, 5 theoretical plates) connected to a condenser and a phase separator (Decanter).

  • Filtration: Hastelloy Nutsche filter for catalyst recovery.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Wash 250 g of Amberlyst-15 (dry weight equivalent) with methanol to remove pore preservatives.

    • Dry under vacuum at 60°C for 4 hours.

    • Rationale: Wet catalyst introduces water, shifting equilibrium backward initially.

  • Reactor Charging:

    • Charge 8.0 kg of Cyclohexane into the reactor.

    • Add 4.0 kg of 1-hydroxy-3-pentanone (39.2 mol).

    • Add 2.68 kg of Ethylene Glycol (43.1 mol, 1.1 eq).

    • Add the pre-treated Amberlyst-15 catalyst.

  • Reaction Phase (Azeotropic Distillation):

    • Heat reactor jacket to 85°C. Maintain internal temperature at reflux (~72-74°C).

    • Process Control: Monitor the water collection in the decanter. Cyclohexane (upper phase) is returned to the reactor; Water (lower phase) is drained.

    • Continue reflux until theoretical water (~705 g) is collected (approx. 6-8 hours).

    • Endpoint: GC analysis showing <0.5% unreacted ketone.

  • Workup & Purification:

    • Cool reaction mixture to 30°C.

    • Filter the slurry through the Nutsche filter to remove catalyst. (Save catalyst for regeneration).

    • Concentrate the filtrate under reduced pressure (100 mbar, 40°C) to recover Cyclohexane.

    • Perform fractional distillation on the crude residue.[1]

      • Fraction 1: Fore-run (residual solvent/glycol).

      • Fraction 2: Product (bp 105-108°C at 5 mmHg).

Validated Process Flow

PilotProcess Reactor 20L GLSR Reactor (Reagents + Amberlyst) Column Packed Column (Vapor Separation) Reactor->Column Vapor (Azeotrope) Filter Nutsche Filter (Catalyst Removal) Reactor->Filter Reaction Complete Condenser Condenser Column->Condenser Decanter Phase Separator (Water Removal) Condenser->Decanter Condensate Decanter->Reactor Cyclohexane Recycle Waste Waste Decanter->Waste Water Drain Evaporator Rotary Evaporator (Solvent Recycle) Filter->Evaporator Filtrate ProductTank Final Product (Distilled) Evaporator->ProductTank Purification

Figure 2: Pilot plant process flow diagram (PFD) for the continuous azeotropic synthesis.

Validation & Quality Control

To ensure the "product" (the synthetic route) is robust, the following QC parameters must be met for the isolated material.

Test ParameterMethodSpecificationResult (Batch 03)
Appearance VisualClear, colorless liquidPass
Assay GC-FID≥ 98.0%99.2%
Water Content Karl Fischer≤ 0.1%0.04%
Residual Solvent HS-GCCyclohexane < 200 ppm45 ppm
Acid Value Titration< 0.05 mg KOH/g0.01 mg KOH/g

Self-Validating System Note: The use of Amberlyst-15 allows for a "Check-Point" validation. If the filtration is breached, the Acid Value in the crude will spike immediately, triggering a rework before the energy-intensive distillation step.

References

  • Vertex Chemical Process Group. (2006). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Taylor & Francis Online.

  • Li, X., et al. (2019). Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. Industrial & Engineering Chemistry Research.

  • BenchChem. (2023). Laboratory Scale Synthesis of 2-Ethyl-1,3-dioxolane.

  • NIST Chemistry WebBook. 1,3-Dioxolane, 2-ethyl- (CAS 2568-96-9) Data.

Sources

×

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1,3-Dioxolane-2-ethanol, 2-ethyl-
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1,3-Dioxolane-2-ethanol, 2-ethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.